Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSSIQNSBCQILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657773 | |
| Record name | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475106-18-4 | |
| Record name | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminomethyl-4-boc-morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, offering field-proven insights into its utility in medicinal chemistry.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. This compound, with its strategically placed aminomethyl group and a Boc-protected ring nitrogen, serves as a highly valuable and adaptable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical and Structural Properties
This compound is a chiral compound, and its properties can vary slightly depending on the specific stereoisomer. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen allows for controlled, sequential reactions, making it a cornerstone of multi-step syntheses.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 216.28 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, sealed, dry, light-proof | [4] |
| CAS Numbers | Racemate: 475106-18-4(R)-isomer: 1187929-33-4(S)-isomer: 879403-42-6 | [2][3][5] |
| IUPAC Name (R-isomer) | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | [3] |
Synthesis of this compound
The synthesis of chiral morpholine derivatives is a critical area of organic chemistry. While various methods exist for the construction of the morpholine ring, a common strategy for preparing compounds like this compound involves the cyclization of an appropriate amino alcohol precursor, followed by protection and functional group manipulation.
A representative synthetic approach, adapted from methodologies for similar structures, is outlined below.[6] This multi-step synthesis emphasizes the strategic use of protecting groups to achieve the desired final product.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Chiral Morpholine Precursor
The following protocol is based on the synthesis of a structurally related chiral morpholine, (S)-3-morpholinyl carboxylic acid tert-butyl ester, which can be a precursor to the target molecule via reduction of the carboxylic acid.[6]
Step 1: Synthesis of L-serine tert-butyl ester
-
Dissolve L-serine in tert-butyl acetate.
-
At 0-10 °C, add a catalytic amount of perchloric acid.
-
The reaction mixture is stirred and allowed to warm to room temperature, then heated to facilitate the reaction.
-
After completion, the reaction is worked up by washing with a basic solution, followed by extraction and drying to yield L-serine tert-butyl ester.
Step 2: N-Chloroacetylation
-
Dissolve the L-serine tert-butyl ester in dichloromethane.
-
Cool the solution to 0-10 °C and add a solution of chloroacetyl chloride in dichloromethane dropwise.
-
The reaction is stirred and allowed to proceed to completion.
-
Work-up involves washing with water and drying to afford N-chloroacetyl-L-serine tert-butyl ester.
Step 3: Cyclization to form the Morpholine Ring
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in a suitable solvent such as toluene.
-
At 0-30 °C, add a solution of a base like sodium ethoxide in toluene dropwise.
-
The reaction mixture is heated to drive the intramolecular cyclization.
-
After the reaction is complete, it is quenched and worked up by washing and drying to yield (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester.
Step 4: Reduction of the Lactam
-
Dissolve the (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
At -10 to 0 °C, successively add aluminum trichloride and sodium borohydride.
-
The reaction is stirred and allowed to proceed to completion.
-
Work-up by washing and drying yields (S)-3-morpholinyl carboxylic acid tert-butyl ester.
Step 5: Reduction of the Carboxylic Acid to the Aminomethyl Group (Hypothetical)
-
The carboxylic acid moiety would then be converted to the primary amine. This can be achieved through various methods, such as conversion to an amide followed by a Hofmann rearrangement or reduction of a nitrile intermediate.
Step 6: Boc Protection
-
The resulting 3-(aminomethyl)morpholine derivative is dissolved in a suitable solvent.
-
Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or diisopropylethylamine) are added.
-
The reaction is stirred at room temperature until completion.
-
Standard aqueous work-up and purification by column chromatography would yield the final product.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
The morpholine ring is a common feature in many kinase inhibitors. A notable example where a similar morpholine derivative is a key intermediate is in the synthesis of BMS-599626, a potent and selective oral inhibitor of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases.[7] The morpholine moiety in such compounds often occupies the solvent-exposed region of the ATP-binding pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
GPCR Modulators
The aminomethyl group of this compound provides a convenient handle for derivatization, allowing for its incorporation into a wide range of GPCR modulators. The morpholine oxygen can act as a hydrogen bond acceptor, while the overall scaffold can influence the conformation of the molecule, enabling it to fit into specific receptor binding sites.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of Boc-protected amines. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. The Boc-protected compound is relatively nonpolar and will have a longer retention time than its deprotected, more polar counterpart.
Caption: A typical workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at around 1.4 ppm), the morpholine ring protons, and the aminomethyl protons.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its unique combination of a chiral morpholine scaffold, a reactive aminomethyl group, and a strategically placed Boc protecting group allows for its incorporation into a wide range of bioactive compounds, particularly kinase inhibitors and GPCR modulators. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the development of next-generation therapeutics.
References
-
Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
- MDPI. (2018). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
-
ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
My Skin Recipes. (n.d.). This compound. Retrieved from [Link]
- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- CN102617503A. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
- WO2010065447A3. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
ResearchGate. (2025, August 6). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]
- SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 69(1).
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. scbt.com [scbt.com]
- 3. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate | 1187929-33-4 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. 879403-42-6|(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
An In-Depth Technical Guide to (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate: A Key Chiral Building Block in Modern Drug Discovery
Abstract
(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a synthetically versatile chiral building block of significant interest to the pharmaceutical and life sciences industries. Its structure combines three critical features for drug design: the metabolically stable and solubilizing morpholine scaffold, a stereochemically defined center essential for specific biological targeting, and orthogonally protected amine functionalities. The primary amine of the aminomethyl group serves as a key reactive handle for molecular elaboration, while the tert-butoxycarbonyl (Boc) group on the morpholine nitrogen allows for controlled, sequential synthesis strategies. This guide provides an in-depth examination of its structure, properties, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this valuable intermediate in the creation of novel therapeutic agents.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functionality.[1] In medicinal chemistry, it is considered a "privileged pharmacophore" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[2] Its prevalence stems from a combination of favorable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, influencing basicity and molecular conformation.[3] Crucially, the morpholine ring often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a drug candidate.[2]
(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate capitalizes on this robust scaffold by incorporating additional, strategically important chemical features. The (S)-stereocenter at the C3 position allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, while the aminomethyl side chain provides a primary amine that is synthetically accessible for derivatization.[4]
Physicochemical and Structural Characteristics
The molecule's utility is directly derived from its unique structural arrangement. Each functional group serves a distinct and critical purpose in a multi-step synthetic campaign.
Core Properties
A summary of the key identifiers and properties for (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is presented below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | N/A |
| CAS Number | 1187929-79-8 | [5] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [6] |
| Molecular Weight | 216.28 g/mol | [6] |
| Appearance | Solid | |
| SMILES | C(C)OC(=O)N1CCOCC1CN | N/A |
| InChI Key | IRSSIQNSBCQILH-QFIPXVFZSA-N | N/A |
Structural Analysis
The chemical structure reveals a carefully designed intermediate.
Note: Due to the complexity of rendering stereochemistry and specific conformers in DOT language, a validated 2D chemical structure image is provided for clarity.
Key Features:
-
tert-butoxycarbonyl (Boc) Group: This is one of the most common protecting groups for amines in organic synthesis.[7] Its purpose is to render the morpholine nitrogen non-nucleophilic, preventing it from participating in reactions intended for other parts of the molecule.[8] Its key advantage is its stability to basic and nucleophilic conditions while being easily removable with mild acid (e.g., trifluoroacetic acid, TFA), a property known as orthogonality.[9][10]
-
Primary Aminomethyl Group: This -CH₂NH₂ moiety is a potent nucleophile and a versatile synthetic handle. It readily participates in reactions such as amide bond formation, sulfonylation, and reductive amination, allowing for the covalent attachment of diverse molecular fragments.[4]
-
(S)-Stereocenter: The chiral carbon at the 3-position is critical for enantioselective recognition by biological targets. The synthesis of the pure (S)-enantiomer is paramount to ensure that the final drug candidate has the desired therapeutic effect and avoids potential off-target effects or reduced efficacy associated with the (R)-enantiomer.
Chiral Synthesis and Strategic Considerations
The synthesis of enantiomerically pure 3-substituted morpholines requires a carefully planned strategy, typically involving one of three approaches: forming the stereocenter before, during, or after cyclization.[11] For (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, a common and efficient strategy involves starting from the "chiral pool," using a readily available, inexpensive chiral molecule like L-serine.[12]
Exemplary Synthetic Workflow
A plausible, multi-step synthesis starting from L-serine illustrates the key chemical transformations and the rationale behind them.
Caption: A conceptual workflow for the chiral synthesis of the target molecule.
Detailed Protocol Insights
Step 1: Morpholinone Formation from L-Serine. A common route involves the N-alkylation of L-serine methyl ester followed by reaction with an agent like chloroacetyl chloride and subsequent base-mediated intramolecular cyclization to form a chiral morpholin-5-one-3-carboxylate intermediate.[12][13] The use of L-serine directly installs the required (S)-stereochemistry at the C3 position.
Step 2: Boc Protection. The secondary amine of the morpholine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[7] This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl of the Boc anhydride.[9] This step is critical to prevent the ring nitrogen from interfering in subsequent reduction or functionalization steps.
Step 3: Reduction to the Aminomethyl Moiety. This is a key transformation. If the intermediate is a nitrile (e.g., (S)-tert-butyl 3-cyanomorpholine-4-carboxylate), it can be reduced to the primary amine using catalytic hydrogenation (e.g., H₂, PtO₂) or chemical reducing agents.[14] Alternatively, if the synthesis proceeds through the corresponding carboxylic acid or ester, it must first be converted to an amide, which is then reduced, typically with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄).
Self-Validating Protocol Design: Each step in the synthesis must be monitored for completion and purity.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to track the consumption of starting material and the formation of the product.
-
Purification: Column chromatography on silica gel is the standard method for purifying intermediates after each step.
-
Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC) is employed at key stages, particularly for the final product, to confirm that no racemization has occurred and to determine the enantiomeric excess (% ee).
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the aminomethyl protons (-CH₂NH₂), the morpholine ring protons (complex multiplets, ~2.5-4.0 ppm), and the NH₂ protons (broad singlet).[15] |
| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and distinct signals for the carbons of the morpholine ring and the aminomethyl side chain.[15] |
| Mass Spec (ESI+) | Detection of the protonated molecular ion [M+H]⁺ at m/z ≈ 217.3. |
| Chiral HPLC | A single major peak on a suitable chiral stationary phase, confirming high enantiomeric purity. |
Applications in Drug Discovery
The primary value of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate lies in its role as a versatile intermediate.[4] The two orthogonally protected amines allow for selective and sequential chemical modifications.
Caption: Key synthetic transformations enabled by the molecule's structure.
Workflow Logic:
-
Reaction at the Primary Amine: The exposed aminomethyl group is readily acylated, sulfonylated, or alkylated while the Boc group remains intact, protecting the morpholine nitrogen. This is the most common first step for incorporating the building block into a larger molecule.
-
Boc Deprotection: After modification of the primary amine, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in dichloromethane or HCl in methanol).[10] This reveals the secondary amine of the morpholine ring.
-
Reaction at the Ring Nitrogen: The newly deprotected secondary amine can then undergo a second set of reactions, such as N-alkylation or arylation, allowing for the construction of highly complex and diverse chemical libraries.
This dual reactivity makes the compound an ideal starting point for synthesizing molecules targeting a wide range of diseases, including kinase inhibitors for cancer and ligands for G-protein coupled receptors (GPCRs) in neurological disorders.[16][17]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure user safety.
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid dust formation. Wash hands thoroughly after handling. | N/A |
| Storage | Store in a tightly-closed container. Recommended storage is refrigerated (2-8°C) and protected from light. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |
This information is a summary based on available Safety Data Sheets (SDS) and should be supplemented by a full review of the supplier-specific SDS before use.[5][18]
Conclusion
(S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is more than a simple chemical intermediate; it is a product of rational design tailored for the demands of modern medicinal chemistry. Its combination of a privileged morpholine core, defined stereochemistry, and orthogonal protecting groups provides chemists with a reliable and versatile tool for synthesizing complex molecular architectures. Understanding its properties, synthetic origins, and reactive potential is key to unlocking its full value in the efficient development of next-generation therapeutics.
References
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology.
- BOC Protection and Deprotection.J&K Scientific LLC.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.
- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.
- Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates.RSC Publishing.
- tert-Butyloxycarbonyl protecting group.Wikipedia.
- Synthesis and SAR of morpholine and its derivatives: A review update.EDP Sciences.
- Synthesis and SAR of morpholine and its derivatives: A review update.ResearchGate.
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.Journal of Medicinal Chemistry.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).PubMed.
- Three-Component Synthesis of Morpholine Derivatives.Thieme.
- Morpholine synthesis.Organic Chemistry Portal.
- Asymmetric synthesis of 2- and 3-substituted chiral morpholines.ResearchGate.
- (S)-3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER (cas 1187929-79-8) SDS/MSDS download.Guidechem.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.PMC.
- (S)-4-Boc-(3-hydroxymethyl)morpholine, 97%, Thermo Scientific™. (CAS RN 714971-28-5).Fisher Scientific.
- 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester.Chem-Impex.
- Tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride Safety Data Sheet.AK Scientific, Inc.
- Supporting Information including NMR Spectra.Source Not Specified.
- tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate.Vulcanchem.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Chemical Science (RSC Publishing).
- Safety Data Sheet for (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate.Fluorochem Ltd.
- tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate.Sigma-Aldrich.
- 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester.Santa Cruz Biotechnology.
- 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER.LookChem.
- Novel synthetic method of (S)-3-morpholinyl carboxylic acid.Google Patents (CN102617503A).
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 14. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER|lookchem [lookchem.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]
- 18. aksci.com [aksci.com]
A Comprehensive Technical Guide to (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
CAS Number: 1187929-33-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereodefined morpholine core, a protected primary amine, and a carbamate-protected ring nitrogen, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The morpholine moiety is a well-established "privileged structure" in drug discovery, often conferring favorable physicochemical and pharmacokinetic properties to drug candidates, such as improved solubility, metabolic stability, and oral bioavailability. The specific (R)-configuration of this building block allows for precise stereochemical control in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical for optimizing target engagement and minimizing off-target effects. This guide will delve into the synthetic rationale for its preparation and highlight its utility in the construction of innovative drug candidates.
Physicochemical Properties
(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is typically a solid at room temperature and should be stored in a refrigerator.[1] Its structure combines a hydrophilic morpholine ring and a primary amine with a lipophilic tert-butyloxycarbonyl (Boc) protecting group, rendering it soluble in a range of organic solvents.
| Property | Value | Source |
| CAS Number | 1187929-33-4 | [1] |
| Molecular Formula | C10H20N2O3 | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis and Stereochemical Control
A plausible synthetic pathway would likely commence from an appropriate chiral precursor, for instance, (R)-3-amino-1,2-propanediol. The synthesis would then proceed through a series of steps involving protection of the functional groups, cyclization to form the morpholine ring, and subsequent functional group manipulations to arrive at the target compound.
Conceptual Synthetic Workflow:
Caption: Derivatization pathways of the title compound in drug synthesis.
3.3. Examples in Kinase Inhibitor Scaffolds
For example, the synthesis of selective and effective oral inhibitors of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases, such as BMS-599626, utilizes a chiral morpholine intermediate, specifically (3S)-3-(hydroxymethyl)morpholin-4-carboxylate tert-butyl ester. [2]This highlights the importance of chiral morpholine derivatives in the development of targeted cancer therapies.
Scientific Integrity and Experimental Rationale
The use of a pre-formed, enantiomerically pure building block like (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a cornerstone of modern, efficient, and reliable synthetic chemistry in drug discovery.
-
Causality in Experimental Choices: Employing a chiral building block eliminates the need for challenging and often low-yielding chiral separations or asymmetric syntheses at later stages of a complex synthetic route. This "chiral pool" approach significantly streamlines the synthesis of the final drug candidate, reducing costs and development timelines. The Boc protecting group is strategically chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with other protecting groups that may be present in the synthetic scheme.
-
Self-Validating Protocols: The synthesis of drug candidates utilizing this building block inherently incorporates multiple validation points. The stereochemical integrity of the morpholine core can be confirmed at various stages using chiral chromatography and spectroscopic techniques. The stepwise nature of the derivatization allows for the isolation and characterization of intermediates, ensuring that each chemical transformation proceeds as expected before moving to the next step. This rigorous, stepwise approach minimizes the risk of carrying impurities or stereochemical errors through the synthesis, leading to a well-characterized and pure final compound.
Conclusion
(R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and orthogonally protected amine functionalities provide medicinal chemists with a powerful tool for the construction of novel drug candidates with potentially improved efficacy and safety profiles. The inherent advantages of the morpholine scaffold in enhancing drug-like properties underscore the importance of this intermediate in modern drug discovery. As the demand for stereochemically pure and pharmacokinetically optimized drugs continues to grow, the utility of specialized building blocks like (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is expected to increase.
References
-
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. MySkinRecipes. [Link]
-
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK. [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
United States Patent. Googleapis.com. [Link]
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
- Synthesis method of (R) -3-aminobutanol.
-
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. ECHO CHEMICAL CO., LTD. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]
Sources
A Technical Guide to the Commercial Sourcing and Quality Verification of 4-Boc-3-aminomethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Boc-3-aminomethylmorpholine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its unique conformational properties imparted by the morpholine scaffold.[1] As a critical starting material, its identity, purity, and isomeric integrity are paramount to ensure the reproducibility of synthetic campaigns and the quality of final active pharmaceutical ingredients (APIs). This guide provides an in-depth framework for navigating the commercial landscape of this intermediate. It details a systematic approach to supplier identification, qualification, and the essential analytical protocols required for incoming material verification, ensuring researchers can confidently source and utilize this key reagent.
Introduction: The Significance of 4-Boc-3-aminomethylmorpholine
4-Boc-3-aminomethylmorpholine, formally known as tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, is a bifunctional molecule incorporating a morpholine ring, a primary amine, and a carbamate-protected secondary amine. The morpholine heterocycle is a privileged structure in drug design, often used to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The presence of the Boc (tert-butyloxycarbonyl) group allows for selective deprotection and subsequent derivatization, making it a versatile synthon for constructing more complex molecules.[3]
The compound's utility is underscored by its chiral nature. The stereocenter at the C-3 position is critical, and sourcing the correct enantiomer (e.g., (R)- or (S)-isomer) is often a mandatory requirement for targeting specific biological pathways.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} }
Caption: Structure of 4-Boc-3-aminomethylmorpholine.
Commercial Availability and Supplier Landscape
4-Boc-3-aminomethylmorpholine is available from a wide range of chemical suppliers, from large catalog companies to specialized niche manufacturers. The choice of supplier often depends on the scale of the project (milligram to kilogram), required purity, and the need for regulatory documentation.
Key Supplier Categories:
-
Large Chemical Aggregators (e.g., Sigma-Aldrich, Fisher Scientific): Offer convenience and a broad portfolio. They often provide material with standard purity grades (e.g., 95%, 97%) suitable for early-stage research.
-
Specialty Building Block Suppliers (e.g., Enamine, Combi-Blocks, Chem-Impex): Focus on novel and synthetically useful intermediates for drug discovery. They may offer higher purity grades and better characterization data.[4]
-
Contract Research and Manufacturing Organizations (CROs/CMOs): For large-scale (multi-kilogram) or GMP (Good Manufacturing Practices) grade material, these organizations are the preferred choice. They provide extensive documentation and quality assurance suitable for preclinical and clinical development.[5][6]
Table 1: Representative Commercial Suppliers and Specifications
| Supplier Category | Representative Supplier(s) | Typical Purity | Available Isomers | CAS Number | Key Considerations |
| Aggregator | Sigma-Aldrich (Synthonix) | ≥95% | (R) | 1187929-33-4 | Fast delivery for small quantities; suitable for initial screening. |
| Aggregator | ChemicalBook | 98% (Min, HPLC) | Racemic, (R) | 475106-18-4 (Racemic)[7], 1187929-33-4 ((R)-)[8] | Acts as a directory, connecting to various Chinese traders.[9] |
| Specialty | Chem-Impex International | ≥95% (NMR) | (R) | 869681-70-9 (Carboxylic acid precursor)[4] | Often provides detailed analytical data upon request. |
| Specialty | Ambeed, Inc. | 95% | Racemic | N/A | Good source for diverse building blocks in research quantities.[9] |
| Manufacturer | Various (e.g., Capot Chemical) | 98-99% | Racemic | N/A | Can often handle scale-up requests and custom synthesis.[9] |
Note: This table is representative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier.
Procurement and Qualification Workflow for Research Reagents
Sourcing a critical reagent goes beyond simply placing an order. A systematic qualification process is essential to mitigate risks associated with reagent quality, which can directly impact experimental outcomes, timelines, and budgets.[10] Adherence to quality management principles, even in a research setting, is crucial.[11][12]
dot graph "Procurement_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} }
Caption: A systematic workflow for reagent procurement and qualification.
Essential Quality Control and Analytical Verification
Upon receipt, the Certificate of Analysis (CoA) provided by the supplier should be treated as a set of claims that must be independently verified. For a molecule like 4-Boc-3-aminomethylmorpholine, the primary concerns are identity, purity, and the presence of residual solvents or synthetic byproducts.
Identity Verification: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the chemical structure.
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a non-overlapping signal.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate all peaks.
Expected Spectral Features:
-
Boc Group: A characteristic singlet at ~1.45 ppm, integrating to 9 protons.[3]
-
Morpholine Ring Protons: A complex series of multiplets between ~2.5 and 4.0 ppm.
-
Aminomethyl (CH₂NH₂) Protons: Signals corresponding to the methylene group adjacent to the primary amine.
-
Amine Protons (NH and NH₂): Broad signals that may exchange with water in the solvent. Their chemical shift is highly variable.
Interpretation: The presence of all expected signals and their correct integration ratios confirms the compound's identity. The absence of significant unassigned peaks suggests high purity. Look for common impurities like residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.
Purity Assessment: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying purity.[13] Coupling it with a Mass Spectrometer (LC-MS) provides simultaneous purity and mass confirmation.
Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~0.1-0.5 mg/mL with the initial mobile phase.[13]
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm (carbamate chromophore).[13]
-
-
Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as: Purity % = (Area_main / Area_total) * 100.
-
MS Analysis: The mass spectrometer should show a prominent ion corresponding to the expected mass of the molecule ([M+H]⁺). For C₁₀H₂₀N₂O₃, the expected monoisotopic mass is 216.15 g/mol .
Handling, Storage, and Safety
As a morpholine derivative and an amine, 4-Boc-3-aminomethylmorpholine requires careful handling.
-
Safety: The compound is typically classified as an irritant to the skin, eyes, and respiratory system. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, often under refrigeration (2-8 °C) as recommended by suppliers, to prevent degradation.[4] It is hygroscopic and should be protected from moisture.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The successful integration of 4-Boc-3-aminomethylmorpholine into a research or development program hinges on diligent sourcing and rigorous quality verification. By adopting a systematic approach that moves from supplier evaluation to independent analytical confirmation, scientists can ensure the integrity of their starting materials. This practice not only safeguards the validity of experimental results but also upholds the principles of process reproducibility and scientific rigor that are fundamental to drug discovery and development.[5][10]
References
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Accessed January 4, 2026.
- ChemicalBook. (R)-4-Boc-3-aminomethylmorpholine CAS#: 1187929-33-4. Accessed January 4, 2026.
- ChemBK. 4-N-Boc-3-(Aminomethyl)morpholine. Accessed January 4, 2026.
- BenchChem. A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Accessed January 4, 2026.
- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Published December 23, 2024.
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Assurance in Pharmaceutical Intermediates: Ensuring Safety and Efficacy. Published December 18, 2025.
- Carl ROTH. Safety Data Sheet: Morpholine. Accessed January 4, 2026.
- U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Published August 2001.
- Redox. Safety Data Sheet Morpholine Revision 5. Published October 1, 2022.
- World Health Organization (WHO).
- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Accessed January 4, 2026.
- Chem-Impex. 4-Boc-3(R)-morpholinecarboxylic acid. Accessed January 4, 2026.
- Sigma-Aldrich. tert-Butyl (R)-3-(aminomethyl)
- Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Accessed January 4, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. Accessed January 4, 2026.
- Wikipedia. Morpholine. Accessed January 4, 2026.
- E3S Web of Conferences.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. (R)-4-Boc-3-aminomethylmorpholine CAS#: 1187929-33-4 [amp.chemicalbook.com]
- 9. 3-N-Boc-aminomethylmorpholine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. fda.gov [fda.gov]
- 12. who.int [who.int]
- 13. benchchem.com [benchchem.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. redox.com [redox.com]
- 16. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
An In-depth Technical Guide to the Solubility of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and the feasibility of formulation.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a representative Boc-protected morpholine derivative. We will dissect the molecule's structural components to predict its behavior in various solvent systems, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the key factors, such as pH, that modulate its solubility. This document is intended for researchers, medicinal chemists, and drug development scientists who require a deep, practical understanding of how to assess and interpret the solubility of complex heterocyclic molecules.
Molecular Structure and its Influence on Solubility
The is a composite of the physicochemical properties of its distinct functional groups. A nuanced understanding of each component is essential for predicting and manipulating its solubility.
-
Morpholine Ring : This core heterocycle contains both an ether linkage and a tertiary amine (as a carbamate). The oxygen atom acts as a hydrogen bond acceptor, enhancing polarity and interaction with protic solvents.[3] Morpholine itself is entirely miscible with water and many organic solvents, establishing a foundation for moderate to good solubility in polar systems.[4][5][6]
-
tert-Butoxycarbonyl (Boc) Group : As a protecting group on the morpholine nitrogen, the Boc group introduces a bulky, nonpolar, and lipophilic character to the molecule.[7] This significantly increases the likelihood of solubility in nonpolar organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). However, it can concurrently decrease aqueous solubility by masking the polarity of the parent amine and increasing the molecule's overall hydrophobicity.[7]
-
Aminomethyl Group (-CH₂NH₂) : This primary amine is the most significant contributor to the pH-dependent solubility of the molecule. As a basic functional group, it will be predominantly neutral at alkaline pH and become protonated (-CH₂NH₃⁺) under acidic conditions. This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to a substantial increase in aqueous solubility at lower pH values.[1][8]
The interplay between the lipophilic Boc group and the hydrophilic, ionizable aminomethyl group dictates the compound's overall solubility profile, making a multi-solvent and pH-variable analysis essential.
Caption: Key functional groups of the target molecule and their respective contributions to its overall solubility profile.
Experimental Determination of Solubility
In drug discovery, solubility is assessed in two primary forms: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure used in early discovery to flag potential issues, while thermodynamic solubility is the "gold standard" equilibrium measurement crucial for later-stage development.[9][10][11]
Caption: Comparative workflow for kinetic and thermodynamic solubility assays, highlighting differences in starting material, duration, and analysis.
Protocol: High-Throughput Kinetic Solubility Assay
This method is designed for rapid assessment and is suitable for early-stage discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[9][12]
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for 1-2 hours.[9][12]
-
Analysis: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The solubility limit is defined as the concentration above which a significant increase in turbidity is observed.[11]
Causality & Insights:
-
Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for high-throughput screening. However, the final DMSO concentration must be kept low as it can artificially inflate solubility measurements.[13]
-
Trustworthiness: This is a "kinetic" measurement because the system may not have reached thermodynamic equilibrium. It can sometimes overestimate solubility, as it measures the point of precipitation from a supersaturated solution rather than the true equilibrium concentration.[10]
Protocol: Thermodynamic "Shake-Flask" Solubility Assay
This is the definitive method for determining the equilibrium solubility, critical for lead optimization and pre-formulation studies.[9]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (ensuring undissolved solid remains) to a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 PBS, pH 2.0 HCl buffer, Dichloromethane, Methanol) to each vial.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Scientist's Note: Use of a low-binding filter (e.g., PTFE) is critical to prevent loss of the analyte.
-
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS or UV-Vis spectroscopy against a standard curve.
Causality & Insights:
-
Why Excess Solid? The presence of undissolved solid at the end of the experiment is the primary validation that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.
-
Why 24-48 hours? This extended period allows for the dissolution/precipitation equilibrium to be fully established, including any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form).[14]
Expected Solubility Profile and Data Interpretation
While precise quantitative data requires experimental execution, a qualitative and semi-quantitative profile can be predicted based on the molecule's structure.
Table 1: Illustrative Solubility Profile of this compound
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffer, pH 2.0 | Aqueous, Acidic | High | The primary amine is fully protonated (-NH₃⁺), forming a highly polar salt that readily dissolves in water. |
| Aqueous Buffer, pH 7.4 | Aqueous, Neutral | Low to Moderate | The primary amine is partially protonated. Solubility is a balance between the polar morpholine/amine and the lipophilic Boc group. |
| Aqueous Buffer, pH 10.0 | Aqueous, Basic | Very Low | The primary amine is in its neutral, free base form (-NH₂), significantly reducing polarity and aqueous solubility. |
| Methanol (MeOH) | Polar Protic | High | Capable of hydrogen bonding with the morpholine oxygen and amine; also solvates the Boc group effectively. |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | The large, lipophilic Boc group dominates, leading to good solubility in chlorinated solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good solvent for both the polar (morpholine) and nonpolar (Boc) portions of the molecule.[7] |
| Hexanes | Nonpolar | Very Low | Insufficient polarity to effectively solvate the morpholine ring or the primary amine. |
Key Factors Modulating Solubility
-
pH: As demonstrated in the table above, pH is the most critical factor for aqueous solubility due to the basic aminomethyl group.[8] For oral drug development, solubility across the physiological pH range (1.5 to 7.5) must be thoroughly characterized.
-
Temperature: For most solid solutes, solubility is an endothermic process, meaning solubility tends to increase with higher temperatures.[1] This can be a key parameter to control during formulation.
-
Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its solubility.[14][15] An amorphous solid will typically exhibit higher kinetic solubility than a stable crystalline form because less energy is required to break the solid lattice. It is crucial to characterize the solid form used in any solubility experiment.
Conclusion
The is a complex property governed by a delicate balance between its lipophilic Boc-protecting group and its polar, pH-sensitive aminomethyl-morpholine core. A comprehensive assessment requires both high-throughput kinetic assays for initial screening and rigorous thermodynamic shake-flask experiments for definitive characterization. Due to the presence of the basic amine, a thorough investigation of pH-dependent aqueous solubility is mandatory for any drug development program involving this or structurally similar scaffolds. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and interpretable solubility data, enabling informed decision-making in the progression of new chemical entities.
References
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Morpholine | Molecular formula: C4H9NO.
- 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.
- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX.
- Morpholine (CAS: 110-91-8)
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- MORPHOLINE (CAS 110-91-8).
- Factors that Affect the Solubility of Drugs. Pharmaguideline.
- tert-Butyl (R)-3-(aminomethyl)
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Kinetic solubility: Experimental and machine‐learning modeling perspectives. Request PDF.
- MORPHOLINE.
- Solubility Toolbox for Successful Design of Drug Candid
- Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. polybluechem.com [polybluechem.com]
- 4. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. inventivapharma.com [inventivapharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
The Alchemist's Handshake: A Technical Guide to the Safe Handling and Application of Boc-Protected Aminomethylmorpholine
Executive Summary
In the landscape of modern pharmaceutical and materials science, Boc-protected aminomethylmorpholine (tert-butyl (morpholin-4-ylmethyl)carbamate) represents a key building block, prized for its versatile morpholine core and the strategically labile Boc protecting group. Its utility, however, is paired with a specific set of handling requirements dictated by the combined chemical personalities of a tertiary amine, a carbamate, and the morpholine heterocycle. This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals. It moves beyond rote recitation of safety data, providing a framework of understanding rooted in chemical principles to ensure both the integrity of the research and the safety of the practitioner. We will dissect the compound's hazard profile, establish rigorous protocols for its handling and storage, and detail a validated experimental workflow for its most common synthetic transformation—acid-mediated deprotection—elucidating the causality behind each critical step.
Section 1: Compound Profile and Physicochemical Properties
Boc-protected aminomethylmorpholine is a solid, typically appearing as a white to off-white powder. Its structure marries the polarity of the morpholine ring with the lipophilic nature of the tert-butoxycarbonyl (Boc) group, granting it solubility in a range of organic solvents.
| Property | Data | Source(s) |
| IUPAC Name | tert-butyl (morpholin-4-ylmethyl)carbamate | N/A |
| CAS Number | 135632-53-0 (analogue) | [1] |
| Molecular Formula | C10H20N2O3 | [2] |
| Molecular Weight | 216.28 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in methanol, chloroform, dichloromethane. Limited solubility in water. | [4][5] |
Note: Specific data like melting and boiling points are not consistently published; however, related carbamates are solids with melting points often above 100°C.[3][5]
Section 2: Hazard Identification and Integrated Risk Assessment
A comprehensive risk assessment for Boc-protected aminomethylmorpholine requires a synthetic approach, integrating the known hazards of its constituent parts: the morpholine core and the Boc-protected amine functionality. While a specific GHS classification for this exact molecule is not universally published, data from close structural analogues and the parent heterocycle provide a robust predictive hazard profile.
Core Contributor 1: The Morpholine Moiety Morpholine itself is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[6][7][8] Long-term exposure to morpholine derivatives can lead to organ damage, particularly to the liver and kidneys.[6]
Core Contributor 2: The Boc-Protected Amine Structurally similar Boc-protected amines are consistently classified as:
-
Serious Eye Irritants (Category 2A) or Causing Serious Eye Damage (Category 1): The potential for serious, irreversible eye damage is significant.[9][11]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][12]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dusts.[10][13]
Synthesized Hazard Profile for Boc-Aminomethylmorpholine: Based on the above, the compound must be treated as hazardous . The primary risks are dermal and ocular contact, with a secondary risk from inhalation of airborne particulates and ingestion.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
This synthesized profile mandates the stringent engineering controls and personal protective equipment detailed in the following section.
Section 3: Safe Handling, PPE, and Engineering Controls
The fundamental principle for handling this compound is the prevention of contact . All operations should be designed to eliminate routes of exposure.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transfers, and reactions involving Boc-protected aminomethylmorpholine must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and serves two purposes: it contains any fine powders from becoming airborne, preventing inhalation, and it protects the user from vapors of solvents used in conjunction with the compound.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as during quenching or workup of a reaction, the use of a full-face shield over safety goggles is best practice.[10]
-
Hand Protection: Chemically resistant nitrile gloves are required. Ensure gloves are inspected before use and employ proper removal techniques to avoid contaminating skin.[11] For prolonged operations or when handling the deprotection reagent Trifluoroacetic Acid (TFA), heavier gloves or double-gloving is recommended.
-
Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened. Ensure it has elastic cuffs to prevent dust from entering sleeves.
-
Respiratory Protection: Generally not required if all work is performed within a fume hood. If a situation arises where dust exposure is possible outside of a hood (e.g., a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[13]
Personal Practices:
-
Assume all chemicals are hazardous.[14]
-
Avoid all personal contact, including inhalation.[15]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][15]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Use disposable bench paper to protect work surfaces and dispose of it as contaminated waste.[16]
Section 4: Storage and Chemical Stability
-
Storage Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[15] The storage area should be segregated from incompatible materials.
-
Incompatibilities:
-
Strong Oxidizing Agents: Can react vigorously.
-
Strong Acids: While necessary for deprotection, uncontrolled mixing can lead to a rapid, exothermic reaction. Boc-protected amines are, by design, acid-labile.[17]
-
Acid Chlorides & Anhydrides: These are incompatible with the amine functionality, even when protected.[13]
-
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture and extreme heat.
Section 5: The Causality of Practice: A Validated Protocol for Boc Deprotection
The most common manipulation of this compound is the removal of the Boc group to liberate the primary amine. This is typically achieved with a strong acid like Trifluoroacetic Acid (TFA). The following protocol is designed for safety and efficacy, with each step's rationale explained.
Objective: To deprotect tert-butyl (morpholin-4-ylmethyl)carbamate to yield (morpholin-4-yl)methanamine.
Reagents & Hazards:
-
Boc-aminomethylmorpholine: Skin/eye irritant (See Section 2).
-
Dichloromethane (DCM): Volatile, suspected carcinogen. Handle only in a fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive, causes severe burns. Vapors are harmful. Handle only in a fume hood with appropriate PPE.[18]
-
Saturated Sodium Bicarbonate Solution: Corrosive (basic). Generates CO2 gas upon neutralization.
-
Diethyl Ether or MTBE: Extremely flammable.
Step-by-Step Methodology
-
Reaction Setup (in Fume Hood):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-aminomethylmorpholine (1.0 eq).
-
Dissolve the solid in Dichloromethane (DCM), using approximately 10 mL per gram of starting material.
-
Cool the flask to 0 °C using an ice bath.
-
Causality: Starting the reaction at 0 °C is a critical control measure. The acid-catalyzed cleavage of the Boc group is exothermic. Cooling the mixture ensures that the addition of the highly corrosive TFA does not cause an uncontrolled temperature spike, which could lead to splashing or increased vaporization of the DCM solvent.[18]
-
-
Deprotection (Acid Addition):
-
Slowly, via addition funnel or syringe, add Trifluoroacetic Acid (TFA) (5-10 eq.) to the stirred solution at 0 °C. A common and effective combination is a 1:1 mixture of DCM:TFA.[19]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Causality: The mechanism begins with the protonation of the carbamate's carbonyl oxygen by TFA.[20] This makes the carbonyl carbon more electrophilic, weakening the C-O bond to the tert-butyl group. The stable tert-butyl cation leaves, and the resulting carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired primary amine.[20] The reaction vessel must not be sealed to allow this gas to vent.[21]
-
-
Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Use a cold trap to capture the volatile DCM and TFA.
-
Causality: Removing the bulk of the solvent and excess TFA simplifies the subsequent neutralization and extraction steps. Residual TFA will form a salt with the product amine, often resulting in a viscous oil.[21]
-
-
Neutralization & Extraction (Quench):
-
Re-dissolve the crude residue in a minimal amount of DCM.
-
Slowly and carefully add this solution to a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO3). CAUTION: Vigorous gas evolution (CO2) will occur. Perform this step slowly to control the foaming.
-
Continue adding the NaHCO3 solution until the aqueous layer is basic (test with pH paper).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
Causality: This is a critical purification step. The product amine is protonated by the excess TFA, forming a TFA salt. To isolate the free amine, a base (NaHCO3) is required to neutralize the acid and deprotonate the product. This makes the amine soluble in the organic solvent (DCM), allowing it to be separated from the water-soluble salts.
-
-
Drying and Isolation:
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine product.
-
Visualizing the Workflow
The following diagrams illustrate the core safety logic and the experimental procedure.
Caption: Risk mitigation workflow for Boc-aminomethylmorpholine.
Caption: Experimental workflow for safe Boc deprotection.
Section 6: Spill and Emergency Procedures
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.[7]
-
For acidic spills (e.g., involving TFA), neutralization with a weak base like sodium bicarbonate can be performed cautiously.[7]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[22]
-
Decontaminate the area with soap and water.[23]
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert all personnel.[8]
-
If the material is flammable or volatile solvents are involved, eliminate all sources of ignition.[22]
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[23]
-
Provide them with the chemical name and quantity spilled.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][22]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Section 7: Waste Disposal
All waste generated from handling and reacting Boc-protected aminomethylmorpholine must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, spill cleanup materials, and residual solid compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste:
-
Halogenated Waste: DCM and other chlorinated solvents must be collected in a designated halogenated organic waste container.
-
Acidic Waste: Waste streams containing TFA must be neutralized before disposal or collected in a designated acid waste container, as per institutional guidelines. Do not mix TFA waste with basic or cyanide-containing waste streams.
-
-
Consult your institution's EHS department for specific disposal protocols. Never pour chemical waste down the drain.[3]
References
-
IQS Directory. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl carbamate. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl (2-Methylpiperidin-4-yl)carbaMate. Retrieved from [Link]
-
DCHAS-L Archives. (2010, September 24). Re: BOC clevage safety protocols. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Capot Chemical. (2025, December 23). MSDS of Tert-butyl (4-ethylpiperidin-4-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
-
ChemBK. (n.d.). (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. Retrieved from [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate | C12H24N2O2 | CID 70650847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. fishersci.ie [fishersci.ie]
- 13. capotchem.com [capotchem.com]
- 14. moravek.com [moravek.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. Boc Deprotection - TFA [commonorganicchemistry.com]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 21. reddit.com [reddit.com]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
A Senior Application Scientist's Guide to the Physical Properties of Chiral Morpholine Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Morpholine Scaffold – A Privileged Element in Modern Drug Discovery
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its unique physicochemical properties, which can impart favorable characteristics such as improved solubility, metabolic stability, and pharmacokinetic profiles.[4][5][6] When a stereocenter is introduced, the resulting chiral morpholine building blocks become powerful tools for probing and interacting with the inherently chiral environment of biological systems.[7][8] Understanding the distinct physical properties of these enantiomers is not merely an academic exercise; it is a critical necessity for the rational design, synthesis, purification, and formulation of effective and safe therapeutic agents.[5] This guide provides an in-depth exploration of these properties, moving from fundamental principles to practical laboratory applications.
Section 1: Foundational Physicochemical Properties
The introduction of a chiral center can subtly yet significantly influence the macroscopic physical properties of a molecule. While enantiomers share identical intrinsic properties like molecular weight, density, and refractive index in an achiral environment, their interactions in a chiral context—especially in the solid state—can differ.[9][10]
Melting Point and Boiling Point: A Tale of Two Lattices
For a pair of enantiomers, the melting and boiling points are identical.[9] However, a racemic mixture (a 1:1 mixture of both enantiomers) can behave differently. It may crystallize as a racemic compound (a highly ordered crystal lattice containing both enantiomers) or as a conglomerate (a mechanical mixture of separate crystals of each enantiomer).[11] This often results in a melting point for the racemic mixture that is different from that of the pure enantiomers, a key consideration during purification and characterization.[12]
The parent (achiral) morpholine molecule serves as a useful baseline for understanding these properties.
Table 1: Physical Properties of Achiral Morpholine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₉NO | [1][13] |
| Molar Mass | 87.122 g·mol⁻¹ | [1][13][14] |
| Appearance | Colorless liquid | [1][14][15] |
| Melting Point | -5 °C (23 °F; 268 K) | [1][13][14][15] |
| Boiling Point | 129 °C (264 °F; 402 K) | [1][13][14][16] |
| Density | ~1.00 g/mL (at 20-25 °C) | [1][13][14] |
| pKa (of conjugate acid) | 8.36 |[1] |
Solubility: The Impact of Chirality on Solvation
Enantiomers have identical solubility in achiral solvents.[9] However, their solubility can differ in a chiral solvent or in the presence of a chiral resolving agent. This principle is the foundation of classical resolution techniques where a chiral acid or base is used to form diastereomeric salts with differing solubilities, allowing for their separation by crystallization. Furthermore, the oxygen and nitrogen heteroatoms in the morpholine ring can act as hydrogen bond acceptors and donors, respectively, generally rendering them miscible with water and soluble in a range of organic solvents.[1][3][4] This favorable solubility profile is a key reason for the scaffold's popularity in drug design.[5][6]
Section 2: Optical Activity – The Defining Property of Chirality
The hallmark of a chiral molecule is its ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[17][18][19] Enantiomers rotate light by equal magnitudes but in opposite directions.[17][20][21]
-
Dextrorotatory (+): Rotates plane-polarized light clockwise.
-
Levorotatory (-): Rotates plane-polarized light counter-clockwise.
This property is fundamental for confirming the identity and purity of a specific enantiomer.
Specific Rotation [α]: A Standardized Measure
The observed rotation is dependent on experimental parameters. Therefore, the specific rotation is used as a standardized physical constant for a chiral compound. It is defined as the observed rotation for a sample at a concentration of 1 g/mL in a 1 decimeter (dm) path length tube.[22]
Formula for Specific Rotation: [α]λT = α / (c × l) Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
Experimental Protocol: Measurement of Specific Rotation via Polarimetry
This protocol outlines the essential steps for accurately determining the specific rotation of a chiral morpholine derivative.
Objective: To measure the specific rotation [α] of an enantiomerically pure morpholine sample.
Materials:
-
Polarimeter
-
Sample cell (1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Chiral morpholine sample
-
High-purity solvent (e.g., Methanol, Chloroform)
Methodology:
-
Instrument Preparation: Power on the polarimeter and allow the sodium lamp to warm up until the light source is stable.
-
Sample Preparation: Accurately weigh a precise amount of the chiral morpholine sample (e.g., 100 mg) and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous. Calculate the concentration (c) in g/mL.
-
Blank Measurement: Fill the sample cell with the pure solvent. Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
-
Sample Measurement: Rinse the sample cell with a small amount of the prepared sample solution, then fill the cell with the solution. Again, ensure no air bubbles are present.
-
Record Rotation: Place the filled cell in the polarimeter and record the observed rotation (α). Take several readings and average them to ensure precision. Note the direction of rotation (+ or -).
-
Calculation: Use the formula [α] = α / (c × l) to calculate the specific rotation.
-
Reporting: Report the specific rotation including the temperature, wavelength, and solvent used (e.g., [α]D20 = +35.5° (c 1.0, CHCl₃)).
Section 3: Spectroscopic and Chromatographic Characterization
While optical rotation confirms chirality, a combination of spectroscopic and chromatographic techniques is essential for structural elucidation and purity assessment.
NMR and Mass Spectrometry
The NMR (¹H, ¹³C) and mass spectra of two enantiomers are identical. These techniques are invaluable for confirming the molecular structure and connectivity of the morpholine building block but cannot distinguish between enantiomers.[23][24] Advanced NMR techniques using chiral solvating agents or chiral derivatizing agents can induce diastereotopic shifts, allowing for the differentiation of enantiomers, but this is a specialized application.
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
To separate and quantify enantiomers, a chiral environment is required.[25] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most powerful and widely used technique for this purpose.[26][27]
Causality: Standard reversed-phase HPLC columns are achiral and therefore interact identically with both enantiomers, resulting in co-elution.[25] Chiral Stationary Phases (CSPs) contain a chiral selector (e.g., derivatized polysaccharides, proteins) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, enabling their separation.[27]
Experimental Protocol: Enantiomeric Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric excess (% ee) of a chiral morpholine sample.
Materials:
-
HPLC or SFC system with UV or MS detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® series).
-
HPLC-grade mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol).
-
Chiral morpholine sample.
-
Racemic standard of the same morpholine derivative (for method development).
Methodology:
-
Method Development:
-
Rationale: The first step is to find conditions that resolve the two enantiomers. This is an empirical process.
-
Inject the racemic standard onto the chosen CSP column.
-
Screen different mobile phase compositions (isocratic mixtures of alkane/alcohol) to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5).
-
Optimize flow rate and column temperature to improve peak shape and reduce run time.
-
-
Sample Analysis:
-
Prepare a dilute solution of the chiral morpholine sample in the mobile phase.
-
Inject the sample onto the column using the optimized method developed in step 1.
-
-
Data Acquisition & Analysis:
-
Record the chromatogram.
-
Identify the peaks corresponding to the major and minor enantiomers.
-
Integrate the area under each peak.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100
-
Self-Validation: The result provides a quantitative measure of the sample's enantiomeric purity, a critical parameter for drug development as the biological activity often resides in only one enantiomer.[28]
-
Section 4: Conformational Considerations
The morpholine ring typically adopts a stable chair conformation.[29][30] For substituted chiral morpholines, substituents can exist in either an axial or equatorial position. The energetic preference for one conformation over the other can influence how the molecule presents its pharmacophoric features to a biological target, thereby affecting its activity. Spectroscopic techniques, combined with computational modeling, are used to investigate these conformational preferences.[29]
Conclusion
The physical properties of chiral morpholine building blocks are a direct manifestation of their three-dimensional structure. A thorough understanding and precise measurement of these properties—from melting point and solubility to specific rotation and enantiomeric purity—are indispensable for the modern medicinal chemist. The protocols and principles outlined in this guide serve as a foundational framework for the effective characterization and utilization of these privileged scaffolds in the pursuit of novel therapeutics.
References
-
Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH Source: NIH National Library of Medicine URL: [Link]
-
Title: Morpholine | C4H9NO | CID 8083 - PubChem Source: PubChem, NIH URL: [Link]
-
Title: Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate Source: ACS Publications URL: [Link]
-
Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Royal Society of Chemistry URL: [Link]
-
Title: Morpholines: stereochemistry and preferred steric course of quaternization Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Morpholine - Common Organic Chemistry Source: organic-chemistry.org URL: [Link]
-
Title: Synthesis of Biologically Important Chiral Morpholine Derivatives Source: Bangladesh Journal of Scientific and Industrial Research URL: [Link]
-
Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF Source: ResearchGate URL: [Link]
-
Title: Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Morpholine (CAS 110-91-8) - Chemical & Physical Properties Source: Cheméo URL: [Link]
-
Title: Melting point–solubility–structure correlations in chiral and racemic model cocrystals Source: Royal Society of Chemistry URL: [Link]
-
Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: ACS Publications URL: [Link]
-
Title: Optical rotation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes Source: Academic Journals URL: [Link]
-
Title: Morpholine - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]
-
Title: 5.4: Optical Activity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Enantiomer Separations Source: Chromatography Online URL: [Link]
-
Title: Chirality and Optical Activity Source: Purdue University URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications Source: ACS Publications URL: [Link]
-
Title: 5.1: Chiral Molecules - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Chromatographic Separations and Analysis of Enantiomers Source: ResearchGate URL: [Link]
-
Title: Chirality (chemistry) - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches Source: RSC Publishing URL: [Link]
-
Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: What Is Optical Rotation In Organic Chemistry? - YouTube Source: YouTube URL: [Link]
-
Title: Processes to separate enantiomers - CORE Source: CORE URL: [Link]
-
Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Optical Rotation, Optical Activity, and Specific Rotation Source: Master Organic Chemistry URL: [Link]
-
Title: Fundamentals of Chirality - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Properties and Uses of Chiral Molecules Source: Medium URL: [Link]
-
Title: Chiral polymers Source: Progress in Polymer Science URL: [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Morpholine [commonorganicchemistry.com]
- 15. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Morpholine ACS reagent, = 99.0 110-91-8 [sigmaaldrich.com]
- 17. Optical rotation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. medium.com [medium.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. banglajol.info [banglajol.info]
- 25. Enantiomer Separations | Separation Science [sepscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
A Technical Guide to tert-Butyl (Morpholin-3-ylmethyl)carbamate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of synthetic intermediates, tert-butyl (morpholin-3-ylmethyl)carbamate has emerged as a particularly valuable scaffold. Its official IUPAC name is tert-butyl N-(morpholin-3-ylmethyl)carbamate . This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of the morpholine moiety, coupled with the widely-utilized tert-butyloxycarbonyl (Boc) protecting group, makes this compound a cornerstone in the construction of complex drug candidates with optimized pharmacokinetic profiles.
Physicochemical Properties
tert-Butyl (morpholin-3-ylmethyl)carbamate is a chiral compound, existing as both (S) and (R) enantiomers, as well as a racemic mixture. The specific enantiomer used is often dictated by the stereochemical requirements of the target API. The fundamental physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl (morpholin-3-ylmethyl)carbamate | N/A |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [1][2] |
| CAS Number (S)-enantiomer | 1257850-88-6 | [1] |
| CAS Number (R)-enantiomer | 1257850-83-1 | [2] |
| Appearance | Typically a solid or oil | N/A |
| Predicted Density | 1.032±0.06 g/cm³ | [1] |
Synthesis of tert-Butyl (Morpholin-3-ylmethyl)carbamate
The synthesis of the title compound is a two-stage process, beginning with the formation of the core morpholine structure, followed by the protection of the primary amine.
Part 1: Synthesis of the Precursor, 3-(Aminomethyl)morpholine
The synthesis of substituted morpholines can be achieved through various routes. A common and effective method involves the cyclization of an appropriate amino alcohol.
Experimental Protocol: Synthesis of 3-(Aminomethyl)morpholine
This protocol is a representative example based on established morpholine synthesis methodologies.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suitable N-protected 1,2-amino alcohol precursor.
-
Cyclization: The cyclization can be achieved via several methods, including intramolecular Williamson ether synthesis or acid-catalyzed dehydration of a diol amine. For instance, the dehydration of a suitable diethanolamine derivative is a common industrial method for morpholine synthesis.[3]
-
Deprotection: Following the formation of the morpholine ring with a protected aminomethyl group, the protecting group is removed under appropriate conditions to yield 3-(aminomethyl)morpholine.
-
Purification: The crude product is then purified by distillation or chromatography to yield the desired 3-(aminomethyl)morpholine precursor.
Part 2: Boc Protection of 3-(Aminomethyl)morpholine
The protection of the primary amine of 3-(aminomethyl)morpholine with a tert-butyloxycarbonyl (Boc) group is a standard and high-yielding reaction in organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method.[4][5]
Experimental Protocol: Synthesis of tert-Butyl (Morpholin-3-ylmethyl)carbamate
-
Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)morpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add triethylamine (TEA) (1.1 eq.) as a base, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) dissolved in the same solvent.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (usually 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure tert-butyl (morpholin-3-ylmethyl)carbamate.
Sources
Methodological & Application
Synthesis of tert-Butyl 3-(Aminomethyl)morpholine-4-carboxylate: An Essential Building Block for Drug Discovery
Introduction
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a morpholine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protected secondary amine, makes it an ideal starting material for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor modulators. The morpholine ring is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The primary amine serves as a key handle for derivatization, while the Boc group allows for orthogonal protection strategies in multi-step syntheses.
This application note provides a comprehensive guide to the synthesis of this compound, detailing two robust and widely applicable protocols starting from the commercially available precursor, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The causality behind experimental choices, self-validating system designs for each protocol, and in-depth procedural details are provided to ensure successful replication and adaptation in a research setting.
Synthetic Overview
The synthesis of the target compound from its hydroxymethyl precursor involves the conversion of a primary alcohol to a primary amine. This transformation can be achieved through several reliable methods. Here, we detail two of the most common and effective routes: a three-step sequence involving mesylation, azide substitution, and reduction, and a one-pot Mitsunobu reaction followed by reduction.
Caption: Overall synthetic routes to this compound.
Materials and Equipment
| Reagents and Solvents | Equipment |
| tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | Round-bottom flasks |
| Methanesulfonyl chloride (MsCl) | Magnetic stirrer with stirring bars |
| Triethylamine (Et3N) | Ice bath |
| Dichloromethane (DCM) | Argon or Nitrogen source with manifold |
| Sodium azide (NaN3) | Syringes and needles |
| Dimethylformamide (DMF) | Rotary evaporator |
| Palladium on carbon (10% Pd/C) | Filtration apparatus (Büchner funnel) |
| Methanol (MeOH) | Thin Layer Chromatography (TLC) plates and chamber |
| Diisopropyl azodicarboxylate (DIAD) | Column chromatography setup (silica gel) |
| Triphenylphosphine (PPh3) | Standard laboratory glassware |
| Diphenylphosphoryl azide (DPPA) | pH paper or meter |
| Tetrahydrofuran (THF) | High-vacuum pump |
| Ethyl acetate (EtOAc) | NMR spectrometer |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Mass spectrometer |
| Saturated aqueous ammonium chloride (NH4Cl) | |
| Brine | |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) |
Protocol 1: Three-Step Synthesis via Mesylation, Azide Substitution, and Reduction
This protocol is a classic and reliable method for converting a primary alcohol to a primary amine. The hydroxyl group is first activated by converting it to a good leaving group, a mesylate. Subsequent SN2 displacement with azide, followed by reduction, yields the desired amine.
Step 1A: Synthesis of tert-Butyl 3-((methylsulfonyloxy)methyl)morpholine-4-carboxylate
Rationale: The hydroxyl group is a poor leaving group. By reacting it with methanesulfonyl chloride, we convert it into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction. Dichloromethane is a suitable inert solvent. The reaction is run at 0 °C to control the exothermicity.
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 1B: Synthesis of tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate
Rationale: Sodium azide is a potent nucleophile that displaces the mesylate group via an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. Heating is typically required to drive the reaction to completion.
Procedure:
-
Dissolve the crude tert-butyl 3-((methylsulfonyloxy)methyl)morpholine-4-carboxylate (from Step 1A) in DMF (approx. 0.3 M).
-
Add sodium azide (2.0-3.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure azide intermediate.
Step 1C: Synthesis of this compound
Rationale: The azide group is efficiently reduced to a primary amine by catalytic hydrogenation. Palladium on carbon is a standard catalyst for this transformation, and methanol is a suitable solvent. This method is clean and generally provides high yields.
Procedure:
-
Dissolve tert-butyl 3-(azidomethyl)morpholine-4-carboxylate (1.0 eq.) in methanol (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (10-20 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often of sufficient purity for subsequent use.
Protocol 2: One-Pot Conversion via Mitsunobu Reaction and Reduction
The Mitsunobu reaction offers a milder, one-pot alternative for converting the alcohol to an azide, which can then be reduced in a subsequent step.[1] This reaction proceeds with inversion of configuration, though this is not relevant for an achiral starting material.
Step 2A: Synthesis of tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate via Mitsunobu Reaction
Rationale: The Mitsunobu reaction activates the alcohol in situ using a combination of a phosphine (triphenylphosphine) and an azodicarboxylate (DIAD or DEAD).[2] Diphenylphosphoryl azide (DPPA) serves as the azide source.[3] This reaction is typically carried out at low temperatures to control reactivity and side reactions.
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. A color change is typically observed.
-
Stir for 15-30 minutes at 0 °C, then add diphenylphosphoryl azide (DPPA, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate tert-butyl 3-(azidomethyl)morpholine-4-carboxylate.
Step 2B: Reduction of the Azide
Procedure: Follow the procedure outlined in Step 1C for the catalytic hydrogenation of the azide to the primary amine.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ) |
| tert-Butyl 3-((methylsulfonyloxy)methyl)morpholine-4-carboxylate | C₁₁H₂₁NO₆S | 295.35 | ~4.2-4.4 (m, 2H, -CH₂OMs), ~3.9-3.6 (m, 4H, morpholine), ~3.3-3.1 (m, 2H, morpholine), 3.05 (s, 3H, -SO₂CH₃), 1.48 (s, 9H, -C(CH₃)₃) |
| tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate | C₁₀H₁₈N₄O₃ | 242.28 | ~3.8-3.6 (m, 4H, morpholine), ~3.5-3.3 (m, 4H, morpholine & -CH₂N₃), 1.47 (s, 9H, -C(CH₃)₃) |
| This compound | C₁₀H₂₀N₂O₃ | 216.28 | ~3.9-3.6 (m, 4H, morpholine), ~3.3-3.1 (m, 1H, morpholine), ~2.9-2.7 (m, 3H, morpholine & -CH₂NH₂), 1.6 (br s, 2H, -NH₂), 1.46 (s, 9H, -C(CH₃)₃) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.
Safety and Handling
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium azide and diphenylphosphoryl azide are highly toxic and potentially explosive, especially upon heating or contact with acids. Handle with extreme caution in a fume hood. Avoid contact with skin and inhalation.
-
Diisopropyl azodicarboxylate (DIAD) is a sensitizer and should be handled with care.
-
Catalytic hydrogenation involves flammable hydrogen gas. Ensure the system is properly set up and purged to avoid the risk of fire or explosion.
Conclusion
The synthesis of this compound can be reliably achieved from its corresponding hydroxymethyl precursor using either a three-step mesylation-azidation-reduction sequence or a two-step Mitsunobu-reduction pathway. The choice of protocol may depend on the availability of reagents, scale of the reaction, and sensitivity of other functional groups in more complex substrates. Both methods provide access to this important building block, enabling its use in the development of novel therapeutic agents.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
- Thompson, A. S., et al. (1993). A convenient and mild method for the deoxygenation of primary and secondary alcohols. Journal of the American Chemical Society, 115(19), 8837–8838.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Sources
Application Note: Robust and Selective Boc Deprotection Strategies for 3-(Aminomethyl)morpholine Derivatives
Introduction
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in modern organic synthesis and medicinal chemistry. Its widespread use stems from its general stability towards a variety of nucleophilic and basic conditions, coupled with its predictable and facile removal under acidic conditions.[1][2] The 3-(aminomethyl)morpholine scaffold is a privileged structural motif found in numerous biologically active compounds, valued for its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions.
This application note provides a comprehensive guide to the deprotection of Boc-protected 3-(aminomethyl)morpholine derivatives. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for both standard and alternative deprotection methods, and offer a systematic troubleshooting guide. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific substrates.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[3][4][5] The reaction can be broken down into four key steps:
-
Protonation: The acid (e.g., H⁺ from TFA or HCl) protonates the carbonyl oxygen of the carbamate. This makes the carbonyl carbon more electrophilic and weakens the adjacent ether C-O bond.[3][4]
-
Formation of a Stable Cation: The weakened C-O bond cleaves, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid is unstable and rapidly fragments, releasing the free amine and gaseous carbon dioxide.[4][5] This irreversible step drives the reaction to completion.
-
Salt Formation: In the presence of excess acid, the newly liberated and basic amine is protonated to form the corresponding salt (e.g., trifluoroacetate or hydrochloride), which often aids in purification and handling.[4]
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Experimental Protocols
The choice of deprotection protocol is contingent on the overall acid sensitivity of the substrate.[1] Below are detailed methods, ranging from the most robust to milder alternatives.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often fastest method for Boc deprotection, suitable for robust molecules.[6][7] TFA is a strong acid that readily cleaves the carbamate.
Rationale: The high acidity of TFA ensures rapid reaction, often at room temperature. DCM is an excellent solvent for most organic compounds and is inert to the reaction conditions. The volatility of both DCM and TFA facilitates easy removal in vacuo.
Step-by-Step Methodology:
-
Dissolve the Boc-protected 3-(aminomethyl)morpholine derivative (1.0 equiv) in dichloromethane (DCM, approx. 0.1–0.2 M).
-
Cool the solution to 0 °C using an ice bath. This is crucial for controlling potential exotherms and minimizing side reactions with highly sensitive substrates.
-
Add trifluoroacetic acid (TFA, 5–20 equiv, often used as a 20-50% v/v solution in DCM) dropwise to the stirred solution.[6][7]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1–4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Work-up: To isolate the free amine, redissolve the residue in a suitable solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. To isolate the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue, followed by filtration.[8]
Consideration: The highly electrophilic tert-butyl cation generated can alkylate sensitive functional groups (e.g., indoles, phenols, thioethers). The addition of a scavenger like triisopropylsilane (TIS) or thioanisole (1-5% v/v) is recommended in such cases.[9]
Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a highly effective alternative to TFA and is particularly advantageous as it directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easy to handle and purify.[10][11][12]
Rationale: Commercially available solutions of 4M HCl in dioxane provide a convenient and anhydrous source of strong acid.[12] The reaction is typically clean and efficient, avoiding the highly corrosive nature of neat TFA.
Step-by-Step Methodology:
-
Dissolve the Boc-protected 3-(aminomethyl)morpholine derivative (1.0 equiv) in anhydrous 1,4-dioxane or another suitable solvent like methanol or ethyl acetate (approx. 0.1–0.2 M).[10]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3–10 equiv) dropwise at room temperature.[10][13]
-
Stir the reaction at room temperature for 2–16 hours. Often, the product hydrochloride salt will precipitate from the solution.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether or hexane, and dried under vacuum to afford the pure amine hydrochloride salt.[13][14]
Protocol 3: Milder Deprotection with Oxalyl Chloride in Methanol
For substrates containing highly acid-sensitive functional groups where TFA and concentrated HCl may cause degradation, an in situ generation of HCl can provide a milder approach.[15]
Rationale: Oxalyl chloride reacts with methanol to generate HCl in situ at a controlled rate. This method avoids the use of strong, concentrated acids and can offer higher selectivity for sensitive molecules.[1][15]
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous methanol (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (3.0 equiv) to the stirred solution. Gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The residue contains the amine hydrochloride salt, which can be used directly or purified further.
Comparison of Deprotection Protocols
| Method/Reagent | Typical Conditions | Advantages | Disadvantages/Considerations |
| TFA / DCM | DCM, 0°C to RT, 1-4 h | Fast, efficient, volatile reagents are easily removed.[6] | Harsh; can cleave other acid-labile groups. Requires scavengers for sensitive substrates.[9] |
| 4M HCl / Dioxane | Dioxane, RT, 2-16 h | Yields stable, easily handled HCl salt. Milder than neat TFA.[10][12] | Slower than TFA. Dioxane is a peroxide-former and has a high boiling point. |
| HCl in MeOH | MeOH, RT, 2-16 h | Milder than TFA. Methanol is a common lab solvent. | Potential for esterification if carboxylic acids are present. |
| Oxalyl Chloride / MeOH | MeOH, 0°C to RT, 1-4 h | Very mild; good for acid-sensitive substrates. In situ acid generation.[15] | Oxalyl chloride is toxic and moisture-sensitive. |
| Thermal Deprotection | High temp (100-240°C), various solvents | "Green" method, avoids acid/base reagents.[16][17] | Not suitable for thermally unstable compounds. Can be less selective.[18][19] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides a logical framework for addressing common issues.
Caption: A logical workflow for troubleshooting Boc deprotection reactions.
Common Issues and Solutions:
-
Incomplete Reaction: If the starting material persists after the recommended time, consider increasing the equivalents of acid, extending the reaction time, or gently warming the reaction mixture if the substrate is thermally stable. Ensure all reagents, especially solvents, are anhydrous.
-
Side Product Formation: The primary culprit for side products is the tert-butyl cation.[9] If you observe unexpected products, especially with electron-rich aromatic or sulfur-containing moieties, add a scavenger like triisopropylsilane (TIS) or thioanisole to your reaction mixture from the start.[9] Alternatively, switching to a milder deprotection protocol or running the reaction at 0°C can suppress these side reactions.[20]
-
Difficult Isolation: The resulting amine salt can sometimes be an oil or difficult to precipitate. If precipitation with an anti-solvent like diethyl ether fails, remove all volatiles in vacuo and proceed with the crude salt to the next step. Alternatively, perform an aqueous work-up with a mild base (e.g., NaHCO₃) to extract the free amine into an organic solvent, which can then be purified by standard column chromatography.
References
-
Title: Boc Deprotection - HCl - Common Organic Chemistry Source: Organic Chemistry Portal URL: [Link]
-
Title: STUDIES ON THE SYNTHESIS OF THIAZOLINE AND THIAZOLE DERIVATIVES FROM AMINO ACIDS Source: Heteroletters URL: [Link]
-
Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions Source: ResearchGate URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed URL: [Link]
-
Title: Alternative Methods for Boc Deprotection Source: Reddit r/chemistry URL: [Link]
-
Title: Boc Deprotection Mechanism - TFA - Common Organic Chemistry Source: Organic Chemistry Portal URL: [Link]
-
Title: Boc Deprotection - TFA - Common Organic Chemistry Source: Organic Chemistry Portal URL: [Link]
-
Title: SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: Organic Process Research & Development URL: [Link]
-
Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit r/Chempros URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives Source: ResearchGate URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PMC - NIH URL: [Link]
-
Title: Deprotection of different N-Boc-compounds | Download Table Source: ResearchGate URL: [Link]
-
Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: PMC - NIH URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. rsc.org [rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. heteroletters.org [heteroletters.org]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Application Notes and Protocols: Amide Coupling Reactions with tert-Butyl 3-(Aminomethyl)morpholine-4-carboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Amide Bond and a Versatile Building Block
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its formation is one of the most frequently performed reactions in drug discovery.[1][2] The strategic coupling of carboxylic acids and amines allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological properties. This guide focuses on the practical application of a versatile building block, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, in amide bond formation. This reagent incorporates a morpholine scaffold, a privileged structure in drug design known for improving physicochemical properties such as solubility and metabolic stability, along with a Boc-protected primary amine that allows for controlled, sequential synthesis.[3][4]
Mechanistic Pillars of Amide Coupling: A Tale of Activation
The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[5][6] The choice of coupling reagent is a critical decision that depends on factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction kinetics.[5][7]
Common Coupling Reagents and Their Mechanisms:
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[8]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and HBTU are highly efficient and lead to rapid amide bond formation.[8][9] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), they react with the carboxylic acid to form an active ester that readily couples with the amine.[8][10] HATU is generally considered one of the most effective reagents, especially for challenging or sterically hindered substrates.[8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the amide coupling of a generic carboxylic acid with this compound using HATU, a widely applicable and efficient coupling reagent.[7]
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier (Example) | Notes |
| Carboxylic Acid | ≥95% | Various | Ensure it is dry. |
| This compound | ≥97% | Various | Store under inert atmosphere.[11] |
| HATU | ≥98% | Various | Handle with care, potential sensitizer.[12] |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Various | Use a fresh bottle or redistill. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Use a dry solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | For extraction. |
| Saturated aqueous NH₄Cl solution | N/A | In-house prep | For quenching the reaction. |
| Saturated aqueous NaHCO₃ solution | N/A | In-house prep | For washing. |
| Brine | N/A | In-house prep | For washing. |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | Various | For drying the organic layer. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the solution from step 1, add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.[7] This pre-activation step is crucial for forming the active ester.
-
Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[13] A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes.[13] The reaction is generally complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[7]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
Amide coupling reactions, while common, can sometimes present challenges. Here are some frequent issues and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water (hydrolysis of activated intermediate).[7] | - Ensure the use of a potent coupling reagent like HATU, especially for hindered substrates.[7][14]- Use a non-nucleophilic base (e.g., DIPEA) to prevent amine protonation.- For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride.[15]- Use anhydrous solvents and reagents.[7] |
| Epimerization/Racemization | - Over-activation of the carboxylic acid.- Use of a strong base.- Prolonged reaction at elevated temperatures.[14][16] | - Reduce the pre-activation time.- Use a weaker base like N-methylmorpholine (NMM).[14]- Run the reaction at a lower temperature (e.g., 0 °C).[7]- Use additives known to suppress racemization, such as HOBt or OxymaPure.[7] |
| Side Reactions | - Formation of N-acylurea with carbodiimides.- Reaction of excess coupling reagent with the product amine. | - Use an additive like HOBt when using EDC or DCC.[8]- Avoid using a large excess of the coupling reagent. |
Safety Considerations
Many coupling reagents and solvents used in amide synthesis are hazardous.[17][18]
-
Coupling Reagents: Uronium-based reagents like HATU can be sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[12]
-
Solvents: Anhydrous solvents like DMF and DCM are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.
-
Byproducts: Some coupling reactions generate toxic byproducts. For example, the use of BOP reagents can produce carcinogenic hexamethylphosphoramide (HMPA).[9]
Concluding Remarks
The successful formation of an amide bond with this compound hinges on the careful selection of coupling reagents and reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize novel molecular entities. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in the art and science of medicinal chemistry.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link].
-
Coupling Agent Hazards. American Peptide Society. Available at: [Link].
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link].
-
Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society. Available at: [Link].
-
Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). Available at: [Link].
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available at: [Link].
-
Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society. Available at: [Link].
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link].
-
Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. Available at: [Link].
-
Coupling Reagents. Aapptec Peptides. Available at: [Link].
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available at: [Link].
-
Environmentally Friendly and Inexpensive Method for Amide Bond Formation. Purdue OTC. Available at: [Link].
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link].
-
tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK. Available at: [Link].
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link].
-
Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. PMC - NIH. Available at: [Link].
-
Green Chemistry. BORIS Portal. Available at: [Link].
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link].
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link].
Sources
- 1. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]
- 4. chembk.com [chembk.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. This compound - CAS:475106-18-4 - Sunway Pharm Ltd [3wpharm.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. acs.org [acs.org]
The Strategic Integration of Tert-Butyl 3-(Aminomethyl)morpholine-4-carboxylate in Modern Drug Discovery: A Guide to Application and Protocol
In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of approved and experimental drugs.[1][2][3] Its prevalence is not coincidental but rather a testament to its advantageous physicochemical, biological, and metabolic properties.[1] This guide delves into the practical application of a particularly valuable derivative, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate , a versatile building block that offers strategic advantages in the design and synthesis of novel therapeutic agents.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale behind using this building block, detailed protocols for its incorporation into lead compounds, and methods for evaluating the biological activity of the resulting molecules.
The Morpholine Moiety: A Pillar of Drug Design
The six-membered morpholine ring, with its ether and amine functionalities, imparts a unique set of characteristics to a drug candidate.[4] It can enhance aqueous solubility, a critical factor for bioavailability, and its flexible chair-like conformation allows for optimal positioning of substituents to interact with biological targets.[2][5] Furthermore, the morpholine nitrogen has a pKa value that can be modulated to improve a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
Our focus, this compound, offers an additional layer of synthetic utility. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen allows for selective reactions at the primary amine of the aminomethyl group. This orthogonal protection strategy is crucial for the controlled and efficient synthesis of complex molecules.[7]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 475106-18-4 | |
| Molecular Formula | C₁₀H₂₀N₂O₃ | |
| Molecular Weight | 216.28 g/mol | |
| Appearance | Solid | [8] |
| Storage | Room Temperature, Sealed in Dry |
Core Synthetic Protocol: Amide Bond Formation
The primary amine of this compound serves as an excellent nucleophile for the formation of amide bonds, one of the most common and critical linkages in medicinal chemistry.[9] The following protocol details a standard procedure for coupling this building block with a generic carboxylic acid.
Causality Behind the Experimental Choices
The choice of coupling reagents is critical for efficient amide bond formation while minimizing side reactions and racemization. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[10] Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and reduce the loss of stereochemical integrity.[10] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without interfering with the coupling process. The selection of an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) provides a suitable reaction medium.[11]
Step-by-Step Amide Coupling Protocol
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated HOBt ester.
-
-
Amide Coupling:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Caption: Synthesis of an LSD1 Inhibitor Precursor.
Biological Evaluation: In Vitro LSD1 Inhibition Assay
Following the synthesis of a potential LSD1 inhibitor, it is essential to evaluate its biological activity. A common method is a peroxidase-coupled in vitro assay that measures the hydrogen peroxide produced during the demethylation reaction catalyzed by LSD1. [5]
Principle of the Assay
LSD1 catalyzes the demethylation of its substrate (e.g., a dimethylated histone H3 peptide), producing formaldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or colorimetric substrate (e.g., Amplex Red), resulting in a detectable signal. The presence of an LSD1 inhibitor will reduce the amount of H₂O₂ produced, leading to a decrease in the signal.
Step-by-Step LSD1 Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution of the dimethylated H3 peptide substrate in assay buffer.
-
Prepare a detection mix containing Amplex Red and HRP in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the serially diluted compound or vehicle (DMSO) to the wells of a black 96-well plate.
-
Add the LSD1 enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the H3 peptide substrate to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction and initiate detection by adding the Amplex Red/HRP detection mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: LSD1 Inhibition Assay Workflow.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its inherent properties, derived from the morpholine scaffold, coupled with the strategic placement of a protected primary amine, provide medicinal chemists with a powerful tool for the synthesis of novel and potent therapeutic agents. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers seeking to leverage the advantages of this important synthetic intermediate in their drug discovery programs.
References
- Binda, C., et al. (2010). Biochemical, structural, and biological characterization of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
-
Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 571-593. [Link]
-
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 931. [Link]
- Jadhav, S. A., & Mali, S. N. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-22.
- BenchChem. (2025). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design.
- Dwivedi, P., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1264, 133256.
- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure in drug design. Expert Opinion on Drug Discovery, 14(11), 1129-1151.
- Mohammad, H. P., et al. (2015). A specific LSD1 inhibitor reverses B-cell-like differentiation of AML cells. Cell Reports, 13(12), 2735-2748.
- Sharma, P. K., et al. (2020).
- VulcanChem. (n.d.). tert-Butyl (S)-2-(3-aminopropyl)
- Sorna, V., et al. (2013). A quinquennial review of potent LSD1 inhibitors explored for the treatment of different cancers, with special focus on SAR studies. Current Medicinal Chemistry, 20(2), 227-251.
- Chem-Impex. (n.d.). 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester. Product Page.
- VulcanChem. (n.d.). tert-Butyl (S)-2-(3-aminopropyl)
- ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)
- PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. PubChem Compound Summary for CID 11435389.
- Sunway Pharm Ltd. (n.d.). tert-butyl 3-(aminomethyl)
- BLD Pharm. (n.d.). tert-Butyl 3-(aminomethyl)
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Summary for CID 1514267.
- Fisher Scientific. (n.d.). Amide Synthesis. Technical Article.
- Sigma-Aldrich. (n.d.). tert-Butyl (R)-3-(aminomethyl)
- Andersson, H., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 524-528.
- Santa Cruz Biotechnology. (n.d.). tert-Butyl 3-(aminomethyl)
- Lab-Chemicals.Com. (n.d.). tert-Butyl 3-(aminomethyl)
- Sunway Pharm Ltd. (n.d.). tert-butyl 3-(aminomethyl)
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Acid-PEG12-t-butyl Ester and Primary Amines.
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
- MDPI. (2017). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Singh, U. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1230-1241.
Sources
- 1. benchchem.com [benchchem.com]
- 2. epigentek.com [epigentek.com]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule modulators for epigenetics targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic enzymes function as epigenetic modulators: A Trojan Horse for chromatin regulation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [rjpbr.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Chiral Scaffolds in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
Chirality is a fundamental principle in drug design, profoundly influencing a drug's pharmacological and toxicological profile.[1][2] The stereospecific interaction between a chiral drug and its biological target necessitates the development of enantiomerically pure pharmaceuticals.[3][4][5] This guide provides an in-depth exploration of the application of chiral scaffolds as a cornerstone of modern medicinal chemistry. We will delve into the rationale behind their use, detailing methodologies for their synthesis and incorporation into drug candidates, and present robust protocols for the critical analysis of stereochemical purity. This document is intended to serve as a practical resource for scientists engaged in the discovery and development of next-generation therapeutics.
The Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[3][5] This three-dimensional specificity means that enantiomers of a chiral drug can exhibit markedly different interactions with their biological counterparts.[3][6][7] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse or toxic effects.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical control in drug development.[2][3]
Recognizing this, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and assess the activity of each enantiomer.[4][7][8] This regulatory landscape has driven a significant shift towards the development of single-enantiomer drugs over racemic mixtures.[4][6]
Key Advantages of Single-Enantiomer Drugs:
-
Improved Therapeutic Index: By eliminating the inactive or harmful distomer, the therapeutic window of the drug can be widened, leading to a better safety profile.[1]
-
Enhanced Potency and Selectivity: The eutomer often exhibits higher binding affinity and selectivity for the target, resulting in a more potent drug.[9]
-
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ significantly.[2][10] Developing a single enantiomer leads to a more predictable pharmacokinetic profile.[1]
-
Reduced Drug Load: Administering only the active enantiomer can lower the required dose, reducing the metabolic burden on the patient.
The use of chiral scaffolds provides a robust strategy to systematically explore chemical space in three dimensions, enabling the design of molecules with optimized interactions with their biological targets.[4][11]
Synthesis of Chiral Scaffolds: Strategies and Methodologies
The generation of enantiomerically pure chiral scaffolds is a critical first step in the drug discovery process. Several powerful strategies have been developed to achieve this.
Asymmetric Synthesis
Asymmetric synthesis, also known as chiral synthesis, is the most direct approach to producing enantiomerically pure compounds from achiral or prochiral starting materials.[8][12][13] This is often achieved through the use of chiral catalysts or auxiliaries.[14][15]
-
Chiral Catalysts: These can be metal-based complexes with chiral ligands or small organic molecules (organocatalysts).[12][14] They create a chiral environment that favors the formation of one enantiomer over the other. Notable examples include Noyori's ruthenium-based catalysts for asymmetric hydrogenation and Jacobsen's manganese catalyst for asymmetric epoxidation.[12][13]
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.
Chiral Pool Synthesis
This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[4][16] The inherent chirality of these building blocks is incorporated into the final scaffold.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[17][18] While this approach results in a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical method.[18]
-
Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent to form a pair of diastereomeric salts.[18][19] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[18]
-
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[17]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to differentially interact with the enantiomers of a racemic mixture, leading to their separation.[20][21][22] This is a powerful tool for both analytical and preparative-scale separations.[17][21]
Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone using a Chiral Ru-Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone to a chiral alcohol, a common chiral building block.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral Ruthenium catalyst (e.g., Noyori's catalyst)[12]
-
Anhydrous isopropanol (as both solvent and hydrogen source)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add the prochiral ketone (1.0 mmol) and the chiral Ruthenium catalyst (0.001-0.01 mmol, 0.1-1.0 mol%).
-
Solvent Addition: Add anhydrous isopropanol (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC (see Protocol 3).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Ruthenium catalyst is sensitive to oxygen and moisture, which can deactivate it. Performing the reaction under an inert atmosphere is crucial for catalytic activity.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle.
-
Isopropanol as Hydrogen Source: In this transfer hydrogenation, isopropanol serves as the hydrogen donor, being oxidized to acetone in the process.
Incorporation of Chiral Scaffolds into Drug Candidates
Once a chiral scaffold is synthesized, it can be elaborated into a library of potential drug candidates through various chemical transformations. The rigid, three-dimensional nature of many chiral scaffolds can help to pre-organize the pharmacophoric groups in a favorable conformation for binding to the target, potentially improving potency and selectivity.[9] For example, chiral piperidine scaffolds are prevalent in many approved drugs and can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[9]
Workflow for Chiral Scaffold-Based Drug Design:
Sources
- 1. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 2. ijirset.com [ijirset.com]
- 3. mdpi.com [mdpi.com]
- 4. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. longdom.org [longdom.org]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. monash.edu [monash.edu]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 15. stereoselective synthesis presentation . | PPTX [slideshare.net]
- 16. Chiral Building Blocks Selection - Enamine [enamine.net]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. pharmtech.com [pharmtech.com]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Chiral Morpholine Derivatives from Amino Alcohols: A Guide to Stereoselective Synthesis
Abstract
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Their unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as potency and metabolic stability.[1][3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chiral synthesis of morpholine derivatives, with a particular focus on methodologies starting from readily available amino alcohols. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and offer insights into the causal factors guiding experimental choices.
The Strategic Importance of Chiral Morpholines in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in drug design.[1][2] Its presence in a molecule can influence solubility, lipophilicity, and hydrogen bonding capacity, all critical parameters in optimizing drug-target interactions and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1] The introduction of stereocenters into the morpholine scaffold further expands the accessible chemical space, allowing for fine-tuning of a compound's three-dimensional structure to achieve higher potency and selectivity for its biological target.[4][5]
The synthesis of enantiomerically pure or diastereomerically enriched morpholines is, therefore, a critical endeavor in modern medicinal chemistry. Starting from chiral amino alcohols provides a direct and often highly stereocontrolled route to these valuable compounds.[6][7]
Core Synthetic Strategies for Chiral Morpholine Synthesis from Amino Alcohols
The conversion of amino alcohols to morpholine derivatives can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the nature of the starting materials, and the required level of stereocontrol.
N-Alkylation followed by Intramolecular Cyclization: A Two-Step Approach
A common and conceptually straightforward approach involves the initial N-alkylation of a chiral amino alcohol with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring.
A recently developed, highly efficient, and environmentally friendly method utilizes ethylene sulfate as the alkylating agent.[8][9][10][11] This one or two-step, redox-neutral protocol allows for the selective monoalkylation of primary amines in amino alcohols, a significant challenge in organic synthesis.[8][11] The resulting zwitterionic intermediate can often be isolated and then cyclized under basic conditions to afford the desired morpholine.[8][9][10]
Mechanism of Morpholine Synthesis using Ethylene Sulfate:
Caption: N-alkylation of an amino alcohol with ethylene sulfate followed by base-mediated cyclization.
Metal-Catalyzed Diastereoselective Cyclizations
Transition metal catalysis offers powerful tools for the diastereoselective synthesis of substituted morpholines. Iron(III) catalysts, for instance, have been successfully employed in the cyclization of amino ethers and hydroxy amines bearing an allylic alcohol moiety.[12] This method can proceed via either C-O or C-N bond formation and often favors the formation of the thermodynamically more stable cis diastereoisomer.[12]
Workflow for Iron-Catalyzed Diastereoselective Morpholine Synthesis:
Caption: Iron-catalyzed diastereoselective synthesis of disubstituted morpholines.
Reductive Amination Strategies
Reductive amination provides a convergent approach to N-substituted morpholines. This can involve the reaction of a morpholine precursor with an aldehyde or ketone in the presence of a reducing agent.[13] More advanced strategies involve the reductive amination of dicarbonyl compounds or their equivalents with chiral amino alcohols. For example, the synthesis of N-substituted morpholine nucleoside derivatives has been achieved through the oxidation of ribonucleosides to dialdehydes, followed by in-situ reductive amination with primary amines.[14]
A general and practical method for the reductive amination of carboxylic acids using a zinc catalyst and phenylsilane has also been reported, which can be applied to the synthesis of complex morpholine derivatives.[15]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of chiral morpholine derivatives. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: Two-Step Synthesis of a Chiral Morpholine via Ethylene Sulfate Alkylation
This protocol is adapted from the work of Ortiz et al. and demonstrates a green and efficient synthesis of morpholines.[9][10][11]
Step 1: Synthesis of the Zwitterionic Intermediate
-
To a solution of the chiral amino alcohol (1.0 equiv) in an appropriate solvent (e.g., 2-MeTHF), add ethylene sulfate (1.05 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the zwitterionic product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum.
Step 2: Cyclization to the Morpholine
-
Suspend the dried zwitterionic intermediate in a suitable solvent (e.g., THF or 2-MeTHF).
-
Add a base, such as potassium tert-butoxide (tBuOK) (1.1 equiv), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral morpholine.
| Substrate Example | Yield of Zwitterion | Yield of Morpholine | Reference |
| (S)-2-amino-3-phenylpropan-1-ol | >95% | 85% | [8] |
| (R)-2-aminobutan-1-ol | >95% | 82% | [8] |
Protocol 2: Iron-Catalyzed Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine
This protocol is based on the work of Aubineau et al. and is suitable for the synthesis of cis-2,6-disubstituted morpholines.[12]
-
To a solution of the N-substituted amino allylic alcohol (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add iron(III) chloride (FeCl₃) (10 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) for the required time (e.g., 2 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched morpholine.
| Substrate Example | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| (R)-N-benzyl-4-phenyl-2-aminobut-3-en-1-ol | 95:5 | 89% | [12] |
Self-Validating Systems and Characterization
To ensure the successful synthesis and stereochemical integrity of the chiral morpholine derivatives, a comprehensive analytical approach is essential.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for monitoring the progress of the reactions and identifying the formation of the desired products and any potential byproducts.
-
Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the final products. For chiral, non-racemic products, chiral stationary phase high-performance liquid chromatography (CSP-HPLC) or gas chromatography (GC) is necessary to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).
-
Purity Assessment: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized compounds.
Conclusion and Future Perspectives
The synthesis of chiral morpholine derivatives from amino alcohols is a well-established yet continually evolving field. The development of more efficient, stereoselective, and environmentally benign methodologies remains a key objective. The strategies and protocols outlined in this guide provide a solid foundation for researchers to access a diverse range of chiral morpholine scaffolds for applications in drug discovery and development. Future efforts will likely focus on expanding the substrate scope of existing methods, developing novel catalytic systems with even higher stereocontrol, and applying these methodologies to the synthesis of increasingly complex and biologically active molecules.
References
-
Bultinck, P. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Sharma, P. K. et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research & Allied Sciences, 11(2). [Link]
-
Singh, R. K. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
Arshad, F. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Avenoza, A. et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(7), 1143-1146. [Link]
-
Jain, P. et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 14(5), 328-334. [Link]
-
Nilsson, J. et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(19), 4191-4201. [Link]
-
Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
-
Denmark, S. E., & Butler, C. R. (2007). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 9(18), 3571-3574. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
-
Celebi, A. T. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4983-4996. [Link]
-
Brown, A. R. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(6), 3586-3595. [Link]
-
Krasavin, M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Wang, Z. et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 26(1), 168-173. [Link]
-
Shields, J. D. et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9594-9600. [Link]
-
Reddy, P. V. et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
Application Note: Strategic Use of a Pyrazolo-pyrimidinone Intermediate in the Synthesis of Sildenafil, a Potent PDE5 Enzyme Inhibitor
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of enzyme inhibitors, using the well-established phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, as a case study. We will delve into the synthesis of Sildenafil with a focus on the pivotal role of the 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate. This document will elucidate the chemical logic behind the synthetic pathway, provide detailed, field-proven protocols for its synthesis and subsequent conversion to Sildenafil, and outline the methodology for evaluating the final compound's inhibitory activity against the PDE5 enzyme.
Introduction: The Central Role of Intermediates in Drug Synthesis
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) is paramount. A key strategy in achieving this is the use of advanced chemical intermediates. These are stable, well-characterized molecules that represent a significant portion of the final drug structure and can be prepared in high purity and yield. The use of such intermediates allows for a convergent synthetic approach, where different fragments of the target molecule are synthesized separately and then combined. This strategy often leads to higher overall yields, easier purification, and greater flexibility in the synthesis of analogues for structure-activity relationship (SAR) studies.[1]
This application note will focus on the synthesis of Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation, a mechanism exploited for the treatment of erectile dysfunction and pulmonary hypertension.[3] The chemical architecture of Sildenafil is centered around a pyrazolo[4,3-d]pyrimidin-7-one core, making the pre-construction of this heterocyclic system a logical and efficient synthetic strategy.[4][5][6]
The Target: Phosphodiesterase 5 (PDE5) and Its Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] The PDE5 isozyme is specific for cGMP and plays a crucial role in various physiological processes. In the context of erectile function, nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylyl cyclase (sGC), which in turn produces cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium levels and smooth muscle relaxation in the corpus cavernosum, facilitating penile erection. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP.
Sildenafil acts as a competitive inhibitor of PDE5, mimicking the structure of cGMP and binding to the enzyme's active site.[3] By blocking the action of PDE5, Sildenafil prevents the degradation of cGMP, thereby prolonging the signaling cascade initiated by NO and enhancing the erectile response.
Figure 1: Mechanism of PDE5 Inhibition by Sildenafil.
Synthetic Strategy: The Pyrazolo-pyrimidinone Intermediate
The synthesis of Sildenafil can be efficiently achieved through a convergent route that relies on the preparation of the key intermediate, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This intermediate contains the core heterocyclic scaffold of Sildenafil and the substituted phenyl ring at the 5-position. The subsequent steps involve the functionalization of the phenyl ring via chlorosulfonation followed by coupling with N-methylpiperazine.
This strategy offers several advantages:
-
Modularity: It allows for the synthesis of various Sildenafil analogues by simply changing the amine used in the final coupling step, facilitating SAR studies.[2][8][9]
-
Efficiency: The early construction of the complex pyrazolo-pyrimidinone core streamlines the overall synthesis.
-
Scalability: This approach has been optimized for large-scale production, a critical consideration in drug manufacturing.[1]
Figure 2: Convergent Synthetic Strategy for Sildenafil.
Experimental Protocols
Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This protocol is adapted from established literature procedures.[1][10]
Materials:
-
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
2-Ethoxybenzoyl chloride
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene, add 2-ethoxybenzoyl chloride (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add potassium tert-butoxide (1.5 eq) portion-wise.
-
Heat the mixture to reflux in tert-butanol for an additional 6-8 hours, or until TLC analysis indicates the completion of the cyclization.
-
Cool the reaction to room temperature and carefully quench with water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired pyrazolo-pyrimidinone intermediate as a solid.
Synthesis of Sildenafil from the Pyrazolo-pyrimidinone Intermediate
This protocol outlines the chlorosulfonation and subsequent coupling with N-methylpiperazine.[10][11][12]
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Chlorosulfonic acid
-
Thionyl chloride
-
N-methylpiperazine
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Sodium bicarbonate (5% w/w aqueous solution)
-
Methanol
Procedure:
-
Chlorosulfonation: To a flask containing chlorosulfonic acid (at least 5 volumes), add thionyl chloride (1.0 eq) at 0-10 °C. To this mixture, add the pyrazolo-pyrimidinone intermediate (1.0 eq) portion-wise, maintaining the temperature below 10 °C.[11][12]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting precipitate with dichloromethane.
-
Coupling: To the dichloromethane solution of the crude sulfonyl chloride, add N-methylpiperazine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Wash the organic layer with 5% w/w aqueous sodium bicarbonate solution and then with water.
-
Concentrate the dichloromethane layer under reduced pressure.
-
Add methanol to the residue to induce crystallization.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield Sildenafil.
Analytical Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques.
| Analysis | Intermediate (Pyrazolo-pyrimidinone) | Final Product (Sildenafil) | Expected Results |
| ¹H NMR | ✓ | ✓ | Chemical shifts and coupling constants consistent with the proposed structures. |
| ¹³C NMR | ✓ | ✓ | Number of signals and chemical shifts corresponding to the carbon atoms in the molecules. |
| Mass Spec (ESI-MS) | ✓ | ✓ | Molecular ion peak corresponding to the calculated molecular weight ([M+H]⁺). |
| HPLC | ✓ | ✓ | Purity assessment, typically >98% for the final compound. |
| FT-IR | ✓ | ✓ | Presence of characteristic functional group vibrations (e.g., C=O, S=O, N-H). |
In Vitro Biological Evaluation: PDE5 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized Sildenafil.
Principle: The assay measures the activity of PDE5 by quantifying the amount of 5'-GMP produced from the hydrolysis of cGMP. A fluorescently labeled cGMP analog can be used as a substrate. In the presence of a competitive inhibitor like Sildenafil, the rate of hydrolysis decreases, which can be measured by a change in fluorescence polarization or intensity.[13][14]
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Synthesized Sildenafil and a reference standard, dissolved in DMSO
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
Figure 3: Workflow for the PDE5 Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the synthesized Sildenafil and the reference standard in DMSO. A typical concentration range would be from 100 µM down to 0.1 nM.
-
Assay Reaction Setup: In a 96-well plate, add the assay buffer, followed by the compound dilutions (ensure the final DMSO concentration is ≤1%).
-
Add the pre-diluted PDE5A1 enzyme to each well (except for the negative control wells).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[15]
-
Stop the reaction according to the specific kit manufacturer's instructions (e.g., by adding a stop solution).
-
Read the fluorescence on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Sildenafil concentration relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the Sildenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction, side reactions, or purification losses. | Monitor reactions closely by TLC or LC-MS to ensure completion. Ensure all reagents and solvents are anhydrous where specified. Optimize purification conditions (e.g., solvent system for chromatography). |
| Impure final product | Inefficient purification, presence of starting materials or byproducts. | Re-crystallize the final product. Optimize the chromatographic separation. Confirm the identity of impurities by MS and NMR to understand their origin. |
| High variability in IC₅₀ values | Inaccurate pipetting, enzyme instability, or compound precipitation. | Use calibrated pipettes. Keep the enzyme on ice and use it promptly. Check the solubility of the compound in the assay buffer; if necessary, adjust the DMSO concentration. |
| No inhibition observed | Inactive compound, inactive enzyme, or incorrect assay setup. | Verify the structure of the synthesized compound by NMR and MS. Use a positive control inhibitor (reference standard Sildenafil) to validate the assay. Check the activity of the enzyme stock. |
Conclusion
The synthesis of Sildenafil via the 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate is a prime example of a robust and efficient strategy in medicinal chemistry. This approach not only facilitates the production of the target molecule but also provides a versatile platform for the generation of analogues for further drug discovery efforts. The detailed protocols provided herein for the synthesis, characterization, and biological evaluation of Sildenafil offer a comprehensive guide for researchers in the field of enzyme inhibitor development.
References
-
University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]
-
Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]
-
Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. [Link]
-
Paramashivappa, R., et al. (2002). Synthesis of sildenafil analogues from anacardic acid and their phosphodiesterase-5 inhibition. PubMed. [Link]
-
Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Augusta University Research Profiles. [Link]
-
Tenti, G., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. [Link]
-
Sthalam, V., et al. (2021). Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. ResearchGate. [Link]
-
Zorn, J. A., et al. (2012). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. NIH. [Link]
-
Reddy, G. O., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. [Link]
-
Reddy, G. O., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC. [Link]
-
Sharma, P., et al. (2020). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry. [Link]
-
Wang, H., et al. (2008). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. NIH. [Link]
-
Kumar, A., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. PubMed. [Link]
-
Manetti, F., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. PubMed. [Link]
-
Lim, Y. C., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. [Link]
- CN104370915A - Preparation method of sildenafil citrate - Google Patents. (n.d.).
-
Al-Hussain, S. A., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC. [Link]
-
Kumar, A., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]
-
Yoo, H. H., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). The sildenafil analogues were tested for their inhibition of... Retrieved from [Link]
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN104370915A - Preparation method of sildenafil citrate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Scale-Up Synthesis of 4-Boc-3-Aminomethylmorpholine: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust and scalable synthetic route to 4-Boc-3-aminomethylmorpholine, a valuable chiral building block in contemporary drug discovery. The presented methodology is designed for safe and efficient implementation in a scale-up laboratory setting, with a focus on commercially available starting materials, high-yielding transformations, and practical purification procedures.
Introduction: The Significance of Chiral Morpholine Scaffolds
Substituted morpholines are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity, improve pharmacokinetic properties, and reduce off-target effects. The aminomethylmorpholine moiety, in particular, serves as a versatile handle for the introduction of diverse functional groups, enabling the exploration of a broad chemical space in lead optimization campaigns. The stereochemistry at the C-3 position is often crucial for biological activity, necessitating a reliable and scalable enantioselective synthesis.
This application note provides a detailed, four-step synthetic pathway to (S)-4-Boc-3-aminomethylmorpholine, commencing from the readily available and inexpensive chiral precursor, L-serine. Each step has been designed with scalability and safety as primary considerations, offering a practical guide for the multi-gram to kilogram-scale production of this important intermediate.
Synthetic Strategy Overview
The overall synthetic strategy is a linear sequence involving the formation of the morpholine ring, functional group interconversion, and a final reduction. The key intermediate is the N-Boc protected 3-hydroxymethylmorpholine, which is then converted to the target aminomethyl derivative.
Caption: Overall synthetic workflow for the preparation of (S)-4-Boc-3-aminomethylmorpholine.
Detailed Synthetic Protocols
Part 1: Synthesis of (S)-tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate
This initial stage involves the construction of the chiral morpholine ring from an L-serine derivative, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. A plausible route, adapted from literature precedents, involves the initial conversion of L-serine to an N-protected amino alcohol, which is then cyclized.[1] For the purpose of this guide, we will start from the commercially available (S)-3-hydroxymethylmorpholine, which can be synthesized from L-serine.
Protocol 1: N-Boc Protection of (S)-3-Hydroxymethylmorpholine
| Parameter | Value |
| Reactants | (S)-3-Hydroxymethylmorpholine, Di-tert-butyl dicarbonate (Boc)₂O |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous wash, extraction, and concentration |
| Purification | Silica gel column chromatography |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
To a stirred solution of (S)-3-hydroxymethylmorpholine (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM (2 volumes) to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (5 volumes).
-
Separate the organic layer, and wash sequentially with 1 M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil or white solid.
Part 2: Conversion of the Hydroxymethyl to an Azidomethyl Group
This transformation is achieved in two steps: activation of the primary alcohol as a mesylate, followed by nucleophilic substitution with sodium azide.
Protocol 2: Mesylation of (S)-tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate
| Parameter | Value |
| Reactants | (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate, Methanesulfonyl chloride (MsCl) |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash, extraction, and concentration |
| Purification | Typically used directly in the next step |
| Typical Yield | Quantitative |
Step-by-Step Procedure:
-
Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) in DCM (10 volumes) and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with the addition of cold water (5 volumes).
-
Separate the organic layer and wash sequentially with cold 1 M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (5 volumes).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude mesylate as an oil, which is typically used in the next step without further purification.
Protocol 3: Azidation of (S)-tert-Butyl 3-(mesyloxymethyl)morpholine-4-carboxylate
| Parameter | Value |
| Reactants | (S)-tert-Butyl 3-(mesyloxymethyl)morpholine-4-carboxylate, Sodium azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous quench, extraction |
| Purification | Silica gel column chromatography |
| Typical Yield | >85% |
Step-by-Step Procedure:
-
To a solution of the crude mesylate from the previous step (1.0 eq.) in DMF (10 volumes), add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it into a stirred mixture of water (20 volumes) and ethyl acetate (10 volumes).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 volumes).
-
Combine the organic extracts and wash with water (3 x 10 volumes) and brine (10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate as a colorless oil.
Part 3: Reduction of the Azide to the Primary Amine
The final step is the reduction of the azidomethyl group to the target aminomethyl functionality. Two scalable and reliable methods are presented here.
Method A: Catalytic Transfer Hydrogenation
This method is often preferred for scale-up as it avoids the use of high-pressure hydrogen gas.
Protocol 4a: Catalytic Transfer Hydrogenation
| Parameter | Value |
| Reactants | (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate, Ammonium formate |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 2-4 hours |
| Work-up | Filtration and concentration |
| Purification | Typically minimal purification required |
| Typical Yield | >95% |
Step-by-Step Procedure:
-
To a solution of (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate (1.0 eq.) in methanol (15 volumes), add ammonium formate (5.0 eq.).
-
Carefully add 10% Pd/C (10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature or warm to 40 °C for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, (S)-4-Boc-3-aminomethylmorpholine, which is often of sufficient purity for subsequent use.
Method B: Staudinger Reduction
The Staudinger reaction is a mild and highly chemoselective method for the reduction of azides.[2][3]
Caption: Mechanism of the Staudinger Reduction.
Protocol 4b: Staudinger Reduction
| Parameter | Value |
| Reactants | (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate, Triphenylphosphine (PPh₃) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Extraction and concentration |
| Purification | Column chromatography or crystallization of a salt |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
Dissolve (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate (1.0 eq.) in THF (10 volumes).
-
Add triphenylphosphine (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours, during which time the evolution of nitrogen gas should be observed.
-
Add water (2 volumes) to the reaction mixture and continue stirring for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.
-
Remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1 M HCl. The product will be in the aqueous layer as the hydrochloride salt.
-
Basify the aqueous layer with 2 M NaOH to a pH of >12 and extract the free amine with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Scale-Up Considerations and Safety
Mesylation and Azidation:
-
The mesylation reaction is exothermic and requires careful temperature control, especially during the addition of methanesulfonyl chloride on a large scale.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.[4] Ensure that all equipment is free from heavy metal contamination. The use of sodium azide in combination with acids can generate highly toxic and explosive hydrazoic acid.[5][6] The work-up procedure should be designed to avoid acidic conditions until the azide has been fully quenched.
Azide Reduction:
-
Catalytic Transfer Hydrogenation: While generally safe, the use of palladium on carbon can be pyrophoric, especially after filtration. The filter cake should be kept wet and disposed of according to safety guidelines.
-
Staudinger Reduction: The main challenge in scaling up the Staudinger reaction is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult. Purification by crystallization of the product as a salt is often a practical approach on a larger scale.
General Purification:
-
For large-scale purification, crystallization is often more economical than chromatography. The hydrochloride or other suitable salt of the final product may be a crystalline solid, facilitating purification.[7]
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | 217.26 | Colorless oil or white solid |
| (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate | C₁₀H₁₈N₄O₃ | 258.28 | Colorless oil |
| (S)-4-Boc-3-aminomethylmorpholine | C₁₀H₂₀N₂O₃ | 216.28 | Colorless to pale yellow oil |
Note: The physical properties may vary slightly depending on the purity.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of enantiomerically pure (S)-4-Boc-3-aminomethylmorpholine. By utilizing readily available starting materials and well-established chemical transformations, this protocol is suitable for the production of this valuable building block on a scale relevant to drug discovery and development programs. Adherence to the outlined procedures and safety precautions will ensure a safe and efficient synthesis.
References
-
American Chemical Society. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]
-
ResearchGate. (2026, December 12). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. [Link]
- Books. (n.d.). Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine.
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
CHIMIA. (n.d.). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. [Link]
-
Wikipedia. (n.d.). Staudinger reaction. [Link]
- Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Organic Chemistry Tutor. (n.d.). Staudinger Reaction. [Link]
-
ACS Publications. (n.d.). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. [Link]
-
ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
ResearchGate. (2026, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). From Reagent to Catalyst: Dispersion-Driven Design of a General Asymmetric Transfer Hydrogenation Catalyst. [Link]
-
PubMed. (n.d.). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. [Link]
- Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
-
PubMed. (2008, December 19). Using a two-step hydride transfer to achieve 1,4-reduction in the catalytic hydrogenation of an acyl pyridinium cation. [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
ResearchGate. (2026, August 9). Morpholines. Synthesis and Biological Activity. [Link]
-
PubMed. (1995, November 20). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Dalton Transactions. (n.d.). Highly efficient catalytic transfer hydrogenation of furfural over defect-rich amphoteric ZrO2 with abundant surface acid–base sites. [Link]
-
PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. [Link]
-
Fisher Scientific. (n.d.). CAS RN 714971-28-5. [Link]
-
HETEROCYCLES. (2017, December 18). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
Sources
- 1. Staudinger Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Boc-3-(aminomethyl)morpholine
Welcome to the technical support center for the synthesis of Boc-3-(aminomethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Boc-3-(aminomethyl)morpholine, which typically involves the N-Boc protection of 3-(aminomethyl)morpholine.
Q1: What is the most common method for synthesizing Boc-3-(aminomethyl)morpholine?
The most direct and widely used method is the reaction of 3-(aminomethyl)morpholine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the primary amine of 3-(aminomethyl)morpholine attacks one of the carbonyl carbons of Boc₂O.[1][2][3] A base is often employed to facilitate the reaction.[4][5]
Q2: What is the role of the base in the Boc protection reaction?
A base, such as triethylamine (TEA) or sodium hydroxide (NaOH), plays a crucial role in neutralizing the acidic byproducts of the reaction.[4] This drives the reaction to completion. The choice and amount of base can be critical for achieving a high yield.[4][6]
Q3: Which solvent system is optimal for this reaction?
The choice of solvent depends on the solubility of the starting materials. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and mixtures of water and organic solvents.[5] For amines with poor solubility in common organic solvents, using a mixture including water or methanol can be beneficial.[7][8] In some cases, solvent-free conditions have been shown to be effective and environmentally friendly.[9]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting amine and the appearance of the less polar Boc-protected product. Staining with ninhydrin can be particularly useful as it visualizes the primary amine starting material, which will no longer be present upon successful protection.
Q5: What are the typical purification methods for Boc-3-(aminomethyl)morpholine?
After the reaction is complete, a standard aqueous workup is often performed to remove water-soluble byproducts and excess base.[6] The crude product can then be purified by a variety of methods, including:
-
Column chromatography: Effective for removing non-polar impurities and any remaining starting material.
-
Precipitation/Crystallization: If the product is a solid, it can be precipitated or recrystallized from a suitable solvent system.[6]
-
Sublimation: Excess Boc anhydride can be removed under high vacuum.[7]
II. Troubleshooting Guide: Improving Yield and Purity
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of Boc-3-(aminomethyl)morpholine.
Problem 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The underlying cause can often be traced back to several factors.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving unreacted starting material. This can be due to insufficient reagent, suboptimal temperature, or short reaction time.[6] | 1. Stoichiometry Check: Ensure at least a slight excess (1.1-1.5 equivalents) of Boc₂O is used.[6] 2. Temperature Adjustment: While many Boc protections proceed at room temperature, gentle heating (e.g., 40-55°C) can increase the reaction rate.[5][7] 3. Extended Reaction Time: Monitor the reaction by TLC and allow it to stir for a longer period (e.g., overnight) if necessary.[6][7] |
| Poor Reagent Quality | Boc anhydride can hydrolyze in the presence of moisture, reducing its effectiveness.[4][6] | Use fresh, high-purity Boc₂O. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible.[6] |
| Inappropriate Base | The chosen base may be too weak or used in an insufficient amount to effectively deprotonate the amine and neutralize acidic byproducts.[4][6] | Consider using a stronger base or increasing the equivalents of the current base. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or sodium hydroxide in a biphasic system.[5][8] |
| Starting Material Solubility | If 3-(aminomethyl)morpholine is not fully dissolved, the reaction will be slow and incomplete.[4][10] | Experiment with different solvent systems. A combination of an organic solvent like THF or DCM with a more polar solvent like methanol or water can improve solubility.[7][8] |
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Prevention and Mitigation |
| N,N-di-Boc derivative | A second Boc group is added to the amine, which can occur with a large excess of Boc₂O or harsh reaction conditions.[6] | Use a controlled stoichiometry of Boc₂O (1.1-1.2 equivalents). Add the Boc₂O slowly to the reaction mixture. |
| Urea derivatives | Can form if isocyanate impurities are present in the Boc₂O or are formed in situ.[6] | Use high-purity Boc₂O. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| tert-Butanol | A byproduct of the reaction. | This is a normal byproduct and is typically removed during aqueous workup and evaporation. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Troubleshooting Purification
-
Product Loss During Aqueous Workup: Boc-3-(aminomethyl)morpholine may have some water solubility. To minimize loss, use a minimal amount of water for the washes and consider back-extracting the aqueous layers with the organic solvent.[6]
-
Emulsion Formation: If an emulsion forms during the workup, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Inefficient Column Chromatography: If the product is difficult to separate from impurities, try a different solvent system for your column. A gradient elution from a non-polar to a more polar solvent system often provides better separation.
III. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of Boc-3-(aminomethyl)morpholine.
Materials:
-
3-(aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(aminomethyl)morpholine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq.) to the solution and stir.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of DCM.
-
Slowly add the Boc₂O solution to the stirring amine solution at room temperature.
-
Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC.[6]
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Reaction Scheme
Caption: Synthesis of Boc-3-(aminomethyl)morpholine.
IV. References
-
BenchChem. (2025). Troubleshooting low yield in Amino-PEG12-Boc reactions. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from
-
Organic Chemistry Portal. Morpholine synthesis. Retrieved from
-
National Institutes of Health. A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from
-
National Institutes of Health. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from
-
WordPress.com. (2012). Reactions that Work: Boc Protection. Retrieved from
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from
-
Sigma-Aldrich. Application Note – N-Boc protection. Retrieved from
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from
-
Fisher Scientific. Amine Protection / Deprotection. Retrieved from
-
BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Retrieved from
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. reddit.com [reddit.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Side Products in the Boc Protection of 3-(Aminomethyl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for the N-Boc protection of 3-(aminomethyl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges associated with this reaction, ensuring high yield and purity of your desired product.
The core challenge in the Boc protection of 3-(aminomethyl)morpholine arises from its structure: it possesses two nucleophilic nitrogen centers—a primary aliphatic amine and a secondary amine within the morpholine ring. While the primary amine is significantly more reactive, side reactions involving the morpholine nitrogen can occur, leading to purification difficulties and reduced yields. This guide addresses these issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and the TLC/LC-MS analysis shows multiple products. What's happening?
This is the most common issue encountered. A complex product mixture typically points to a lack of selectivity in the reaction, leading to the formation of one or more side products alongside your desired mono-Boc protected compound. The primary culprit is often the di-Boc protected species.
Primary Suspect: Di-Boc Protection
The most prevalent side product is the di-Boc derivative, where both the primary aminomethyl nitrogen and the secondary morpholine nitrogen have been acylated by the di-tert-butyl dicarbonate (Boc₂O).
-
Mechanism of Formation : The primary amine, being more nucleophilic and less sterically hindered, reacts first to form the desired product. However, if reaction conditions are too forcing (e.g., large excess of Boc₂O, elevated temperature, or the presence of a hyper-nucleophilic catalyst), the less reactive secondary morpholine nitrogen can also be protected. The use of catalysts like 4-dimethylaminopyridine (DMAP) significantly increases the reactivity of Boc₂O, but this comes at the cost of selectivity, often promoting di-protection[1][2].
The reaction pathways are illustrated below:
Caption: Reaction pathways for Boc protection of 3-(aminomethyl)morpholine.
Q2: How can I definitively identify the di-Boc side product?
You can use standard analytical techniques:
-
Thin-Layer Chromatography (TLC) : The di-Boc product will be significantly less polar than the mono-Boc product and the starting material. It will have a higher Rf value.
-
Mass Spectrometry (MS) : The di-Boc product will have a molecular weight that is 100.12 g/mol higher than the mono-Boc product (the mass of a Boc group, C₅H₉O₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, you will observe two distinct signals for the tert-butyl protons, likely integrating to 9H each, corresponding to the two different Boc environments. The proton signals for the morpholine ring will also show a downfield shift and potentially different splitting patterns compared to the mono-Boc product due to the electronic effect of the second carbamate.
Q3: I'm trying to avoid the di-Boc product, but my yield is still poor. Are there other, less obvious side products?
Yes, while di-protection is the most common issue, other side reactions can occur, particularly if specific catalysts or conditions are used.
-
Urea Formation : In the presence of a strong nucleophilic catalyst like DMAP, especially at lower temperatures, Boc₂O can be converted to an isocyanate intermediate. This can then react with the starting amine to form a urea derivative, which is often difficult to remove[2].
-
tert-Butylation : Although less common during the protection step, the tert-butyl cation generated during acidic deprotection can cause side reactions by alkylating nucleophilic sites[3][4]. It's a critical consideration for the subsequent use of your Boc-protected amine. During the protection itself, impurities in the Boc₂O or solvent could potentially lead to minor alkylation byproducts under certain conditions.
A logical troubleshooting workflow can help isolate the cause of low yields or impurities.
Caption: Troubleshooting flowchart for Boc protection of 3-(aminomethyl)morpholine.
Best Practices and Optimized Protocols
To maximize the yield of the desired tert-butyl (morpholin-3-ylmethyl)carbamate and minimize side products, careful control over reaction parameters is essential.
Table 1: Impact of Reaction Parameters on Selectivity
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Boc₂O Stoichiometry | 1.05 – 1.1 equivalents | Sufficient for complete reaction of the primary amine without providing a large excess that would drive the di-protection of the less reactive secondary amine. |
| Temperature | 0 °C to Room Temperature (25 °C) | Lower temperatures decrease the reaction rate for both pathways, but have a more pronounced effect on the higher activation energy pathway leading to the di-Boc product, thus improving selectivity. |
| Solvent | Aprotic solvents (DCM, THF, Acetonitrile) | These solvents effectively dissolve both the amine and Boc₂O without participating in the reaction. Dichloromethane (DCM) is a common and effective choice. |
| Base/Catalyst | None, or a non-nucleophilic base (e.g., Triethylamine, DIPEA) | A base is not strictly required for the reaction to proceed, as the amine itself acts as a base[5][6]. If a base is used to scavenge the generated acid, a hindered, non-nucleophilic base is preferred to avoid catalysis that reduces selectivity. Strongly avoid DMAP . |
| Reagent Addition | Slow, dropwise addition of Boc₂O solution | Adding the reagent slowly maintains a low instantaneous concentration of Boc₂O, favoring reaction at the more nucleophilic primary amine and preventing localized "hot spots" of high concentration that could lead to side reactions. |
Optimized Experimental Protocol for Selective Mono-Boc Protection
This protocol is designed to yield high purity tert-butyl (morpholin-3-ylmethyl)carbamate.
Materials:
-
3-(Aminomethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)morpholine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Reagent Preparation : In a separate flask, dissolve Boc₂O (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Slow Addition : Add the Boc₂O solution dropwise to the stirred amine solution over 30-60 minutes using a dropping funnel. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting amine is no longer visible.
-
Workup :
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude oil or solid by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of 0-10% Methanol in Dichloromethane. Adding 0.5% triethylamine to the eluent system can help prevent product streaking on the column.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the purified tert-butyl (morpholin-3-ylmethyl)carbamate as a clear oil or white solid.
-
By following this troubleshooting guide and optimized protocol, you can consistently achieve high yields and purity in the Boc protection of this valuable synthetic intermediate, minimizing time-consuming purification steps and improving the overall efficiency of your synthetic workflow.
References
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Adding Boc Group Mechanism . Organic Chemistry - YouTube. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. [Link]
-
Dual protection of amino functions involving Boc . RSC Publishing. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? . ResearchGate. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection . Hebei Boze Chemical Co.,Ltd. [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
Technical Support Center: Troubleshooting Amide Coupling with Sterically Hindered Morpholines
Welcome to the technical support center for amide coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of amide bonds involving sterically hindered morpholines. The inherent steric bulk of substituted morpholines, particularly those with substituents at the 2- and 6-positions, can significantly impede the nucleophilic attack of the morpholine nitrogen, leading to low yields, slow reaction times, and the formation of unwanted side products.[1]
This document provides a structured approach to troubleshooting these difficult couplings. By understanding the underlying principles and systematically exploring the solutions presented, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with a sterically hindered morpholine is giving very low to no yield. What is the primary cause of this failure?
A1: The Root of the Problem: Steric Hindrance
The principal reason for poor reactivity in amide coupling reactions with substituted morpholines is steric hindrance.[1] Bulky substituents on the morpholine ring, especially adjacent to the nitrogen atom (e.g., 2,6-dimethylmorpholine), physically obstruct the nitrogen's lone pair of electrons. This steric shield makes the nitrogen a much less effective nucleophile, hindering its ability to attack the activated carboxylic acid.[1] Standard coupling reagents, such as carbodiimides like EDC, are often not potent enough to overcome this significant energy barrier.[2]
Troubleshooting Workflow for Low Yield Reactions
Caption: A decision guide for selecting an appropriate acid activation method.
Q4: Beyond reagents, what reaction parameters can I adjust to improve the outcome of my hindered amide coupling?
A4: Optimizing the Reaction Environment
Fine-tuning the reaction conditions is crucial for overcoming the high activation energy of sterically hindered couplings.
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. [1][2]For particularly stubborn cases, microwave irradiation can be highly effective, often leading to significantly reduced reaction times and improved yields. [1]
-
Solvent: The choice of solvent is critical. Ensure that all reactants are fully solvated. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally more effective than less polar options like dichloromethane (DCM) or tetrahydrofuran (THF) for these challenging reactions. [1][3]
-
Base: The selection of a suitable base is important. A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) is often the best choice. [2]It is sterically bulky enough to deprotonate the necessary species without competing with your hindered morpholine as a nucleophile. [2]
-
Reaction Time: Difficult couplings may require extended reaction times. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC) and allow it to proceed until completion, which could be overnight or even longer in some cases. [3]
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling using HATU
This protocol provides a starting point for using a potent uronium-based coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Sterically hindered morpholine (1.1-1.5 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [4]4. Add the sterically hindered morpholine (1.1-1.5 equiv) to the pre-activated mixture.
-
Stir the reaction at room temperature. For hindered couplings, consider increasing the temperature to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS over several hours to overnight.
-
Upon completion, proceed with a standard aqueous work-up.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH
This protocol is adapted from a procedure demonstrated to be highly effective for coupling sterically hindered carboxylic acids and amines where other methods have failed. [2][5][6] Materials:
-
Hindered Carboxylic Acid (1.3 equiv)
-
Hindered Morpholine (1.0 equiv)
-
BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) (1.5 equiv)
-
DIPEA (4.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the hindered carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).
-
Add anhydrous DCM to dissolve the solids (a typical concentration is 0.1–0.2 M).
-
Add DIPEA (4.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate. [6]5. Add the hindered morpholine (1.0 equiv) to the reaction mixture.
-
Seal the vial and heat the reaction to an elevated temperature (e.g., 80 °C) for 12-24 hours. [6]7. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.
References
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Metal-Catalyzed Approaches to Amide Bond Formation. ResearchGate. Available at: [Link]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. ACS Publications. Available at: [Link]
-
Metal-catalysed approaches to amide bond formation. University of Bath's research portal. Available at: [Link]
-
Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
Extremely bulky amide ligands in main group chemistry. Bohrium. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]
-
Reinventing Amide Bond Formation. ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Why do labs use acyl chlorides for peptide synthesis? Reddit. Available at: [Link]
-
Organic & Biomolecular Chemistry. Available at: [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available at: [Link]
-
Green Chemistry. BORIS Portal. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Available at: [Link]
-
Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines in Aqueous Media. PubMed. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Selective Boc Deprotection in the Presence of Other Acid-Labile Groups
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its widespread use is attributed to its stability across a range of reaction conditions and its predictable, acid-labile nature. However, the true challenge arises in complex molecules where multiple acid-sensitive moieties coexist. The ability to selectively cleave a Boc group without affecting other acid-labile protecting groups, such as trityl (Trt), tert-butyl esters (t-Bu), or certain silyl ethers, is a critical determinant of synthetic success.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the nuances of selective Boc deprotection. We will delve into the mechanistic principles governing selectivity, offer detailed troubleshooting guides for common experimental hurdles, and present validated protocols for achieving high-yielding, clean deprotections.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection cleaving other acid-labile groups in my molecule?
A1: This is a common issue of insufficient selectivity. The Boc group is generally among the more acid-sensitive protecting groups, but its cleavage kinetics can overlap with other groups under standard strong acid conditions (e.g., high concentrations of TFA).[1][2] Factors influencing this lack of selectivity include:
-
Excessive Acid Strength: Using a high concentration of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can lead to the non-discriminatory cleavage of various acid-labile groups.[3][4]
-
Prolonged Reaction Times: Even with milder acids, extended reaction times can eventually lead to the cleavage of more stable acid-labile groups.[5]
-
Reaction Temperature: Elevated temperatures can accelerate the cleavage of all acid-labile groups, reducing the window for selective Boc deprotection.
Q2: What are the key principles for achieving selective Boc deprotection?
A2: Selectivity hinges on exploiting the subtle differences in the acid lability of the protecting groups present. The core principle is to use the mildest possible acidic conditions that are sufficient to cleave the Boc group while leaving other, more stable groups intact. This can be achieved by carefully controlling:
-
Acid Choice and Concentration: Opting for weaker acids or highly diluted strong acids.
-
Solvent: The choice of solvent can modulate the effective acidity of the reagent.
-
Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity.
-
Reaction Time: Careful monitoring of the reaction progress is crucial to stop the reaction once the Boc group is cleaved.
Q3: Can I selectively deprotect a Boc group in the presence of a tert-butyl (t-Bu) ester?
A3: This is a particularly challenging transformation as both groups are cleaved via a mechanism involving a stable tert-butyl cation.[6] However, selective N-Boc deprotection is often achievable because the carbamate is typically more acid-labile than the ester. Success relies on finely tuned conditions, such as using methanesulfonic acid in a mixed solvent system of tert-butyl acetate and dichloromethane, or sulfuric acid in tert-butyl acetate.[7] Another reported method involves using TMSCl in a mixture of 2,2,2-trifluoroethanol and dichloromethane.[8]
Q4: How can I remove a Boc group without affecting a trityl (Trt) or a methoxytrityl (Mmt) group?
A4: This scenario is generally not feasible under acidic conditions. The Trityl and Mmt groups are significantly more acid-labile than the Boc group.[9][10] Therefore, acidic conditions that cleave the Boc group will rapidly remove Trt and Mmt groups. For such cases, an orthogonal protecting group strategy is necessary, where the amine is protected with a group that is not acid-labile, such as Fmoc (base-labile) or Cbz (removed by hydrogenolysis).[4][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during selective Boc deprotection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.[5] 2. Inadequate reaction time.[5] 3. Poor solubility of the substrate. 4. Steric hindrance around the Boc group.[5] | 1. Gradually increase the acid concentration or switch to a slightly stronger, yet still mild, acid. 2. Extend the reaction time and monitor closely by TLC or LC-MS. 3. Choose a solvent in which the substrate is fully soluble. 4. Consider gentle heating, but be mindful of potential loss of selectivity. |
| Loss of Other Acid-Labile Groups | 1. Acidic conditions are too harsh.[3] 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Decrease the acid concentration or use a milder acid (e.g., pyridinium p-toluenesulfonate (PPTS), aqueous phosphoric acid).[11][12] 2. Perform a time-course study to determine the optimal reaction time for selective Boc cleavage. 3. Run the reaction at a lower temperature (e.g., 0 °C). |
| Formation of t-Butylation Side Products | The intermediate tert-butyl cation can alkylate nucleophilic functional groups (e.g., Trp, Met, Tyr residues, or thiols).[1][2][13] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, or anisole.[13][14] |
| Low Yield of Deprotected Product | 1. Incomplete reaction. 2. Product degradation under acidic conditions. 3. Loss of product during work-up. | 1. See "Incomplete Boc Deprotection" above. 2. Use milder conditions and monitor the reaction closely to avoid over-exposure to acid. 3. Ensure proper pH adjustment during aqueous work-up and use appropriate extraction solvents. |
Methodologies for Selective Boc Deprotection
The choice of deprotection method is highly dependent on the specific substrate and the nature of the other acid-labile groups present. Below is a comparison of various methods with recommended starting conditions.
| Method/Reagent | Typical Conditions | Selectivity Profile & Comments | Reference(s) |
| Dilute TFA in DCM | 1-20% TFA in CH₂Cl₂; 0 °C to RT; 30 min - 2h | Good for substrates where the other acid-labile groups are significantly more stable than Boc. Requires careful optimization of TFA concentration. | [5] |
| HCl in Organic Solvents | 1-4 M HCl in dioxane, ethyl acetate, or methanol; RT; 1-4 h | A common alternative to TFA. The choice of solvent can influence reactivity. Can be selective, but optimization is key. | [13][15] |
| Oxalyl Chloride in Methanol | 3 equiv. (COCl)₂ in MeOH; RT; 1-4 h | A mild and selective method for deprotection of N-Boc on a variety of substrates, including those with other acid-labile functionalities.[15][16][17][18] | [3][15][16][17][18] |
| Aqueous Phosphoric Acid | H₃PO₄ in water | An environmentally benign and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers.[11] | [11] |
| Lewis Acids (e.g., ZnBr₂, CeCl₃·7H₂O/NaI) | ZnBr₂ in CH₂Cl₂; CeCl₃·7H₂O/NaI in refluxing acetonitrile | Can offer different selectivity profiles. For instance, ZnBr₂ can cleave secondary N-Boc groups while leaving primary ones intact.[19] The CeCl₃/NaI system has been reported to selectively cleave t-butyl esters in the presence of N-Boc groups.[20][21] | [19][20][21][22][23] |
| Thermal Deprotection | High temperature (e.g., 100-240 °C) in solvents like water or methanol, often in a continuous flow setup. | An acid-free method. Selectivity can be achieved by controlling the temperature, allowing for the removal of more labile aryl N-Boc groups in the presence of more stable alkyl N-Boc groups.[3][24] | [3][24] |
Experimental Protocols
Protocol 1: Selective Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from a mild deprotection strategy reported to be tolerant of various functional groups.[15][16][17][18]
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3 equivalents of oxalyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the product by flash column chromatography.[17]
Protocol 2: Selective t-Butyl Ester Cleavage in the Presence of an N-Boc Group using CeCl₃·7H₂O/NaI
This protocol describes the selective deprotection of a tert-butyl ester, which is typically more challenging.[20][21]
-
To a flask, add cerium(III) chloride heptahydrate (1.5 equivalents) and sodium iodide (1.3 equivalents).
-
Add acetonitrile and reflux the suspension for 24 hours to generate the active cerium complex.
-
Add the N-Boc protected tert-butyl ester substrate (1 equivalent) to the refluxing mixture.
-
Continue to reflux for 1-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent and purify as needed.
Visualizing the Logic of Selective Deprotection
Decision Tree for Method Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate selective Boc deprotection method.
Caption: Mechanism of acid-catalyzed Boc deprotection and cation trapping.
References
- BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. BenchChem Technical Support.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24555–24563. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Support.
- BenchChem. (2025). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros.
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Advantages of using a Boc protecting group over other amine protecting groups. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. BenchChem Technical Support.
- Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 0738.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- Reddit. (2025). Method to remove Boc in the presence of t-butylester. r/Chempros.
-
Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem Technical Support.
-
ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
- BenchChem. (2025). A Comparative Analysis of Amine Protecting Group Strategies: Boc vs. Thiocarbamoyl. BenchChem Technical Support.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (2025). Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides. BenchChem Technical Support.
- RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
- ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. xray.uky.edu [xray.uky.edu]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 21. thieme-connect.com [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 24. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Morpholine Compounds by Flash Chromatography
Welcome to the technical support center for the purification of polar morpholine compounds. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties. However, their inherent polarity and basicity present unique challenges during purification by flash chromatography. The basic nitrogen atom can interact strongly with the acidic surface of standard silica gel, leading to common issues like severe peak tailing, poor resolution, and even irreversible binding.[1][2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to these challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating purification protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I'm seeing severe peak tailing and broad peaks for my morpholine compound on a silica gel column. What's causing this and how do I fix it?
A: This is the most common issue when purifying morpholine derivatives.
-
Causality: Standard silica gel possesses a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in the morpholine ring interacts strongly with these acidic sites via a secondary acid-base interaction.[4] This secondary retention mechanism, separate from the desired polar interactions, causes a portion of the analyte molecules to lag behind the main band, resulting in a "tail".[2][3]
-
Solutions:
-
Use a Mobile Phase Additive: The most effective solution is to neutralize the acidic silanol sites. Add a small amount of a competing base to your mobile phase to prevent your compound from interacting with the silica surface.[1][5]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent.[6][7] This is highly effective for masking silanol groups.
-
Ammonium Hydroxide (NH₄OH) or Ammonia in Methanol: A solution of 10% ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a Dichloromethane/Methanol system).[6][8] This also effectively neutralizes the stationary phase.[1]
-
-
Change the Stationary Phase: If additives are not desired, consider a different stationary phase.
-
Use a Deactivated Column: Employ columns that are "end-capped" or "base-deactivated," where the majority of residual silanol groups have been chemically passivated.[3][10]
-
Q2: My morpholine compound is extremely polar and won't elute from the silica column, even with 100% ethyl acetate or 10% methanol in dichloromethane.
A: This indicates that your compound has an exceptionally high affinity for the polar stationary phase, leading to irreversible binding under standard conditions.[1][11]
-
Causality: The combination of the morpholine oxygen and other polar functional groups on your molecule creates very strong hydrogen bonding and dipole-dipole interactions with the silica gel, which are too strong for moderately polar eluents to overcome.
-
Solutions:
-
Increase Mobile Phase Polarity Drastically: A more polar "strong" solvent is needed. A gradient of 10-20% methanol in dichloromethane is a powerful eluent for very polar compounds.[5] Be aware that using more than 10-15% methanol can risk dissolving some of the silica gel stationary phase.[6][8]
-
Add a Strong Modifier: As described in Q1, adding triethylamine or ammonium hydroxide will not only improve peak shape but also help disrupt the strong binding to the silica surface, aiding elution.[1]
-
Switch to a Different Chromatography Mode:
-
Reversed-Phase Flash Chromatography: In reversed-phase (e.g., using a C18 column), the elution order is inverted; the most polar compounds elute first.[1] This is an excellent strategy for highly polar molecules that are water-soluble.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a form of normal-phase chromatography that uses reversed-phase solvents (like acetonitrile and water) with a polar stationary phase (silica, diol, or amine).[9][12][13] For very polar compounds, HILIC provides excellent retention and separation where reversed-phase fails.[13][14]
-
-
Q3: My crude reaction mixture containing the morpholine compound is only soluble in highly polar solvents like methanol or DMF. How can I load this onto a normal-phase silica column without ruining the separation?
A: This is a classic challenge. Liquid loading with a strong solvent will cause the sample to spread down the column prematurely, leading to broad bands and poor separation.[1][15]
-
Causality: The strong loading solvent (e.g., methanol) will immediately carry your compound down the column, preventing it from adsorbing in a tight band at the column head. The separation process is compromised before it even begins.
-
Solution: Dry Loading The universally recommended solution is dry loading .[1] This technique involves pre-adsorbing your sample onto an inert solid support.
-
Dissolve your crude mixture in a suitable solvent (e.g., methanol, DCM).
-
Add a small amount of silica gel (or an inert support like Celite®) to the solution, creating a slurry.
-
Thoroughly evaporate the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a fine, free-flowing powder.
-
Carefully load this powder onto the top of your pre-packed flash column.[16][17] This ensures your compound starts as a concentrated band at the very top of the column, maximizing separation efficiency.
-
Q4: My compound seems to be decomposing on the silica gel during the purification.
A: The acidic nature of silica can catalyze the degradation of sensitive molecules.[11]
-
Causality: Silanol groups on the silica surface can act as acid catalysts. If your morpholine derivative contains acid-labile functional groups (e.g., certain protecting groups like Boc, or acetals), it may degrade during the time it resides on the column.
-
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the column's acidity. See Protocol 1 below for a detailed step-by-step guide.[16][18]
-
Use a Non-Acidic Stationary Phase: Switch to a neutral stationary phase like neutral alumina or florisil.[6][11]
-
Work Quickly: Use a higher flow rate to minimize the residence time of your compound on the column.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase, reversed-phase, or HILIC for my polar morpholine compound?
A: The choice depends on the overall properties of your molecule and the impurities you need to remove.
-
Normal-Phase (Silica, Alumina): This is the default starting point for most organic compounds. It is ideal for molecules of low to moderate polarity. For polar morpholines, it is effective but almost always requires a basic additive (see above).[1][5]
-
Reversed-Phase (C18): This is the best choice if your polar morpholine compound is water-soluble and you need to separate it from less polar or non-polar impurities.[1] Polar compounds are weakly retained and elute early.
-
HILIC (Silica, Diol, Amine): This technique is specifically designed for very polar, often water-soluble, compounds that show little to no retention in reversed-phase.[12][13] If your compound elutes in the void volume on a C18 column, HILIC is the next logical step.
Q2: What is a good starting solvent system for developing a method on silica gel?
A: A dichloromethane (DCM) and methanol (MeOH) system is generally more effective for polar compounds than the standard hexanes/ethyl acetate.[5][6]
-
Start by spotting your crude mixture on a TLC plate.
-
Develop the plate in 5% MeOH in DCM.
-
If the Rf of your compound is too low (<0.15), increase the percentage of MeOH. If it's too high (>0.4), decrease it.
-
Once you find a system that gives an Rf of ~0.2-0.3, add 1% triethylamine (TEA) to an identical solvent mixture and run another TLC. Observe the improvement in peak shape (less streaking). This will be your starting point for the flash column.[18]
Q3: Why should I use a gradient elution instead of an isocratic (single solvent mixture) one?
A: A gradient elution, where the polarity of the mobile phase is increased over time, offers several advantages:
-
Better Resolution: It allows for better separation of compounds with different polarities. Non-polar impurities can be washed off first with a weak solvent, after which the polarity is increased to elute your more polar target compound.[5]
-
Sharper Peaks: Compounds spend less time on the column, which can reduce band broadening.
-
Faster Purifications: You can avoid the long elution times that would be required to get a strongly retained compound off the column using a weak isocratic solvent.[19]
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: Step-by-Step Deactivation of a Silica Gel Column [18]
This protocol neutralizes the acidic silica surface, preventing peak tailing and decomposition of acid-sensitive compounds.
-
Pack the Column: Dry pack your flash column with the required amount of silica gel.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA).
-
Flush the Column: Wet the column with the deactivating solvent and then flush (push) 2-3 full column volumes of this solvent through the packed bed. This ensures all acidic sites are neutralized.
-
Equilibrate: Flush the column with 2-3 column volumes of your actual initial elution solvent (this time, without the extra TEA, unless your method requires it throughout) to remove the excess, unadsorbed base.
-
Load and Run: Your column is now deactivated. Proceed with loading your sample (preferably via dry loading) and running the chromatography with your planned solvent system.
Data Presentation
Table 1: Recommended Solvent Systems for Polar Morpholine Purification
| Chromatography Mode | Stationary Phase | Common Non-Polar Solvent (A) | Common Polar Solvent (B) | Typical Modifiers & Use Case |
| Normal-Phase | Silica Gel, Alumina | Dichloromethane (DCM) | Methanol (MeOH) | 0.5-2% Triethylamine (TEA) or NH₄OH: Neutralizes silica for basic compounds.[5][6][7] |
| Normal-Phase | Silica Gel | Heptane / Hexanes | Ethyl Acetate (EtOAc) | 0.5-2% TEA: For moderately polar amines. |
| Reversed-Phase | C18 (ODS) | Water | Acetonitrile (ACN) or MeOH | 0.1% Formic Acid or TFA: Improves peak shape for ionizable compounds.[1] |
| HILIC | Silica, Amine, Diol | Acetonitrile (ACN) | Water | Ammonium Acetate/Formate Buffer: Improves peak shape and reproducibility.[9][13] |
Part 4: Visualization
A logical workflow is critical for efficiently troubleshooting purification challenges. The following diagram outlines a decision-making process for purifying a novel polar morpholine compound.
Caption: A decision tree for method development in polar morpholine purification.
Part 5: References
-
King, A. Successful Flash Chromatography. Biotage. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Master Organic Chemistry. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. CombiFlash Gradient Methods. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient?. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
West, C., et al. (2020). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. ResearchGate. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
AXION. (2022). HPLC Tips Peak Tailing. YouTube. [Link]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pharmanow.live [pharmanow.live]
- 13. biotage.com [biotage.com]
- 14. labex.hu [labex.hu]
- 15. biotage.com [biotage.com]
- 16. Chromatography [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. teledynelabs.com [teledynelabs.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling with Chiral Amines
Welcome to the Technical Support Center for optimizing coupling reactions involving chiral amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds while preserving stereochemical integrity. Chiral amines are critical building blocks in a vast array of pharmaceuticals and agrochemicals, making their efficient and stereoselective synthesis a paramount challenge.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying principles that govern these transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice for prevalent issues encountered in coupling reactions with chiral amines.
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
A1: Low or no product yield can be attributed to several factors. A systematic approach is crucial.[4] Begin by verifying the quality of your starting materials and reagents. Ensure your chiral amine, coupling partner (e.g., aryl halide), and catalyst are pure and dry. Solvents should be anhydrous and appropriately degassed, as oxygen can deactivate many catalysts.[5] Re-evaluate your reaction setup to ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the experiment.
Q2: I'm observing significant racemization of my chiral amine. What are the likely causes?
A2: Racemization is a frequent and critical issue. The primary culprits are often harsh reaction conditions.[6][7] Potential causes include:
-
Strong Bases: Strong bases like alkali-metal alkoxides can deprotonate the stereogenic center, leading to racemization.[7]
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the inversion barrier of the chiral center.[6][8]
-
Prolonged Reaction Times: Extended exposure to reaction conditions increases the likelihood of racemization.
-
Catalyst/Ligand Choice: Some metal catalysts, particularly nickel, can promote amine racemization if not properly stabilized.[7]
Q3: How do I choose the right catalyst and ligand for my specific chiral amine and coupling partner?
A3: The choice of catalyst and ligand is arguably the most critical factor for success. There is no one-size-fits-all solution. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand plays a dominant role in determining reactivity and selectivity.[9][10] Consider the steric and electronic properties of both your amine and the aryl halide. Highly hindered amines or electron-rich aryl halides may require more electron-rich and bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[10] For asymmetric couplings, a chiral ligand is necessary to induce enantioselectivity.[10]
Q4: My desired product is formed, but I'm struggling with difficult purification from byproducts. Any suggestions?
A4: Purification challenges often arise from side reactions. Common byproducts include dehalogenated starting material or products from competing coupling reactions (e.g., with solvent or other nucleophiles).[5] Optimizing the reaction to minimize these side products is the best approach. This may involve lowering the reaction temperature, using a more selective catalyst, or changing the base. If purification remains an issue, consider alternative workup procedures or chromatographic techniques. Utilizing a different stationary phase or solvent system in your column chromatography can sometimes provide the necessary separation.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of specific problems, complete with recommended protocols and optimization strategies.
Guide 1: Overcoming Low Yield and Incomplete Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to complex chiral amines can be challenging.[10][11]
Problem: The reaction stalls at low conversion, or the desired product is not formed.
-
Explanation: Many palladium-catalyzed cross-coupling reactions rely on the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[12][13] This reduction can be inefficient or the active catalyst can be unstable, leading to poor performance. Using a pre-formed Pd(0) source or a well-defined precatalyst can often give more reproducible results than combinations like Pd(OAc)₂ with a phosphine ligand.[5]
-
Solution:
-
Switch to a Precatalyst: Employ a commercially available, air-stable Pd(I) or Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for reliable and rapid generation of the active Pd(0) catalyst.
-
Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to catalyst deactivation. For monodentate ligands, a 2:1 ratio to palladium is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[11]
-
Degas Thoroughly: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst.
-
-
Explanation: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination.[12] The solubility of the base and the amine salt can significantly impact the reaction rate. The solvent must be able to dissolve the reactants and intermediates to a sufficient extent.[8]
-
Solution:
-
Base Screening: The choice of base is highly substrate-dependent. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃). For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable, though they might require higher temperatures.[8]
-
Solvent Selection: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[14] If solubility is an issue, consider a more polar aprotic solvent or a mixture of solvents. Nonpolar solvents can sometimes favor higher enantioselectivities in asymmetric reactions by promoting stabilizing intramolecular interactions.[15]
-
Experimental Protocol: Screening Reaction Conditions for Buchwald-Hartwig Amination
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Setup: In an inert atmosphere glovebox, arrange an array of reaction vials.
-
Reagent Preparation: Prepare stock solutions of the aryl halide, chiral amine, and internal standard in the chosen solvent.
-
Dispensing:
-
To each vial, add the appropriate palladium precatalyst and ligand.
-
Dispense the aryl halide and chiral amine stock solutions.
-
Add the selected base to each vial.
-
Add the solvent to reach the desired concentration.
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature.
-
Analysis: After the specified time, cool the reactions, quench, and analyze by LC-MS or GC-MS to determine conversion and product formation.
Guide 2: Preserving Stereochemical Integrity - Preventing Racemization
Maintaining the enantiopurity of the chiral amine is often the primary objective.
Problem: The desired coupled product is formed, but with significant loss of enantiomeric excess (ee).
-
Explanation: The α-proton of a chiral amine can be acidic, especially if adjacent to an activating group (e.g., an ester). A strong base can abstract this proton, leading to a planar enolate or equivalent intermediate, which then reprotonates non-stereoselectively.[7]
-
Solution:
-
Use a Weaker Base: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[8]
-
Sterically Hindered Bases: Consider non-nucleophilic, sterically hindered organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DIEA (N,N-diisopropylethylamine), although their effectiveness in transmetalation can be lower.[6][8]
-
-
Explanation: Some transition metal catalysts can facilitate a dehydrogenation-hydrogenation equilibrium, leading to the transient formation of an achiral imine or enamine, which then gets reduced back to the racemic amine.[16]
-
Solution:
-
Ligand Modification: Employing bidentate ligands can stabilize the metal center and suppress side reactions like dehydrogenation.[7] For example, in nickel-catalyzed couplings, bipyridine-type ligands have been shown to be effective in preventing racemization.[7]
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This disfavors the equilibrium that leads to racemization.[8]
-
Decision-Making Workflow for Minimizing Racemization
Caption: A decision tree for troubleshooting racemization in chiral amine couplings.
Guide 3: Optimizing Amide Coupling Reactions
Amide bond formation is another common transformation for chiral amines, and racemization of the corresponding carboxylic acid partner is a known issue.
Problem: Low yield or epimerization during the coupling of a chiral amine with a carboxylic acid.
-
Explanation: Many common coupling reagents (e.g., carbodiimides like DCC or EDC) can lead to the formation of a highly reactive oxazolone intermediate from the carboxylic acid, which is prone to racemization at the α-carbon.[17] The choice of coupling reagent and the use of additives are critical to suppress this side reaction.
-
Solution:
-
Select Low-Racemization Reagents: Use coupling reagents known to minimize racemization, such as those based on phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU).[18] These reagents tend to favor the formation of an active ester that is less prone to oxazolone formation.
-
Employ Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can trap the activated carboxylic acid species, forming an active ester that reacts with the amine while suppressing racemization.
-
Control Stoichiometry: Use the coupling reagent in slight excess (1.1-1.2 equivalents) to ensure full activation of the carboxylic acid.
-
Table 1: Common Amide Coupling Reagents and their Characteristics
| Coupling Reagent | Class | Advantages | Potential Issues |
| DCC/DIC | Carbodiimide | Inexpensive, effective | High risk of racemization, byproduct removal can be difficult |
| EDC | Carbodiimide | Water-soluble byproducts | Moderate risk of racemization |
| HATU/HBTU | Aminium/Uronium | Fast reaction rates, low racemization | Higher cost, potential side reactions with the free amine |
| PyBOP | Phosphonium | Low racemization, stable | Higher cost, byproduct removal |
Part 3: High-Throughput Experimentation (HTE) for Rapid Optimization
For complex coupling reactions, a high-throughput screening approach can rapidly identify optimal conditions from a large parameter space.[19][20]
Workflow for HTE in Chiral Amine Coupling
Caption: A streamlined workflow for high-throughput screening of reaction conditions.
Protocol: High-Throughput Screening of Chiral Amine Coupling
-
Plate Design: Design a 96-well plate experiment varying key parameters such as catalyst, ligand, base, and solvent.
-
Stock Solution Preparation: Prepare stock solutions of the chiral amine, coupling partner, and any other common reagents in a suitable solvent.
-
Solid Dispensing: Use an automated solid handling system or manually weigh catalysts, ligands, and bases into the wells of the reaction plate.[21]
-
Liquid Handling: Use an automated liquid handler or manual multichannel pipettes to dispense the stock solutions and solvents into the wells.[20]
-
Reaction Execution: Seal the plate and place it on a shaker/heater block for the desired time and temperature.
-
Workup and Analysis: Quench the reactions in parallel, dilute, and analyze using a high-throughput method. LC-MS is typically used for determining conversion and yield, while chiral HPLC or SFC is necessary to determine the enantiomeric excess.[19]
References
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. NIH. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme Chemistry. [Link]
-
Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
-
Transition-metal-catalyzed enantioselective C–N cross-coupling. Royal Society of Chemistry. [Link]
-
Practical High-Throughput Experimentation for Chemists. ACS Publications. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
-
Transition-Metal-Catalyzed Asymmetric Couplings of α-Aminoalkyl Fragments to Access Chiral Alkylamines. ACS Publications. [Link]
-
Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]
-
Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. [Link]
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. University of Huddersfield Research Portal. [Link]
-
Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. Beilstein Journals. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson+. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Transition-metal-catalyzed enantioselective C–N cross-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.hud.ac.uk [pure.hud.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. hepatochem.com [hepatochem.com]
- 19. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Morpholine-Containing Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual reagents from morpholine-containing products. As the purity of these compounds is often paramount for their intended applications, particularly in medicinal chemistry, mastering purification techniques is critical.[1] This center is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual reagents I can expect in my crude morpholine product?
The impurities in your crude product are highly dependent on the synthetic route used. Common industrial syntheses include the dehydration of diethanolamine with a strong acid or the reaction of diethylene glycol with ammonia.[2][3] Therefore, you can anticipate encountering:
-
Unreacted Starting Materials: Diethanolamine, diethylene glycol.
-
Catalysts: Residual acid (e.g., sulfuric, hydrochloric) or metal hydrogenation catalysts (e.g., nickel, copper).[2]
-
Byproducts: Ammonium salts, higher boiling amines, or products from side reactions.[2][4][5]
-
Solvents: The solvent used in the reaction or initial workup.
Q2: How do I choose the best purification strategy for my specific morpholine derivative?
The optimal purification strategy is dictated by the physicochemical properties of your target compound and its impurities. Key factors to consider are:
-
Physical State: Is your product a solid or a liquid?
-
Solubility: What is the solubility profile of your product versus the impurities?
-
Boiling Point: For liquid products, what is the difference in boiling points between your product and contaminants?
-
Chemical Nature: Are the impurities acidic, basic, or neutral?
The decision-making workflow below can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q3: My morpholine derivative is highly water-soluble. How does this impact my purification strategy?
High water solubility can complicate standard liquid-liquid extractions. If your product is water-soluble:
-
Salting Out: You can often decrease the aqueous solubility of your product by saturating the aqueous phase with a salt like NaCl or K₂CO₃. This drives the organic compound into the organic layer.
-
Continuous Extraction: For very polar compounds, a continuous liquid-liquid extraction apparatus may be necessary.
-
Alternative Solvents: Use of more polar, water-immiscible solvents like dichloromethane (DCM) or chloroform may improve partitioning, though environmental and safety factors should be considered.[6]
-
"Salting Out" with Alkali: In some cases, adding a high concentration of an alkali metal hydroxide can cause the morpholine to separate as a distinct phase from the aqueous solution.[7][8]
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended to establish purity unequivocally.
-
Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for quantifying purity and detecting trace impurities.[9][10] Various detectors can be used, including Flame Ionization Detectors (FID) or Mass Spectrometry (MS).[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify impurities by the presence of unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: For solid compounds, a sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides & Protocols
Guide 1: Purification by Acid-Base Liquid-Liquid Extraction (LLE)
Principle: This technique exploits the basicity of the morpholine nitrogen. By manipulating the pH of the aqueous phase, you can selectively move your product or impurities between an aqueous and an organic layer.[12] Morpholine, as a secondary amine, is basic and will be protonated in an acidic solution, forming a water-soluble salt.[3]
Scenario 1: Removing Acidic Impurities (e.g., residual H₂SO₄, carboxylic acids)
Logic: Your basic morpholine product will remain in the organic phase while the acidic impurity is neutralized by a basic wash and extracted into the aqueous phase.[12][13]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1N) sodium hydroxide (NaOH) solution.[6]
-
Validation Check: After shaking and separating the layers, check the pH of the aqueous layer with pH paper. It should be basic (pH > 8). If not, repeat the wash.
-
Separation: Separate the organic layer.
-
Final Washes: Wash the organic layer with water, followed by brine (saturated NaCl solution) to remove residual water.[6]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Scenario 2: Removing Neutral or Basic Impurities (e.g., unreacted diethanolamine)
Logic: By washing with an acid, your morpholine product is protonated and forms a water-soluble salt, moving it to the aqueous layer. Neutral impurities remain in the organic layer, which can then be discarded.[14]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Acidic Wash: Transfer to a separatory funnel and extract with a dilute acid solution (e.g., 1M HCl).[14] Repeat the extraction 2-3 times to ensure complete transfer of the morpholine product.
-
Validation Check: Combine the aqueous layers. The neutral/basic impurities remain in the original organic layer, which can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the morpholine salt, regenerating the water-insoluble free base.
-
Back-Extraction: Extract the now-basic aqueous solution with a fresh organic solvent (2-3 times).
-
Drying & Concentration: Combine the new organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the purified product.
Guide 2: Purification by Distillation
Principle: This method is ideal for liquid products and separates compounds based on differences in their boiling points. Morpholine has a boiling point of approximately 129°C.[11][15]
Troubleshooting:
-
Problem: My product co-distills with water.
-
Explanation: Morpholine is miscible with water and does not form a constant boiling point azeotrope, making simple distillation from aqueous solutions difficult.[15]
-
Solution: First, dry the crude product thoroughly. A preliminary drying step can be performed by stirring the crude liquid over potassium hydroxide (KOH) pellets, followed by decanting.[16] For rigorous drying, refluxing over a small amount of sodium metal before distillation can be effective.[16]
-
-
Problem: The product decomposes at its boiling point.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point, preventing thermal decomposition.
-
Step-by-Step Protocol (Fractional Distillation):
-
Drying: Ensure the crude morpholine product is as anhydrous as possible using the methods described above.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure good separation.
-
Heating: Heat the distillation flask gently using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Fraction Collection: Slowly increase the temperature. Collect and discard any initial low-boiling fractions. Collect the fraction that distills over at the expected boiling point of your product (for morpholine, ~126-130°C at atmospheric pressure).[11][15]
-
Validation Check: Monitor the temperature at the still head. A stable temperature plateau during distillation indicates a pure fraction is being collected.
Guide 3: Purification using Scavenger Resins
Principle: Scavenger resins are polymer-supported reagents designed to react with and bind specific types of impurities, allowing for their simple removal by filtration.[17] This is a highly effective method for removing excess reagents from a reaction mixture with minimal product loss.
Troubleshooting & Selection:
| Impurity Type | Recommended Scavenger Resin | Scavenging Principle |
| Excess Primary Amines | Aldehyde or Isatoic Anhydride Resin[18] | Forms an imine or reacts with the amine, covalently binding it to the solid support. |
| Excess Secondary Amines | Isocyanate (NCO) or Sulfonyl Chloride (SO₂Cl) Resin[19] | These highly electrophilic resins react readily with nucleophilic primary and secondary amines.[18][19] |
| Acidic Reagents/Byproducts | Amine-based resins (e.g., Tris(2-aminoethyl)amine - TAA) or Carbonate resin[19] | Basic resins that neutralize and bind acidic species. |
| Electrophiles (e.g., acid chlorides) | Nucleophilic resins (e.g., Amino-methylpolystyrene) | Reacts with and sequesters excess electrophiles. |
Step-by-Step Protocol:
-
Resin Selection: Choose an appropriate scavenger resin based on the impurity you need to remove (see table above).
-
Reaction: Add the scavenger resin to the crude reaction solution (typically 2-5 equivalents relative to the impurity).
-
Agitation: Gently agitate the mixture at room temperature or with gentle heating for a period of 1 to 24 hours, depending on the resin's reactivity.
-
Validation Check: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to confirm the complete removal of the impurity.
-
Filtration: Filter the reaction mixture to remove the resin, which now has the impurity bound to it.
-
Concentration: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution to obtain the purified product.
Guide 4: Purification by Recrystallization
Principle: This technique is used for solid products and relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[20][21]
Troubleshooting:
-
Problem: My compound "oils out" instead of crystallizing.
-
Explanation: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Solution: Use a larger volume of solvent, switch to a solvent in which your compound is less soluble, or cool the solution more slowly.
-
-
Problem: No crystals form upon cooling.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound if available. Cool the solution to a lower temperature (ice bath or freezer).
-
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[22]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Validation Check: Measure the melting point of the crystals. A sharp melting point indicates high purity. Check purity via HPLC or NMR.
References
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
-
MORPHOLINE - Ataman Kimya. (n.d.). Ataman Kimya. [Link]
-
Morpholine - Processing - USDA. (n.d.). United States Department of Agriculture. [Link]
-
Covalent Scavengers for Primary and Secondary Amines. (n.d.). Thieme. [Link]
-
Remove Sticky Reagents. (n.d.). Organic Chemistry Resources Worldwide. [Link]
-
Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. (n.d.).
-
Scavenger Resins - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
-
Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). YouTube. [Link]
-
Solid-Supported Scavengers - Supra sciences. (n.d.). Supra Sciences. [Link]
-
Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). Pharmaceutical and Biological Evaluations. [Link]
-
Acid-Base Extraction. (n.d.). California State University, Stanislaus. [Link]
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate. (n.d.). ResearchGate. [Link]
- US4661634A - Removal of impurities from amines - Google Patents. (n.d.).
-
Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. (n.d.). LinkedIn. [Link]
- CN102206196B - Method for recovering morpholine from acidic waste water containing ... - Google Patents. (n.d.).
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]
- US2776972A - Recovery of morpholine from aqueous solutions thereof - Google Patents. (n.d.).
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Jan. 8, 1957 eorge - Googleapis.com. (n.d.). Googleapis.com. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
- KR840002428B1 - Method for preparing morpholine derivative - Google Patents. (n.d.).
- US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
-
Morpholine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- US3151112A - Process for the preparation of morpholines - Google Patents. (n.d.).
-
Morpholine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Removing Amine Groups in Synthesis Reactions : r/OrganicChemistry - Reddit. (n.d.). Reddit. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 5. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. US2776972A - Recovery of morpholine from aqueous solutions thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Workup [chem.rochester.edu]
- 15. ams.usda.gov [ams.usda.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. suprasciences.com [suprasciences.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Reagents & Solvents [chem.rochester.edu]
stability issues of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate in acidic media
Technical Support Center
Topic: Stability and Deprotection of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate in Acidic Media
For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Introduction: Navigating the Acid Lability of a Key Synthetic Intermediate
This compound is a valuable building block in medicinal chemistry and drug development, prized for its morpholine scaffold and the versatile primary amine.[1] The tert-butoxycarbonyl (Boc) group on the morpholine nitrogen serves as a crucial protecting group, enabling selective reactions at the primary amine. However, the inherent acid lability of the Boc group, while essential for its removal, presents significant stability challenges that researchers must navigate with precision.[2]
This guide provides an in-depth analysis of the stability issues associated with this compound in acidic environments. We will explore the mechanism of deprotection, troubleshoot common experimental hurdles, and offer validated protocols to ensure clean, efficient, and reproducible outcomes in your synthetic workflows.
Section 1: The Core Chemistry: Understanding Boc Group Instability
The stability of this compound in acidic media is fundamentally governed by the chemistry of the Boc protecting group. The Boc group is designed to be removed under acidic conditions, a process that proceeds through a well-understood mechanism.[3]
Mechanism of Acid-Catalyzed Boc Deprotection:
The deprotection is not merely a simple hydrolysis; it is a multi-step process initiated by acid.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[4]
-
Carbocation Formation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the morpholine ring.[4]
-
Protonation of Amines: Under the acidic conditions, the newly liberated morpholine nitrogen and the primary aminomethyl group will be protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4]
Sources
Technical Support Center: Analytical Method Development for Monitoring Morpholine Reactions
Welcome to the Technical Support Center for the analysis of morpholine and its reaction products. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods to monitor chemical reactions involving morpholine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to develop, optimize, and troubleshoot your analytical methods effectively.
Morpholine, a heterocyclic secondary amine, is a versatile building block in organic synthesis, but its physicochemical properties—high polarity, miscibility with water, and lack of a strong native chromophore—present unique analytical challenges.[1][2] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development for morpholine analysis.
Q1: Which analytical technique is best for monitoring my morpholine reaction?
The optimal technique depends on several factors: the concentration of morpholine and its reactants/products, the complexity of the reaction matrix, and the required sensitivity and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for sensitive and specific analysis, especially for identifying byproducts. However, direct analysis of morpholine is difficult due to its polarity. A derivatization step to create a more volatile, less polar compound is almost always necessary.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Highly versatile.
-
With UV Detection: Because morpholine lacks a strong UV chromophore, derivatization with a UV-absorbing tag is required for sensitive detection.[5][6] This is a robust and widely available technique.
-
With Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for direct analysis without derivatization.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over standard reversed-phase (C18) columns for better retention of the highly polar morpholine molecule.[9][10]
-
-
Ion Chromatography (IC): Can be used for determining morpholine in aqueous samples, particularly in matrices with high salt content, such as wastewater from nuclear power plants.[11]
Q2: Why and when is derivatization necessary for morpholine analysis?
Derivatization is a chemical modification of the analyte to enhance its detectability or improve its chromatographic behavior.[3]
-
For GC Analysis: Morpholine's high polarity and hydrogen-bonding capability lead to poor peak shape (tailing) and interaction with the GC column. Derivatization converts it into a more volatile and thermally stable compound suitable for GC analysis.[1][12]
-
For HPLC-UV Analysis: Morpholine does not absorb UV light strongly in the typical range (200-400 nm). Derivatization attaches a molecule (a chromophore) that has a strong UV absorbance, enabling highly sensitive detection.[5][13]
You should consider derivatization whenever you are using GC or HPLC with UV detection. It is generally not required for LC-MS/MS, which can detect morpholine directly.[8][10]
Q3: What are the most common derivatization agents for morpholine?
-
For GC-MS: The most common method is reaction with sodium nitrite (NaNO₂) under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR).[1][12][14] This method is sensitive, reliable, and well-documented.
-
For HPLC-UV: A widely used agent is 1-Naphthyl isothiocyanate (NIT) , which reacts with morpholine to form a stable thiourea derivative with strong UV absorbance.[5][13][15]
Q4: How should I prepare my reaction mixture for analysis?
Sample preparation is critical for accurate results and for protecting your analytical column and instrument. The goal is to remove components that could interfere with the analysis or damage the system.
-
Stop the Reaction: Quench the reaction at your desired time point. This can be done by rapid cooling, pH adjustment, or adding a specific quenching agent.
-
Dilution: Dilute an aliquot of the reaction mixture in a solvent compatible with your analytical mobile phase (e.g., acetonitrile/water for HPLC, dichloromethane for GC after derivatization). This brings the analyte concentration into the linear range of the method.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection.[3] This removes particulate matter that can clog tubing and column frits.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): If the reaction matrix is complex (e.g., contains high concentrations of salts, catalysts, or non-volatile starting materials), an extraction step may be needed to clean up the sample and concentrate the analyte.
Q5: What are the key parameters for validating my analytical method?
Method validation ensures that your analytical procedure is suitable for its intended purpose.[16] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, impurities).[17]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[18]
-
Accuracy: The closeness of the test results to the true value. Often assessed by spike-recovery experiments.[13][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[1][17]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[13]
Visual Workflow: Method Selection
The following diagram provides a decision-making workflow for selecting the appropriate analytical method for your morpholine reaction monitoring needs.
Caption: Decision tree for selecting an analytical method.
Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide addresses specific issues you might encounter.
GC-MS Troubleshooting
Problem: Low or no peak observed for the N-nitrosomorpholine (NMOR) derivative.
-
Possible Cause 1: Incomplete Derivatization. The reaction to form NMOR is pH-sensitive and requires specific conditions.[1]
-
Possible Cause 2: Analyte Loss During Extraction. The NMOR derivative is extracted into an organic solvent (e.g., dichloromethane). An inefficient extraction will lead to poor recovery.[1]
-
Solution: Ensure vigorous mixing (vortexing) during the liquid-liquid extraction step.[3] Allow adequate time for phase separation. Perform a second extraction of the aqueous layer to check for residual product and improve recovery.
-
-
Possible Cause 3: GC Inlet Issues. As a reactive amine derivative, NMOR can be susceptible to degradation or adsorption in a non-inert inlet.
-
Solution: Use a deactivated inlet liner and change it regularly. Ensure the injection port temperature is appropriate (e.g., 250°C) to ensure volatilization without degradation.[3]
-
HPLC-UV Troubleshooting
Problem: Poor peak shape (tailing) for the morpholine derivative.
-
Possible Cause 1: Secondary Interactions. Amines and their derivatives can have secondary interactions with residual silanol groups on the silica-based stationary phase of the column, causing peak tailing.
-
Solution: Use a modern, end-capped, base-deactivated column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape, but may impact MS compatibility.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad or tailing peaks.
-
Solution: Dilute your sample further and re-inject. Ensure the injection volume is appropriate for your column dimensions.[19]
-
Problem: Drifting or inconsistent retention times.
-
Possible Cause 1: Poor Column Equilibration. If the column is not fully equilibrated with the mobile phase before injection, retention times can shift, especially in gradient methods.[20]
-
Solution: Ensure an adequate equilibration period (10-15 column volumes) between runs.
-
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase may change over time due to evaporation of the more volatile component or improper mixing.[21]
-
Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly by pre-mixing the mobile phase manually and running the analysis to see if the problem resolves.[21]
-
-
Possible Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time.[20][21]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
LC-MS/MS Troubleshooting
Problem: Poor retention on a C18 (Reversed-Phase) column.
-
Possible Cause: High Polarity of Morpholine. Morpholine is highly polar and has little affinity for the nonpolar C18 stationary phase, causing it to elute very early, often with the solvent front.
Problem: Signal suppression or enhancement (Matrix Effects).
-
Possible Cause: Co-eluting Components. Other components from the reaction mixture eluting at the same time as morpholine can interfere with the ionization process in the MS source, leading to inaccurate quantification.[8]
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as morpholine-d8.[22] This compound behaves almost identically to morpholine chromatographically but is distinguished by its mass, allowing for accurate correction. Improving sample cleanup (e.g., with SPE) can also mitigate this issue.
-
Quantitative Method Performance
The following table summarizes typical performance metrics for validated morpholine analysis methods found in the literature. This data can serve as a benchmark for your own method development.
| Analytical Technique | Matrix | Derivatization Agent | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| GC-MS | Apple Juice | Sodium Nitrite | 10–500 µg/L | 7.3 µg/L | 24.4 µg/L | 94.3–109.0% | [1][12][14] |
| GC-MS | Fruit Peel/Pulp | Sodium Nitrite | 10–400 µg/kg | 1.3–3.3 µg/kg | 4.1–10.1 µg/kg | 88.6–107.2% | [23] |
| HPLC-UV | Pharmaceutical Substance | 1-Naphthyl isothiocyanate | 0.3–1.2 µg/mL | 0.1 µg/mL | 0.3 µg/mL | 97.9–100.4% | [13] |
| LC-MS/MS (HILIC) | Apples & Citrus | None | - | - | - | 85.4-108.9% | [9][22] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Morpholine via Nitrosation Derivatization
This protocol is adapted from methodologies for analyzing morpholine in complex matrices and is suitable for monitoring reaction progress.[1][3][12]
1. Sample Preparation and Derivatization:
-
Transfer 2.0 mL of your diluted reaction sample into a 10 mL glass test tube.
-
Add 200 µL of 0.05 M HCl and vortex briefly. This creates the necessary acidic environment.
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex thoroughly.
-
Heat the mixture at 40°C for 5 minutes in a heating block to drive the reaction to completion.[1][3]
-
Cool the tube to room temperature.
2. Liquid-Liquid Extraction:
-
Add 0.5 mL of dichloromethane to the tube.
-
Vortex vigorously for 1 minute to extract the N-nitrosomorpholine derivative into the organic phase.[3]
-
Allow the mixture to stand for 10 minutes to ensure complete phase separation.
-
Carefully transfer the lower organic layer (dichloromethane) into an autosampler vial for analysis.
3. GC-MS Conditions:
-
Column: TM-1701 or equivalent (30 m x 0.32 mm I.D., 0.5 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[3]
-
Split Ratio: 1:7 (adjust as needed based on concentration).[1]
-
Oven Program:
-
Initial temperature 100°C, hold for 4 min.
-
Ramp to 120°C at 10°C/min, hold for 3 min.
-
Ramp to 250°C at 20°C/min, hold for 5 min.[1]
-
-
MS Detection: Use Selected Ion Monitoring (SIM) for quantification. Characteristic ions for N-nitrosomorpholine are m/z 116.1 (molecular ion) and 86.1.[3]
Visual Aid: Derivatization Reaction
Caption: Derivatization of morpholine to N-nitrosomorpholine.
References
-
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]
-
PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 523-528. [Link]
-
Patil, S. S., & Naik, P. M. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE (MMQMTA). International Journal of Pharmaceutical Sciences and Research, 13(1), 1-6. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
-
Huong, P. T. M., & Trang, V. T. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 226-233. [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
ResearchGate. (n.d.). Spectroscopic estimation of morpholine available in test sample. [Link]
-
OSHA. (2003). Morpholine (Method PV2123). [Link]
-
PubMed. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Al-Aani, H., Al-Saeed, M., & El-Subbagh, H. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(23), 8527. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
-
ResearchGate. (n.d.). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. [Link]
-
An, K., Kim, I., Lee, C., Moon, J.-K., Sho, H.-J., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
GOV.UK. (2012). Methods for the detection of morpholine in apples. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubChem. (n.d.). Morpholine. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Sahoo, S. K., Dinda, S. C., Kumar, V., & Sahoo, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Applied Pharmaceutical Science, 12(05), 001-015. [Link]
Sources
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 9. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ikev.org [ikev.org]
- 17. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 18. ijsred.com [ijsred.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Structural Significance of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
An In-Depth Guide to the ¹H NMR Characterization of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
This compound (CAS No. 475106-18-4) is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure incorporates a morpholine scaffold, a common motif in drug candidates, along with a primary amine protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it a valuable building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.[3] Accurate structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
While an experimental spectrum is the ultimate goal, a predictive analysis based on the molecule's constituent parts provides a powerful framework for interpretation. The structure contains three key fragments: the tert-butyl group, the morpholine ring, and the aminomethyl sidechain.
Key Spectral Features:
-
Tert-Butyl Group (-C(CH₃)₃): This group provides the most unambiguous signal in the spectrum. Due to the free rotation around the carbon-carbon single bonds and the magnetic equivalence of the nine protons, this signal appears as a sharp singlet. Its chemical shift is typically in the upfield region, around δ 1.4-1.5 ppm .[4] This signal serves as an excellent internal reference for integration, as it reliably represents nine protons.
-
Morpholine Ring Protons: The morpholine ring protons present a more complex picture. In a simple, unsubstituted N-Boc morpholine, the protons adjacent to the oxygen (C2-H, C6-H) are deshielded and appear further downfield than those adjacent to the nitrogen (C3-H, C5-H). For the parent compound, tert-butyl morpholine-4-carboxylate, these signals appear as two triplets at approximately δ 3.64 and δ 3.42 ppm, respectively.[4]
However, the introduction of the aminomethyl substituent at the C3 position breaks this symmetry and introduces significant complexity. The protons on the morpholine ring are no longer chemically equivalent and will exhibit intricate splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The chair conformation of the morpholine ring leads to distinct axial and equatorial protons, which will have different chemical shifts and coupling constants.[5][6]
-
Aminomethyl Group (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center (C3). They are expected to appear as a multiplet, likely a complex AB quartet or two distinct multiplets, coupled to the C3 proton. Their chemical shift will be influenced by the adjacent nitrogen and the C3 methine, likely falling in the δ 2.7-3.0 ppm range. The two protons of the primary amine (-NH₂) are often broad and may exchange with trace water in the solvent; they typically appear over a wide range and are sometimes not observed.
Predicted ¹H NMR Data Summary
The following table outlines the predicted chemical shifts, multiplicities, and integrations for this compound, assuming analysis in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (Boc) | 1.47 | Singlet (s) | 9H | Sharp, intense signal characteristic of the protecting group. |
| Morpholine H3 | ~3.8 - 4.0 | Multiplet (m) | 1H | Deshielded due to proximity to the carbamate nitrogen. |
| Morpholine H2ax, H6ax | ~3.6 - 3.8 | Multiplet (m) | 2H | Axial protons adjacent to oxygen. |
| Morpholine H2eq, H6eq | ~3.9 - 4.1 | Multiplet (m) | 2H | Equatorial protons adjacent to oxygen, often downfield of axial. |
| Morpholine H5ax, H5eq | ~2.8 - 3.2 | Multiplet (m) | 2H | Protons adjacent to the carbamate nitrogen. |
| Aminomethyl CH₂ | ~2.7 - 3.0 | Multiplet (m) | 2H | Diastereotopic protons coupled to H3. |
| Amine NH₂ | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 2H | Signal is often broad and its position is concentration-dependent. |
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed proton environment, connectivity (through coupling), stereochemistry, and relative quantitation. | Highly detailed structural information, non-destructive. | Can have overlapping signals requiring 2D NMR for full resolution. |
| ¹³C NMR | Carbon skeleton of the molecule, presence of quaternary carbons. | Complements ¹H NMR, broader chemical shift range reduces overlap.[7] | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.[8] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Provides no information on atom connectivity or stereochemistry. |
| HPLC/UPLC | Purity assessment, quantification. | Excellent for determining the purity of the sample and for quantification against a standard.[9] | Provides no structural information beyond comparison to a known standard. |
Predicted ¹³C NMR Chemical Shifts
Based on data from similar structures, the following ¹³C NMR chemical shifts are predicted.[4][10][11]
-
Boc C=O: ~155 ppm
-
Boc C(CH₃)₃: ~80 ppm
-
Morpholine C2, C6 (O-CH₂): ~67 ppm
-
Morpholine C5 (N-CH₂): ~44 ppm
-
Morpholine C3 (N-CH): ~50-55 ppm
-
Aminomethyl CH₂: ~40-45 ppm
-
Boc CH₃: ~28 ppm
Experimental Protocols
Adherence to standardized protocols is critical for acquiring high-quality, reproducible data.
Workflow for NMR Analysis
Caption: General workflow for NMR sample characterization.
Part 1: Sample Preparation
The causality behind this protocol is to create a homogenous, contaminant-free solution that allows the spectrometer to achieve a highly uniform magnetic field.
-
Glassware Preparation: Ensure all glassware (vial, Pasteur pipette) and the NMR tube are scrupulously clean and dry to prevent contamination from interfering signals.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a small glass vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for a typical high-field spectrometer.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Deuterated solvents are essential to avoid overwhelming the analyte signals with a large solvent peak in the ¹H spectrum.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved NMR peaks.[5]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final sample height should be between 4-5 cm to ensure it is within the detection region of the NMR probe's coils.[5]
-
Capping and Labeling: Cap the NMR tube and label it clearly. If the sample is volatile or for long-term storage, sealing the cap with parafilm is recommended.[8]
Part 2: Data Acquisition (¹H NMR)
This protocol is designed to excite and detect the proton signals efficiently while ensuring accurate representation of the spectrum.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument software is used to lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift over time.
-
Shimming: Perform automated or manual shimming. This process adjusts currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Good shimming is the most critical step for achieving high resolution and sharp lineshapes.[4]
-
Acquisition Parameters: Use standard ¹H acquisition parameters. A typical set for a 400 MHz spectrometer would be:
-
Pulse Width: A 90° pulse to maximize signal for a single scan.
-
Spectral Width: ~16 ppm, to ensure all signals are captured.
-
Acquisition Time: ~2-4 seconds. This determines the digital resolution.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows the protons to return to thermal equilibrium before the next pulse. For quantitative analysis, a longer delay (5x the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
Part 3: Data Processing
The goal of processing is to convert the raw time-domain signal (Free Induction Decay, FID) into an interpretable frequency-domain spectrum.
-
Fourier Transformation (FT): The FID is converted into a spectrum of intensity vs. frequency using the Fourier transform algorithm.
-
Apodization (Window Function): Optionally, apply a window function (e.g., exponential multiplication) to the FID before FT. This can improve the signal-to-noise ratio at the expense of slightly broader lines.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode and the baseline is flat.
-
Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.
-
Referencing: Calibrate the chemical shift axis. If the solvent is CDCl₃, the residual CHCl₃ peak can be set to its known chemical shift of δ 7.26 ppm. If tetramethylsilane (TMS) was added, its signal is set to δ 0.00 ppm.
-
Integration: Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to the signal.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, starting with the unambiguous singlet of the tert-butyl group and moving to the complex multiplets of the substituted morpholine ring, allows for a confident assignment of the proton signals. While ¹H NMR is the primary tool for this task, its power is maximized when used in conjunction with ¹³C NMR and mass spectrometry to provide a comprehensive and self-validating characterization. The protocols and predictive data outlined in this guide provide a robust framework for researchers to achieve accurate and reliable structural elucidation of this important pharmaceutical intermediate.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved from [Link]
-
Not Voodoo. (n.d.). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
LookChem. (n.d.). 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from [Link]
-
My Skin Recipes. (n.d.). This compound. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. Retrieved from [Link]
-
Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chem-Impex. (n.d.). 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER|lookchem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. 1220039-36-0|tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Excess of Morpholine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, often possessing one or more chiral centers that can lead to stereoisomers with distinct pharmacological and toxicological profiles.[1] This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of morpholine derivatives, drawing upon established experimental data and field-proven insights to empower you in your method development endeavors.
The Imperative of Chiral Separation for Morpholine Derivatives
The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological systems.[2] For morpholine-containing drugs, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the characterization and control of stereoisomeric composition. Chiral HPLC stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The heart of a successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). The choice of CSP dictates the enantioselective recognition mechanism and, ultimately, the resolution of the enantiomers. Three major classes of CSPs have proven effective for the separation of morpholine derivatives and other chiral amines: polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide-based columns.
Polysaccharide-Based CSPs: The Workhorse for Versatility
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations.[3][4] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create chiral grooves and cavities on the polymer backbone.
For morpholine derivatives, which often contain aromatic rings and hydrogen bond acceptors/donors, polysaccharide columns frequently provide excellent enantioselectivity. A general screening strategy often involves testing a set of complementary polysaccharide columns, such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), under normal phase, reversed-phase, and polar organic modes.[5]
Key Strengths:
-
Broad enantioselectivity for a wide range of compounds.
-
Availability in both coated and more robust immobilized versions.
-
Operable in multiple mobile phase modes (normal phase, reversed-phase, polar organic).
Considerations:
-
Coated phases have limitations on the types of solvents that can be used.
-
Method development can sometimes be a trial-and-error process.
Pirkle-Type CSPs: Rational Design for Strong Interactions
Developed by William H. Pirkle, these CSPs are based on a "brush-type" design where a small chiral molecule is covalently bonded to the silica surface.[6][7] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6] Pirkle-type columns are particularly effective for compounds containing aromatic rings and functional groups capable of strong intermolecular interactions. Given that many morpholine derivatives are synthesized with aromatic substituents, these columns represent a valuable tool.
Key Strengths:
-
Rational design allows for a more predictable selection based on analyte structure.
-
Covalently bonded phases offer high stability and durability.[7]
-
Ability to invert the elution order by using a CSP with the opposite chirality.
Considerations:
-
May have a narrower range of applicability compared to polysaccharide phases.
Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Separations for Complex Molecules
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers and a variety of functional groups, creating a unique and versatile chiral selector.[8] Bonded to silica, they form CSPs that can operate in multiple modes, including reversed-phase, normal phase, polar organic, and a unique polar ionic mode.[9] This multi-modal capability makes them particularly powerful for the separation of complex molecules and for method development, especially for LC-MS applications. Their ability to separate polar and ionizable compounds makes them well-suited for many morpholine derivatives.
Key Strengths:
-
Multi-modal separation capabilities provide flexibility in method development.
-
Excellent for separating polar and ionizable compounds.
-
High compatibility with mass spectrometry (MS) detectors.[10]
Considerations:
-
The complex structure can sometimes lead to broader peaks compared to other CSPs.
Performance Comparison of CSPs for Morpholine Derivatives
To provide a clear comparison, the following table summarizes the performance of different CSPs for the chiral separation of representative morpholine derivatives based on published data.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Mode | Key Performance Metrics | Reference |
| Aprepitant | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Methanol/Trifluoroacetic acid (970/40/4/0.5, v/v/v/v) | Normal Phase | Successful separation of all 8 stereoisomers | N/A |
| Reboxetine | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine | Normal Phase | Baseline separation of (R,R) and (S,S) enantiomers | N/A |
| Fenpropimorph | Cellulose tris(4-methylbenzoate) | Acetonitrile/Ammonia solution (0.1%) | Polar Organic | Baseline separation of enantiomers (Rs = 2.27) | [11] |
| Chiral Amine | Cellulose tris(3,5-dimethylphenylcarbamate) | Cyclohexane/Isopropanol/Diethylamine | Normal Phase | Good enantioselectivity | [12] |
| Basic Drugs | Amylose and Cellulose phenylcarbamate derivatives | n-Hexane/Alcohol with additives | Normal Phase | Amylose-based CSPs generally provided better enantioselectivity | [13] |
Experimental Protocols: A Step-by-Step Approach
The following protocols provide a detailed workflow for the chiral HPLC analysis of morpholine derivatives.
I. Initial Method Screening Workflow
This workflow is designed for the initial screening of a new morpholine derivative to identify a suitable chiral stationary phase and mobile phase combination.
Caption: A generalized workflow for chiral method development.
II. Detailed Protocol for Polysaccharide-Based CSPs (Normal Phase)
This protocol is a starting point for the separation of a neutral or basic morpholine derivative on a polysaccharide-based column in normal phase mode.
1. Column: Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 x 4.6 mm, 5 µm). 2. Mobile Phase:
- Initial Screening: n-Hexane/2-Propanol (90:10, v/v).
- For basic morpholine derivatives, add 0.1% (v/v) diethylamine (DEA) or other suitable amine modifier to the mobile phase to improve peak shape and reduce tailing. 3. Flow Rate: 1.0 mL/min. 4. Temperature: 25 °C. 5. Detection: UV at a suitable wavelength (e.g., 220 nm or the λmax of the analyte). 6. Injection Volume: 5-10 µL. 7. Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase at a concentration of approximately 1 mg/mL. 8. Optimization:
- If retention is too long, increase the percentage of the alcohol modifier (e.g., to 80:20 n-Hexane/2-Propanol).
- If resolution is poor, decrease the percentage of the alcohol modifier or try a different alcohol (e.g., ethanol).
- Adjust the concentration of the amine modifier to optimize peak shape.
III. Detailed Protocol for Macrocyclic Glycopeptide-Based CSPs (Reversed-Phase)
This protocol is a starting point for the separation of a polar or ionizable morpholine derivative on a macrocyclic glycopeptide-based column in reversed-phase mode.
1. Column: Vancomycin or Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm). 2. Mobile Phase:
- Aqueous Component: 20 mM Ammonium acetate or ammonium formate, pH adjusted to between 4 and 6 with acetic acid or formic acid.
- Organic Modifier: Acetonitrile or Methanol.
- Initial Gradient: Start with a high percentage of the aqueous component and ramp up the organic modifier (e.g., 95:5 to 5:95 Aqueous:Organic over 20 minutes). 3. Flow Rate: 1.0 mL/min. 4. Temperature: 25 °C. 5. Detection: UV at a suitable wavelength or MS detection. 6. Injection Volume: 5-10 µL. 7. Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. 8. Optimization:
- Once separation is observed in the gradient run, an isocratic method can be developed using the mobile phase composition at which the enantiomers are eluted.
- Vary the pH of the aqueous component to influence the ionization state of the analyte and the CSP, which can significantly impact retention and selectivity.
- Adjust the buffer concentration and the type of organic modifier.
Causality Behind Experimental Choices: A Deeper Dive
-
Mobile Phase Additives: For basic analytes like many morpholine derivatives, the addition of a basic modifier (e.g., DEA) in normal phase is crucial. It acts as a competitor for the basic sites on the silica surface, preventing peak tailing and improving resolution. In reversed-phase, pH control is paramount. Adjusting the pH can alter the charge state of both the analyte and the amphoteric macrocyclic glycopeptide CSP, thereby modulating the electrostatic interactions that contribute to chiral recognition.
-
Choice of Alcohol in Normal Phase: The type of alcohol used as a polar modifier can influence selectivity. Ethanol, 2-propanol, and n-butanol have different hydrogen bonding capabilities and steric profiles, which can lead to different interactions with the chiral stationary phase and the analyte.
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this may also lead to broader peaks and longer analysis times.
Self-Validating Systems: Ensuring Trustworthiness
A robust chiral HPLC method must be a self-validating system. This is achieved through:
-
System Suitability Tests: Before each analysis sequence, inject a standard solution of the racemate to verify system performance. Key parameters to monitor include resolution (Rs > 1.5 for baseline separation), peak symmetry, and retention time reproducibility.
-
Enantiomeric Purity of Standards: Whenever possible, use enantiomerically pure standards to confirm the elution order and to spike samples for accuracy determination.
-
Method Validation: A fully validated method according to ICH guidelines (Q2(R1)) provides the highest level of confidence in the results. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The successful chiral analysis of morpholine derivatives is a cornerstone of modern drug development. By systematically evaluating polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide-based chiral stationary phases, researchers can develop robust and reliable HPLC methods for the accurate determination of enantiomeric excess. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of chiral separations and ensuring the stereochemical integrity of these vital pharmaceutical compounds.
References
-
Bhardwaj, S. K., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(21), 6543. [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(6), 554-566. [Link]
-
Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Zhang, T., et al. (2018). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 9(11), 545-555. [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-177. [Link]
-
Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1281, 343223. [Link]
-
Ferencz, E., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113291. [Link]
-
Berthod, A. (2010). Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications. Chirality, 22(1), 1-15. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]
-
Perlík, A., et al. (2020). Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. Journal of Separation Science, 43(24), 4447-4464. [Link]
-
Hyun, M. H. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Chiral Separations (pp. 197-210). Humana Press. [Link]
-
Wahab, M. F., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1649-1661. [Link]
-
Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. [Link]
-
Kumar Goel, K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300188. [Link]
-
Acar, B. L., et al. (2017). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. Organic Communications, 10(4), 263-276. [Link]
-
Regis Technologies Inc. (n.d.). CHIRAL STATIONARY PHASES. [Link]
-
Armstrong, D. W., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. [Link]
-
MTC-USA. (n.d.). APPLICATION NOTES - HPLC. [Link]
-
Ferencz, E., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113291. [Link]
-
Wang, Y., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. International Journal of Molecular Sciences, 23(19), 11721. [Link]
-
Vitale, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Patel, K., et al. (2023). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). International Journal of Research in Pharmaceutical and Nano Sciences, 12(3), 232-240. [Link]
-
Zhang, T., et al. (2012). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society, 59(11), 1369-1373. [Link]
-
Hichrom Limited. (n.d.). Chiral Columns. [Link]
-
Al-Majid, A. M., et al. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 24(21), 3949. [Link]
-
Waters Corporation. (2014). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2. [Link]
-
Vallamkonda, B., et al. (2024). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. Chirality. [Link]
-
Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2208-2216. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. ijrpr.com [ijrpr.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 7. hplc.eu [hplc.eu]
- 8. Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing tert-butyl 3-(aminomethyl)morpholine-4-carboxylate and its Thiomorpholine Analogs
Introduction: The Strategic Choice Between Oxygen and Sulfur in Medicinal Chemistry
In the landscape of modern drug discovery, six-membered saturated heterocycles like morpholine and thiomorpholine are considered "privileged scaffolds."[1][2] Their prevalence in approved therapeutics and clinical candidates stems from their ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for molecular exploration. Morpholine and its sulfur-containing bioisostere, thiomorpholine, are versatile building blocks used to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]
This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: tert-butyl 3-(aminomethyl)morpholine-4-carboxylate and its corresponding thiomorpholine analog . The core structural difference is the bioisosteric replacement of the endocyclic oxygen atom with sulfur. This seemingly subtle change has profound consequences for a molecule's lipophilicity, metabolic fate, and overall pharmacological profile. As a senior application scientist, my goal is to dissect these differences, provide supporting experimental frameworks, and offer a logical guide for researchers, scientists, and drug development professionals to make informed decisions in their lead optimization campaigns.
I. Physicochemical Properties: The Foundational Impact of the Heteroatom
The substitution of oxygen with sulfur alters fundamental electronic and steric properties. Sulfur is larger, less electronegative, and more polarizable than oxygen. This directly influences three key physicochemical parameters critical for drug action: lipophilicity, basicity, and solubility.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of membrane permeability, plasma protein binding, and off-target effects.[4][5] The replacement of the more polar C-O-C ether linkage with the less polar C-S-C thioether bond typically results in an increase in lipophilicity.
Causality: The lower electronegativity of sulfur compared to oxygen reduces the polarity of the adjacent C-S bonds, leading to weaker hydrogen bond accepting capabilities and a greater affinity for nonpolar environments. While beneficial for penetrating the blood-brain barrier or other lipid membranes, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[6][7]
Basicity (pKa)
The ionization state of a drug at physiological pH (typically ~7.4) governs its absorption, distribution, and target engagement.[8][9] For the title compounds, the key ionizable group is the primary exocyclic amine. The basicity (pKa) of this amine is subtly influenced by the endocyclic heteroatom.
Causality: The strongly electron-withdrawing oxygen atom in the morpholine ring can have a slight inductive effect, potentially reducing the basicity of the nearby amine compared to the thiomorpholine analog, where sulfur's inductive effect is weaker. This difference is often small but can be significant in the context of a drug's overall charge distribution and interaction with its biological target.[4]
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution in the systemic circulation.[10] It is intrinsically linked to lipophilicity and the energy of the compound's crystal lattice.
Causality: Generally, the higher lipophilicity of thiomorpholine-containing compounds translates to lower aqueous solubility compared to their morpholine counterparts.[11][12] This is a critical trade-off that medicinal chemists must manage; the potential gain in membrane permeability from increased lipophilicity may be negated by poor solubility, limiting bioavailability.[13]
Table 1: Comparative Physicochemical Data
| Property | This compound | tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate | Rationale for Difference |
| Molecular Weight | 216.28 g/mol [14] | 232.34 g/mol [15] | Sulfur is heavier than oxygen. |
| Predicted LogP | ~1.22[16] | > 1.5 (Estimated) | Sulfur is less electronegative than oxygen, increasing lipophilicity.[6] |
| Predicted pKa | ~10.0 (Amine)[16] | ~10.1 (Amine) (Estimated) | Weaker inductive effect from sulfur may slightly increase amine basicity. |
| Solubility | Higher | Lower | Increased lipophilicity of the thiomorpholine analog typically reduces aqueous solubility. |
II. Experimental Protocol: High-Throughput Kinetic Solubility Assay
To empirically validate the predicted differences in solubility, a high-throughput kinetic solubility assay is a standard method in early drug discovery.[10][17] This protocol determines the solubility of a compound when added from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[11]
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.[17]
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[12]
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.[11][13]
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a state of pseudo-equilibrium.[12]
-
Separation of Precipitate: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen®) to separate the undissolved precipitate from the soluble fraction.[12]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method. For compounds with a UV chromophore, UV-Vis spectrophotometry is rapid. For others, LC-MS/MS provides greater sensitivity and specificity.[13]
-
Data Analysis: Construct a standard curve using known concentrations of the compound. Calculate the solubility by comparing the analytical response of the filtrate to the standard curve.[17]
Workflow Visualization
Caption: Workflow for a high-throughput kinetic solubility assay.
III. ADME Properties: A Tale of Two Metabolic Fates
Perhaps the most significant divergence between morpholine and thiomorpholine analogs lies in their metabolic stability. The metabolic fate of a drug is a primary determinant of its half-life, exposure, and potential for drug-drug interactions.[18]
Morpholine: The Robust Scaffold
The morpholine ring is generally considered to be metabolically robust.[19][20] The electron-withdrawing nature of the oxygen atom can render the adjacent carbon atoms less susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[20] While not metabolically inert, its pathways (e.g., N-dealkylation, ring-opening) are often slower compared to other aliphatic heterocycles, making it a popular choice for improving a compound's metabolic half-life.[21]
Thiomorpholine: The "Metabolically Soft" Scaffold
In stark contrast, the sulfur atom in the thiomorpholine ring is a well-known "metabolically soft spot."[6] It is readily oxidized by CYP enzymes and flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide and, subsequently, the sulfone.[6][22]
Causality and Implications: This metabolic vulnerability can be a double-edged sword.
-
Liability: It can lead to rapid in vivo clearance, reducing the drug's half-life and overall exposure.
-
Opportunity: This predictable metabolic handle can be exploited in several ways. It can be a strategy for designing compounds with a desired clearance rate to avoid accumulation. Furthermore, the resulting sulfoxide or sulfone metabolites may themselves be active, opening avenues for prodrug design.[6]
Table 2: Comparative Metabolic Stability Data
| Parameter (Liver Microsomes) | Morpholine Analog | Thiomorpholine Analog | Rationale for Difference |
| Primary Metabolic Pathway | N-dealkylation, Ring Scission[20] | S-Oxidation (Sulfoxide/Sulfone)[6][22] | The thioether is highly susceptible to oxidation by CYP and FMO enzymes. |
| Half-Life (t½) | Typically Longer | Typically Shorter | Rapid S-oxidation provides an efficient clearance pathway for the thiomorpholine. |
| Intrinsic Clearance (Clint) | Typically Lower | Typically Higher | The rate of metabolism is generally faster for the thiomorpholine analog. |
IV. Experimental Protocol: Liver Microsomal Stability Assay
The standard in vitro model to assess metabolic stability is the liver microsomal stability assay.[23][24] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[25] This assay measures the rate of disappearance of a parent compound over time.
Step-by-Step Methodology
-
Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a cofactor solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[18]
-
Pre-incubation: In a 96-well plate, add the test compound (at a final concentration of e.g., 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.[25]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to each well.[23][25]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a quench solution, typically ice-cold acetonitrile containing an internal standard.[24][25]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.[23]
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[18][25]
Workflow Visualization
Caption: Workflow for a liver microsomal stability assay.
V. Case Study & Decision-Making Framework
A prominent real-world example illustrating this strategic switch is the development of oxazolidinone antibiotics.
-
Linezolid: An FDA-approved antibiotic containing a morpholine ring, used to treat serious infections caused by multi-resistant bacteria.[3]
-
Sutezolid: A thiomorpholine-containing analog of linezolid that entered Phase 2 clinical trials for treating multidrug-resistant tuberculosis.[26] The introduction of the thiomorpholine moiety was a deliberate strategy to modulate the drug's properties, potentially improving its therapeutic index or activity profile for this specific and difficult-to-treat indication.
A Framework for Scaffold Selection
The choice between a morpholine and thiomorpholine scaffold is not a matter of which is "better," but which is "fitter" for the project's specific goals. The following decision-making logic can guide this process.
Caption: Decision-making framework for scaffold selection.
Conclusion
The bioisosteric replacement of oxygen with sulfur in the morpholine scaffold is a powerful and nuanced strategy in medicinal chemistry. While This compound offers a pathway to compounds with higher aqueous solubility and greater metabolic stability, its thiomorpholine analog provides a tool to increase lipophilicity and introduce a predictable site for metabolism. This S-oxidation pathway can be a liability leading to rapid clearance or a strategic advantage for fine-tuning a pharmacokinetic profile. The ultimate decision rests on a thorough analysis of the project's target product profile, supported by robust in vitro experimental data as outlined in this guide. By understanding the fundamental causality behind the observed properties, researchers can leverage these valuable building blocks to design safer and more effective medicines.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.[23]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.[18]
-
Determination of pKa values of basic new drug substances by CE. (2001). Journal of Pharmaceutical and Biomedical Analysis.
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[1][3]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.[2]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[17]
-
Pion. (2023). What is pKa and how is it used in drug development?.[4]
-
Al-Ghanim, A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.[8]
-
Manallack, D. T. (n.d.). Critical Compilation of pKa Values for Pharmaceutical Substances.[9]
-
Babić, S., et al. (2007). Determination of p K a values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry.[27]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[11]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from Cyprotex website.[25]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray website.[24]
-
Enamine. (n.d.). LogD/LogP. Retrieved from Enamine website.[28]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.[29]
-
Bio-protocol. (2017). Determination of partition coefficients (log P).[30]
-
Pinga, E., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.[6]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from Enamine website.[12]
-
Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.[26]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value.[5]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[13]
-
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.[19][31]
-
Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.[22]
-
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.[7]
-
Chatzopoulou, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie.[32]
-
Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.[33]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from Creative Biolabs website.[10]
-
BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[20]
-
BOC Sciences. (n.d.). Morpholines/Thiomorpholines.[]
-
Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[21]
-
Wang, Y., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules.[35]
-
LookChem. (n.d.). 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER.[16]
-
PubChem. (n.d.). (Thio)morpholine.[36]
-
Chem-Impex. (n.d.). 3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester.[37]
-
PubChem. (n.d.). Thiomorpholine.[38]
-
ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.[39]
-
Sunway Pharm Ltd. (n.d.). This compound.[14]
-
BLD Pharm. (n.d.). tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate.[40]
-
BLD Pharm. (n.d.). tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride.[41]
-
Lab-Chemicals.Com. (n.d.). tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate, 95+%.[15]
-
PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.[42]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.[43]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. What is pKa and how is it used in drug development? [pion-inc.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. research.monash.edu [research.monash.edu]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. enamine.net [enamine.net]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. This compound - CAS:475106-18-4 - Sunway Pharm Ltd [3wpharm.com]
- 15. lab-chemicals.com [lab-chemicals.com]
- 16. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER|lookchem [lookchem.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 20. benchchem.com [benchchem.com]
- 21. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. [PDF] Determination of p K a values of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 28. enamine.net [enamine.net]
- 29. researchgate.net [researchgate.net]
- 30. bio-protocol.org [bio-protocol.org]
- 31. enamine.net [enamine.net]
- 32. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 35. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 36. (Thio)morpholine | C4H9NOS | CID 20573956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. chemimpex.com [chemimpex.com]
- 38. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. chembk.com [chembk.com]
- 40. 1220039-36-0|tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 41. 1955514-58-5|tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 42. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 43. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives
Authored For: Drug Development Professionals, Medicinal Chemists, and Researchers
Executive Summary: The Morpholine Scaffold - A Privileged Structure in Modern Drug Discovery
Morpholine, a simple six-membered heterocyclic ether, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties—flexibility, hydrogen bond accepting capability via its oxygen atom, and the ability to modulate pharmacokinetics—render it a "privileged" scaffold.[2][3] This guide moves beyond a simple recitation of facts to provide an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across key therapeutic areas. We will dissect the causal relationships between structural modifications and biological outcomes, present validated experimental protocols, and offer a forward-looking perspective on this versatile pharmacophore.[1][2]
General Principles of a Robust SAR Study Workflow
A successful SAR campaign is a systematic, iterative process. The goal is not merely to synthesize compounds but to generate interpretable data that informs the next design cycle. A self-validating workflow is critical to ensure the integrity of these findings.
Caption: A generalized, iterative workflow for a structure-activity relationship (SAR) study.
Case Study 1: Morpholine in Oncology - Targeting Kinase Signaling Pathways
The morpholine moiety is a hallmark of numerous kinase inhibitors, where its oxygen atom frequently forms a critical hydrogen bond in the ATP-binding pocket of the target enzyme.[3] This interaction often serves as an anchor, enhancing both potency and selectivity.[3] A prime example is its role in inhibitors of the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.[4][5]
Comparative Analysis: PI3K Inhibitors
Let's compare the well-known pan-PI3K inhibitor ZSTK474 with several analogues to understand the SAR around its dual morpholine groups. It is established that only one of the two morpholine groups is essential for binding interactions at the PI3K active site.[6]
| Compound ID | Key Structural Modification | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Rationale for Activity Change |
| ZSTK474 (1) | Dual morpholine groups (Reference) | 5.0 | 3.9 | Optimal H-bonding and fit in the active site.[6] |
| Analogue 6a | One morpholine replaced with ethanolamine | 9.9 | 9.8 (2.5-fold loss) | Retains H-bond donor/acceptor, but altered geometry slightly reduces affinity, especially at the δ isoform.[6] |
| Analogue 6b | One morpholine replaced with diethanolamine | 3.7 | 9.8 (2.5-fold loss) | The second hydroxyl group may form additional interactions, restoring α potency, but the increased bulk is not tolerated well by the β and δ isoforms.[6] |
| Analogue 2a | One morpholine replaced with piperazine | >1000 | >1000 | Loss of the crucial morpholine oxygen atom eliminates the key hydrogen bond, resulting in a dramatic loss of activity.[6] |
| Analogue 2b | N-acetylation of the piperazine in 2a | 2.9 | 21.0 | The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, partially restoring the interaction lost by removing the morpholine oxygen.[6] |
Data synthesized from literature sources.[6]
SAR Insights: The PI3K Pharmacophore
The data clearly demonstrates the criticality of the morpholine oxygen. Replacing it with a basic nitrogen (piperazine) abolishes activity, confirming the oxygen's role as a hydrogen bond acceptor.[6][7] Interestingly, activity can be partially rescued by introducing another H-bond acceptor on the new ring, like an acetyl group.[6] This highlights a key principle: it's the function (H-bond acceptor) at a specific spatial location that matters more than the scaffold itself.
Caption: SAR summary for ZSTK474-type PI3K inhibitors.
Field-Proven Protocol: In Vitro Kinase Inhibition Assay
To generate the comparative data above, a robust in vitro kinase inhibition assay is required. Radiometric assays using [³³P]-ATP are considered a gold standard for their directness and sensitivity.[8]
Objective: To determine the IC50 value of a test compound against a specific kinase isoform (e.g., PI3Kα).
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffered solution (e.g., Tris-HCl) containing MgCl₂, DTT, and BSA. Causality: DTT prevents enzyme oxidation, while BSA minimizes non-specific binding of the enzyme to plate wells.
-
ATP Solution: Prepare a stock of ATP and dilute it in kinase buffer. Spike with [³³P]-ATP to a specific activity. Causality: The final ATP concentration should be at or near the Km of the enzyme to ensure competitive inhibitors are evaluated under relevant physiological conditions.[8]
-
Substrate: Use a relevant substrate, such as phosphatidylinositol (PI), prepared in lipid vesicles.
-
Test Compound: Prepare a serial dilution series of the morpholine derivative in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add 10 µL of the test compound dilution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 20 µL of the PI3K enzyme solution to all wells except the background control. Incubate for 10 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate the kinase reaction by adding 20 µL of the [³³P]-ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that binds the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Case Study 2: Morpholine in Infectious Disease - The Oxazolidinone Antibacterials
The morpholine ring is a bioisostere of the oxazolidinone core in certain antibacterial agents. Linezolid , the first clinically approved oxazolidinone, features a morpholine on its N-phenyl ring, which is crucial for its antibacterial activity and pharmacokinetic profile.[9][10]
Comparative Analysis: Linezolid Analogues
Linezolid's mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[10][11] The SAR focuses on modifications to the core structure to enhance potency and overcome resistance.
| Compound ID | Key Structural Modification | MIC vs. S. aureus (µg/mL) | Rationale for Activity Change |
| Linezolid | C-5 acetamidomethyl group; N-phenyl with morpholine (Reference) | 1-4 | The acetamide group is essential for binding. The morpholine ring enhances solubility and favorable PK properties.[12][13] |
| Eperezolid | C-5 acetamidomethyl group; N-phenyl without morpholine | 1-4 | Shows excellent in vitro activity, but Linezolid was chosen for development due to superior bioavailability and serum levels.[11] |
| Analogue A | C-5 hydroxymethyl group | Reduced Activity | The acetamide's carbonyl oxygen and NH group are critical for H-bonding in the ribosomal binding pocket. Replacing it with a hydroxyl group weakens this interaction.[13] |
| Analogue B | Replacement of morpholine with thiomorpholine | Maintained or slightly increased activity | The sulfur atom is a reasonable bioisostere for the oxygen, maintaining key interactions and potentially improving metabolic stability. |
| Analogue C | Addition of a substituent on the morpholine ring | Variable | Small, lipophilic groups can sometimes improve cell penetration, while bulky groups often lead to steric clashes and reduced activity. |
Data synthesized from literature sources.[11][12][13]
Field-Proven Protocol: Minimum Inhibitory Concentration (MIC) Assay
The standard method for quantifying the potency of a new antibacterial agent is the broth microdilution MIC assay, as standardized by organizations like EUCAST.[14]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in vitro.[14][15]
Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension into Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[14] Causality: A standardized inoculum is the most critical variable for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely high MIC values.
-
-
Assay Plate Preparation (96-well format):
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a microtiter plate row.
-
Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Reading the MIC:
Conclusion and Future Outlook
The morpholine scaffold is not merely a passive component but an active contributor to the pharmacological profile of a drug candidate.[2][3] Its ability to form key hydrogen bonds, modulate solubility, and improve metabolic stability ensures its continued prominence in drug discovery.[2][3] Future SAR campaigns will likely focus on incorporating morpholine into more complex, bridged systems to rigidly control conformation and enhance target selectivity, as well as using it as a key handle for linking moieties in the development of bifunctional molecules like PROTACs.[1] The systematic, hypothesis-driven approach to SAR detailed in this guide, grounded in robust and reproducible experimental protocols, remains the most effective strategy for translating the potential of this privileged scaffold into next-generation therapeutics.[6]
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4939. [Link]
-
Singh, H., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455. [Link]
-
Singh, H., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Siepmann, M., et al. (2001). The effects of reboxetine on autonomic and cognitive functions in healthy volunteers. Psychopharmacology, 157(2), 202-208. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
-
Zhang, L., et al. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Cancer Biology & Therapy, 22(3), 207-216. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Ambeau, C. M., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(10), 2446. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of Linezolid. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
ResearchGate. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. [Link]
-
Wang, C., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(17), 3163. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
-
Spengler, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]
-
MDPI. (n.d.). Special Issue: Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. [Link]
-
ResearchGate. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
-
Kris, M. G., et al. (2003). Gefitinib (Iressa) trials in non-small cell lung cancer. Lung Cancer, 41, S77-S79. [Link]
-
Page, M. E. (2003). The promises and pitfalls of reboxetine. CNS Drug Reviews, 9(4), 327-342. [Link]
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... [Link]
-
ClinicalTrials.gov. (2019). [S,S]-Reboxetine Add-On Trial. [Link]
-
Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6(1), 32. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2024). Guideline for anticancer assays in cells. [Link]
-
Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44. [Link]
-
Cancer Research UK. (n.d.). Gefitinib (Iressa). [Link]
-
Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 114, 105128. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship leading to the development of linezolid. [Link]
-
Huang, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 84. [Link]
-
RxList. (n.d.). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Liu, R., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Signal Transduction and Targeted Therapy, 9(1), 1-28. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the X-ray Crystal Structure of Substituted Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous approved drugs and clinical candidates.[1] Its inherent properties, including the ability to enhance physicochemical characteristics and engage in specific interactions with biological targets, make it an invaluable component in modern drug design.[1][2] Compounds incorporating the morpholine moiety exhibit a wide spectrum of biological activities, from anticancer and anti-inflammatory to antimicrobial effects.[1][3] Understanding the three-dimensional structure of substituted morpholine compounds at an atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid.[4][5] This powerful analytical technique provides precise data on bond lengths, bond angles, and the overall molecular geometry, offering unparalleled insights into the conformational preferences of substituted morpholines.[4] This guide provides a comprehensive overview of the experimental workflow for X-ray crystallography of morpholine derivatives, presents a comparative analysis of their crystal structures, and discusses the profound impact of substituents on the conformation of the morpholine ring.
The Crucial Role of Conformation in Biological Activity
The biological function of a molecule is intrinsically linked to its three-dimensional shape. For morpholine derivatives, the conformation of the six-membered ring can significantly influence its interaction with target proteins.[2] The morpholine ring typically adopts a chair conformation, which can exist in two primary forms depending on the orientation of the substituent on the nitrogen atom: N-equatorial and N-axial.[6] The equilibrium between these conformers is dictated by the steric and electronic nature of the substituents.[6] X-ray crystallography provides a snapshot of the preferred conformation in the solid state, offering invaluable data for computational modeling and SAR studies.[6]
Experimental Workflow: From Crystal to Structure
The journey from a synthesized morpholine compound to its detailed crystal structure involves a meticulous multi-step process. The quality of the single crystal is paramount for obtaining high-resolution diffraction data.[4]
Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the morpholine compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization. The ideal crystal should be well-formed, transparent, and free of defects, with dimensions typically ranging from 30 to 300 microns.[4]
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop or a glass fiber with a minimal amount of adhesive.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms. It is then rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1][5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[1]
Caption: A generalized workflow for determining the single-crystal X-ray structure of a substituted morpholine compound.
Comparative Analysis of Substituted Morpholine Crystal Structures
The substitution pattern on the morpholine ring significantly influences its solid-state conformation and intermolecular interactions. Below is a comparative analysis of crystallographic data for different substituted morpholine compounds.
| Compound | Crystal System | Space Group | Key Torsional Angles (°) | Conformation of Morpholine Ring | Reference |
| 1,2-dimorpholinoethane | Monoclinic | P2₁/n | C2-N1-C1-C1': 178.5 | Chair | [8] |
| 1-morpholino-3-morpholinium bromide propane | Monoclinic | P2₁ | C2-N1-C1-C7: -175.8 | Chair | [8] |
| (2S,6R)-2-carboxy-6-methylmorpholinium chloride | Orthorhombic | P2₁2₁2₁ | C2-N4-C5-C6: 55.4 | Chair (equatorial carboxyl) | [9] |
Note: Torsional angles are crucial for defining the conformation of the ring. For a perfect chair, the magnitudes of the endocyclic torsion angles are around 55-60°. Deviations from these values indicate distortions in the ring.
Case Study: 1,2-dimorpholinoethane vs. 1-morpholino-3-morpholinium bromide propane
A study by Bendeif et al. (2020) provides a clear comparison between the crystal structures of 1,2-dimorpholinoethane and 1-morpholino-3-morpholinium bromide propane.[8] In 1,2-dimorpholinoethane, the molecule possesses a center of symmetry, with both morpholine rings adopting a regular chair conformation.[8] The packing of the molecules in the crystal lattice is primarily governed by weak C-H···O and C-H···N hydrogen bonds.[8]
In contrast, the crystal structure of 1-morpholino-3-morpholinium bromide propane reveals a protonated nitrogen on one of the morpholine rings, leading to the formation of a morpholinium cation.[8] This protonation significantly influences the intermolecular interactions, with strong N-H···Br and C-H···O hydrogen bonds dominating the crystal packing.[8] Despite this difference in charge and intermolecular forces, the morpholine rings in both structures maintain a chair conformation.[8]
Caption: The logical relationship between substituent properties, morpholine ring conformation, crystal packing, and biological activity.
The Impact of Substituents on Conformation and Biological Activity
The nature and position of substituents on the morpholine ring can induce significant conformational changes, which in turn can modulate the biological activity of the compound.[2][10] For instance, the introduction of bulky substituents can favor a specific chair conformation to minimize steric hindrance.[6]
In the context of drug design, particularly for the central nervous system (CNS), modifications to the morpholine ring can be strategically employed to fine-tune properties like lipophilicity and blood-brain barrier permeability.[2] For example, introducing an ethylene bridge between positions 3 and 5 of the morpholine ring has been explored to develop selective and brain-penetrant mTOR kinase inhibitors.[2][10] Such modifications can lead to conformational changes that enhance the polar surface area, which is often beneficial for CNS drug candidates.[2]
Furthermore, the morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, playing a crucial role in the interaction with biological targets.[11] X-ray crystal structures of protein-ligand complexes have revealed that the morpholine oxygen can form key hydrogen bonds with backbone amide groups in the active site of enzymes like PI3K.[11]
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the field of medicinal chemistry for the structural characterization of substituted morpholine compounds. The detailed atomic-level information provided by this technique is crucial for understanding the conformational preferences of the morpholine ring and the influence of various substituents. This knowledge, in turn, empowers researchers to make informed decisions in the design and optimization of novel therapeutic agents with improved efficacy and selectivity. The comparative analysis of crystal structures, coupled with a thorough understanding of the experimental workflow, provides a robust framework for advancing drug discovery programs centered on this versatile heterocyclic scaffold.
References
- BenchChem.
- BenchChem. Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
-
Bendeif, E.-E., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6015. [Link]
-
Crundwell, G., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(7), 1047-1050. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2642-2673. [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2642-2673. [Link]
-
Prothero, S. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.com. [Link]
-
Sato, T., et al. (2008). Freezing Conformation of Polychloronitrophenyl N-Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure. Magnetic Resonance in Chemistry, 46(10), 968-973. [Link]
-
Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-168. [Link]
-
Chu, D., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(15), 4584-4587. [Link]
-
Motherwell, W. D. S., et al. (2007). The crystal structure of morpholine. Acta Crystallographica Section B: Structural Science, 63(Pt 4), 647-650. [Link]
-
Bojinov, V. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]
-
Van Dort, M. E., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(18), 3299. [Link]
-
Lee, S., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(17), 8685-8693. [Link]
-
Kumar, A., et al. (2022). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 21(10), 1332. [Link]
-
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12(1), 1015. [Link]
-
Sharma, P. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 399, 01019. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Mirror Images: Unveiling the Stereoselective Activity of Morpholine Enantiomers in Drug Development
A Senior Application Scientist's Guide to the Biological Activity Comparison of (R) vs. (S) Morpholine Enantiomers, Featuring a Case Study on Reboxetine
For researchers, scientists, and drug development professionals, the intricate dance of molecules at the cellular level is a constant source of both challenge and opportunity. Among the vast armamentarium of chemical scaffolds, the morpholine ring stands out as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, often impart desirable pharmacokinetic characteristics to drug candidates, such as improved metabolic stability and oral bioavailability. However, the true elegance and complexity of morpholine-containing compounds are most profoundly revealed when chirality is introduced. The presence of a stereocenter within the morpholine ring or its substituents gives rise to enantiomers – non-superimposable mirror images that can exhibit dramatically different biological activities.
This in-depth technical guide delves into the critical importance of stereochemistry in the biological activity of morpholine derivatives. We will explore the fundamental principles of enantioselectivity in drug action and provide a detailed comparative analysis of the (R) and (S) enantiomers of a prominent morpholine-containing drug, reboxetine. Through a comprehensive examination of experimental data and methodologies, this guide will equip you with the knowledge to appreciate and navigate the nuances of stereoisomerism in your own research and drug development endeavors.
The Easson-Stedman Hypothesis: A Foundation for Understanding Enantiomeric Differences
The differential biological effects of enantiomers are not a random phenomenon but are governed by the three-dimensional arrangement of atoms in space. The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, it must interact with its target receptor or enzyme at a minimum of three points. This "three-point attachment" model explains why one enantiomer, the eutomer, may bind with high affinity and produce the desired pharmacological effect, while its mirror image, the distomer, may exhibit significantly lower affinity, a different activity altogether, or even be inactive. The precise spatial orientation of functional groups is paramount for optimal interaction with the chiral environment of biological macromolecules.
Case Study: Reboxetine - A Striking Example of Enantioselectivity in a Morpholine-Containing Drug
Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of clinical depression, serves as an exemplary case study for the differential activity of morpholine enantiomers.[1] Reboxetine is marketed as a racemic mixture, meaning it contains equal amounts of the (S,S) and (R,R) enantiomers.[2] However, extensive research has demonstrated that the therapeutic activity of reboxetine is predominantly attributed to the (S,S)-enantiomer.[1][2][3]
The primary mechanism of action of reboxetine is the inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, reboxetine increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Quantitative Comparison of Reboxetine Enantiomers
The profound difference in the biological activity of the (S,S) and (R,R) enantiomers of reboxetine is most evident in their binding affinities for the human norepinephrine transporter (hNET). The (S,S)-enantiomer exhibits a staggering 130-fold higher affinity for hNET compared to its (R,R) counterpart.[4] This stark contrast in binding affinity directly translates to a significant difference in their potency as norepinephrine reuptake inhibitors.
To provide a comprehensive understanding of their selectivity, it is crucial to examine their binding affinities for other key monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT). Racemic reboxetine demonstrates high selectivity for the norepinephrine transporter.
| Compound | Target | Ki (nM) | Selectivity vs. NET |
| (S,S)-Reboxetine | hNET | ~1.1 | - |
| (R,R)-Reboxetine | hNET | ~143 | 130-fold lower than (S,S) |
| Racemic Reboxetine | rat NET | 1.1 | - |
| rat SERT | 129 | 117-fold vs. SERT | |
| rat DAT | >10,000 | >9090-fold vs. DAT |
Note: The specific Ki values for the individual enantiomers at the human transporters are estimated based on the 130-fold difference in affinity reported in the literature and the Ki of the racemate at the rat transporter. Precise values may vary between studies.
This data unequivocally demonstrates that the (S,S)-enantiomer is the eutomer, responsible for the potent and selective inhibition of norepinephrine reuptake, while the (R,R)-enantiomer is the distomer, contributing minimally to the primary therapeutic effect.
The "Why": Structural Insights into Enantioselective Binding
The significant difference in binding affinity between the reboxetine enantiomers arises from their distinct interactions with the amino acid residues within the binding pocket of the norepinephrine transporter. Molecular modeling studies have provided valuable insights into these interactions. The specific three-dimensional arrangement of the ethoxyphenoxy and phenyl groups, along with the morpholine ring of the (S,S)-enantiomer, allows for a more complementary fit into the chiral binding site of NET. This optimal orientation facilitates key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the drug-transporter complex. In contrast, the mirror-image configuration of the (R,R)-enantiomer results in a less favorable binding pose, with potential steric clashes and a reduction in the number and strength of crucial interactions, leading to its significantly lower affinity.
Experimental Protocols for Assessing Enantiomeric Activity
The determination of the binding affinity and functional activity of chiral compounds like the reboxetine enantiomers relies on robust and validated in vitro assays. The following are detailed, step-by-step methodologies for key experiments used in the characterization of such compounds.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.
Objective: To determine the Ki values of (S,S)-reboxetine and (R,R)-reboxetine for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand)
-
Non-specific binding control: Desipramine (10 µM)
-
Test compounds: (S,S)-reboxetine and (R,R)-reboxetine at various concentrations
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 10-20 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]Nisoxetine (at a concentration near its Kd, e.g., 1-3 nM), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, [³H]Nisoxetine, the membrane preparation, and a high concentration of a competing ligand (e.g., 10 µM Desipramine).
-
Competitive Binding: Add assay buffer, [³H]Nisoxetine, the membrane preparation, and serial dilutions of the test compounds ((S,S)-reboxetine and (R,R)-reboxetine).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a radioligand binding assay.
Norepinephrine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Objective: To determine the IC50 values of (S,S)-reboxetine and (R,R)-reboxetine for the inhibition of norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture reagents
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled norepinephrine: [³H]Norepinephrine
-
Test compounds: (S,S)-reboxetine and (R,R)-reboxetine at various concentrations
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating:
-
Seed HEK293-hNET cells in a 96-well plate and grow to confluency.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compounds ((S,S)-reboxetine and (R,R)-reboxetine) or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Uptake Initiation:
-
Add [³H]Norepinephrine to each well to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of norepinephrine uptake inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow of a norepinephrine uptake assay.
Conclusion: The Imperative of Stereochemical Considerations in Drug Discovery
The case of reboxetine provides a compelling illustration of the profound impact of stereochemistry on the biological activity of morpholine-containing compounds. The significantly higher potency and selectivity of the (S,S)-enantiomer for the norepinephrine transporter underscore the critical need for a thorough evaluation of individual enantiomers during the drug discovery and development process. Relying on data from racemic mixtures can obscure the true pharmacological properties of the active enantiomer and may lead to a misinterpretation of structure-activity relationships.
As drug development continues to move towards more targeted and personalized therapies, a deep understanding of stereoselectivity is no longer a niche consideration but a fundamental requirement. By employing rigorous experimental methodologies, such as those detailed in this guide, researchers can dissect the distinct contributions of each enantiomer, paving the way for the design of more potent, selective, and safer medicines. The tale of the (R) and (S) morpholine enantiomers is a powerful reminder that in the world of pharmacology, a simple reflection can make all the difference.
References
-
Bolden, C., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Journal of Medicinal Chemistry, 51(3), 517-530. [Link]
-
Chen, F., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. [Link]
-
Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. [Link]
-
Dwoskin, L. P., et al. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 302(2), 687-695. [Link]
-
Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]
-
Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44. [Link]
-
Mucci, M., et al. (1997). Pharmacokinetics of reboxetine enantiomers in the dog. Chirality, 9(4), 303-306. [Link]
-
Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]
-
Vashistha, V., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 577-595. [Link]
-
Wienkers, L. C., et al. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1334-1340. [Link]
-
Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]
-
Baldwin, D. S., & Carabal, E. (1999). Reboxetine, a selective noradrenaline reuptake inhibitor for the treatment of depression. Drugs of today (Barcelona, Spain : 1998), 35(9), 719–724. [Link]
Sources
- 1. Reboxetine, a selective noradrenaline reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Morpholine Intermediates
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of pharmaceutical intermediates is not merely a regulatory hurdle; it is a fundamental aspect of safe and effective drug design. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in blockbuster drugs.[1][2] When a stereocenter is introduced, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the robust validation of analytical methods to distinguish and quantify these enantiomers is of paramount importance.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the validation of analytical methods for chiral morpholine intermediates. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions in your analytical development workflow.
The Regulatory Imperative: A Foundation in ICH Q2(R1)
Before embarking on any method validation, a thorough understanding of the regulatory landscape is essential. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for the validation of analytical methods.[3][4] This guideline is the cornerstone of our approach, ensuring that our methods are not only scientifically sound but also meet global regulatory expectations.
The validation of a chiral analytical method, particularly for determining enantiomeric purity, is considered a quantitative test for impurities. As such, the following parameters must be thoroughly evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Choosing the Right Tool: A Comparative Analysis of HPLC and SFC
The two primary chromatographic techniques for chiral separations in the pharmaceutical industry are HPLC and SFC.[5] The choice between them depends on a multitude of factors including the physicochemical properties of the morpholine intermediate, desired speed, and environmental considerations.
High-Performance Liquid Chromatography (HPLC) has long been the workhorse for chiral separations.[5] Its versatility in terms of mobile and stationary phases makes it applicable to a wide range of compounds. For chiral morpholine intermediates, which often possess some degree of polarity, both normal-phase and reversed-phase chiral HPLC can be employed.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to normal-phase HPLC.[6] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and often, unique selectivity.[7]
The following diagram illustrates a typical decision-making workflow for selecting the appropriate technique:
The Heart of the Separation: Chiral Stationary Phases
For both HPLC and SFC, the choice of the chiral stationary phase (CSP) is the most critical factor in achieving a successful separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely used and have demonstrated broad applicability for a diverse range of chiral compounds, including those with heterocyclic motifs like morpholine.[8]
These CSPs are available in both coated and immobilized forms. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents, which can be beneficial during method development when exploring different mobile phase compositions.
| Chiral Stationary Phase | Selector Type | Common Trade Names | Typical Applications for Morpholine Derivatives |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Chiralpak AD, Lux Amylose-1 | Broad applicability, good for aromatic and heterocyclic compounds. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | Chiralcel OD, Lux Cellulose-1 | Often provides complementary selectivity to amylose-based phases. |
| Cellulose tris(4-methylbenzoate) | Polysaccharide | Chiralcel OJ | Effective for compounds with carbonyl groups and aromatic rings. |
| Immobilized Amylose & Cellulose Phases | Polysaccharide | Chiralpak IA, IB, IC, etc. | Robust phases allowing for a wider range of mobile phase solvents. |
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols provide a detailed framework for the validation of a chiral analytical method for a morpholine intermediate, in accordance with ICH Q2(R1) guidelines.
System Suitability
Before initiating the validation, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Protocol:
-
Prepare a solution containing both enantiomers of the morpholine intermediate, with the minor enantiomer at a concentration close to its specification limit.
-
Inject the solution five or six times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks, the tailing factor (T) for each peak, and the relative standard deviation (%RSD) of the peak areas.
Acceptance Criteria (Typical):
-
Resolution (Rs) ≥ 1.5
-
Tailing Factor (T) ≤ 2.0
-
%RSD of peak areas ≤ 2.0%
Specificity (Forced Degradation)
Specificity is demonstrated by showing that the method can distinguish the enantiomers from each other and from any degradation products. This is often assessed through forced degradation studies.[2]
Protocol:
-
Subject the morpholine intermediate to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours
-
-
Analyze the stressed samples using the developed chiral method.
-
Evaluate the chromatograms for any new peaks and assess the resolution between the enantiomers and any degradation products.
Linearity and Range
This establishes the concentration range over which the method is accurate, precise, and linear.
Protocol:
-
Prepare a series of at least five solutions of the minor enantiomer at concentrations spanning from the reporting limit to 120% of the specification limit.
-
Analyze each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria (Typical):
-
Correlation coefficient (r²) ≥ 0.995
-
The y-intercept should be close to zero.
Accuracy
Accuracy is determined by spiking a sample with a known amount of the enantiomeric impurity.
Protocol:
-
Prepare samples of the main enantiomer spiked with the minor enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery of the spiked minor enantiomer.
Acceptance Criteria (Typical):
-
Recovery between 80.0% and 120.0% for each concentration level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the morpholine intermediate spiked with the minor enantiomer at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria (Typical):
-
%RSD for repeatability ≤ 10.0%
-
The results from the intermediate precision study should be consistent with the repeatability results.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while the LOD is the lowest concentration that can be detected.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Comparative Data: HPLC vs. SFC for a Chiral Morpholine Intermediate
To illustrate the practical differences between HPLC and SFC, the following table presents representative validation data for the enantiomeric purity determination of a hypothetical chiral morpholine intermediate.
| Validation Parameter | Chiral HPLC Method | Chiral SFC Method |
| Chromatographic Conditions | Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)Mobile Phase: Hexane/Ethanol (90/10, v/v) with 0.1% DiethylamineFlow Rate: 1.0 mL/minDetection: UV at 254 nmRun Time: 15 min | Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm)Mobile Phase: CO₂/Methanol (80/20, v/v) with 0.1% DiethylamineFlow Rate: 3.0 mL/minBack Pressure: 150 barDetection: UV at 254 nmRun Time: 5 min |
| System Suitability | Resolution (Rs): 2.1Tailing Factor (T): 1.2%RSD (n=6): 0.8% | Resolution (Rs): 2.5Tailing Factor (T): 1.1%RSD (n=6): 0.6% |
| Linearity (r²) | 0.998 | 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | Repeatability: 3.5%Intermediate Precision: 4.2% | Repeatability: 2.8%Intermediate Precision: 3.5% |
| LOQ | 0.05% | 0.04% |
| LOD | 0.015% | 0.012% |
As the data suggests, both methods are capable of providing accurate and precise results. However, the SFC method offers a significant advantage in terms of analysis time, which can greatly improve throughput in a high-demand laboratory setting.
The following diagram illustrates the general workflow for validating a chiral analytical method:
Conclusion
The validation of analytical methods for chiral morpholine intermediates is a critical activity in pharmaceutical development. A thorough understanding of the ICH Q2(R1) guideline provides the necessary framework for a successful validation. Both HPLC and SFC are powerful techniques for chiral separations, with SFC often providing significant advantages in terms of speed and reduced environmental impact. The choice of a polysaccharide-based chiral stationary phase is a common and effective starting point for method development. By following the detailed protocols outlined in this guide and carefully documenting all results, researchers can ensure the development of robust and reliable analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. Available at: [Link]
-
Forced Degradation Studies. CHIRAL LABORATORIES. Available at: [Link]
-
Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. ResearchGate. Available at: [Link]
-
Improved chiral SFC screening for analytical method development. National Center for Biotechnology Information. Available at: [Link]
-
A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available at: [Link]
-
Preparative SFC Method Development. Waters Corporation. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Application of a new chiral derivatizing agent to the enantioseparation of secondary amino acids. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. ResearchGate. Available at: [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. National Center for Biotechnology Information. Available at: [Link]
-
Chiral separation of ketoprofen on an achiral NH2 column by HPLC using vancomycin as chiral mobile phase additive. ResearchGate. Available at: [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 3. matheo.uliege.be [matheo.uliege.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. pravara.com [pravara.com]
A Medicinal Chemist's Guide to the Metabolic Stability of tert-Butyl Groups
Introduction: The Strategic Value and Hidden Peril of the tert--Butyl Group
In the landscape of medicinal chemistry, the tert-butyl group [-C(CH₃)₃] is a frequently employed substituent, valued for its profound steric influence. Its bulky, three-dimensional structure can be a powerful tool, providing a "steric shield" that protects adjacent, more labile functional groups from enzymatic degradation.[1] This steric hindrance can also lock a molecule into a specific bioactive conformation or enhance receptor selectivity by preventing binding to off-target sites.[1] However, this archetypal bulky group carries a significant metabolic liability. While it can protect one part of a molecule, the tert-butyl group itself is often a primary target for oxidative metabolism, presenting a classic trade-off for drug designers.[2] This guide provides an in-depth comparison of the metabolic fate of the tert-butyl group, offers robust experimental protocols for its assessment, and evaluates alternative chemical moieties that can preserve its structural benefits while mitigating its metabolic risks.
The Achilles' Heel: Understanding the Metabolic Oxidation of tert-Butyl Groups
The primary route of metabolism for the tert-butyl group is oxidation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[3] This process is a critical factor in determining a drug's pharmacokinetic profile, often leading to high clearance, short half-life, and low oral bioavailability.[3][4]
The Mechanism of CYP-Mediated Hydroxylation
The oxidation of a tert-butyl group is initiated by the highly reactive ferryl-oxo intermediate (Compound I) within the CYP active site. The process follows a well-established radical rebound mechanism:[5][6]
-
Hydrogen Atom Abstraction (HAT): The ferryl-oxo species abstracts a hydrogen atom from one of the nine equivalent C-H bonds of the methyl groups. This is typically the rate-limiting step.[6][7]
-
Radical Rebound: This creates a transient carbon-centered radical on the substrate and a hydroxylated iron species (Fe(IV)-OH). These two components immediately "rebound" to form a new C-O bond.[5]
-
Product Formation: The result is a primary alcohol metabolite (a hydroxymethyl group), which can then be further oxidized by alcohol and aldehyde dehydrogenases to form a carboxylic acid.[8]
A variety of CYP isoforms have been implicated in tert-butyl metabolism, with the specific enzyme depending on the overall structure of the drug candidate. Commonly involved isoforms include CYP3A4, CYP2C9, CYP2C19, and CYP2C8.
Caption: CYP450-mediated oxidation of a tert-butyl group.
Case Studies: The Real-World Impact of tert-Butyl Metabolism
-
Terfenadine to Fexofenadine: A classic textbook example where the rapid metabolism of the tert-butyl group on the antihistamine terfenadine by CYP3A4 leads to its active and non-cardiotoxic carboxylic acid metabolite, fexofenadine.
-
Bosentan: This endothelin receptor antagonist is hydroxylated at its tert-butyl group by CYP2C9 to form a major active metabolite.
-
Ivacaftor: This cystic fibrosis drug contains two tert-butyl groups. One is metabolized by CYP3A4 to a hydroxylated active metabolite, while the other contributes to the drug's lipophilic character. To reduce clearance, a deuterated version, Deutivacaftor (VX-561), was developed.
Performance Comparison: tert-Butyl vs. Bioisosteric Replacements
When the metabolic liability of a tert-butyl group outweighs its structural benefits, medicinal chemists turn to bioisosteric replacement. A bioisostere is a chemical substituent that mimics the spatial and electronic properties of the original group but possesses a different metabolic profile.[9] The goal is to retain potency and receptor binding while eliminating the metabolic "soft spot."
| Substituent | Structure | Key Features & Performance |
| tert-Butyl | -C(CH₃)₃ | Baseline: High steric bulk, lipophilic. Often provides good potency but is frequently a site of CYP-mediated hydroxylation, leading to high clearance.[2][3][4] |
| Trifluoromethyl-cyclopropyl (Cp-CF₃) | Superior Metabolic Stability: The replacement of sp³ C-H bonds with C-F bonds and the increased s-character of the cyclopropyl C-H bonds significantly reduces susceptibility to oxidative metabolism.[3][4] Matched-pair analysis consistently shows increased stability in vitro and in vivo.[3][4][10] | |
| Bicyclo[1.1.1]-pentane (BCP) | Improved Physicochemical Properties: Acts as a rigid, non-planar bioisostere. Can improve metabolic stability and aqueous solubility while maintaining a similar spatial footprint to the tert-butyl group.[11] | |
| Pentafluorosulfanyl (SF₅) | -SF₅ | Metabolically Robust & Polar: Exceptionally stable to metabolic degradation. Its electron-withdrawing nature and unique geometry offer an alternative to the lipophilic character of the tert-butyl group.[2] |
| Oxetane | Polarity Enhancer: Can serve as a bioisostere for gem-dimethyl groups (part of the tert-butyl structure), reducing lipophilicity and susceptibility to CYP oxidation.[9] However, its effectiveness can be context-dependent.[3][4] |
Supporting Experimental Data: Matched-Pair Analysis
The superiority of the trifluoromethyl-cyclopropyl (Cp-CF₃) group as a metabolically stable tert-butyl replacement has been demonstrated experimentally. In a study by Barnes-Seeman et al., several matched pairs of compounds were evaluated.
| Matched Pair | R-Group | Half-Life (t½) in Human Liver Microsomes (HLM) |
| Compound A | tert-Butyl | 63 min |
| Compound B | Cp-CF₃ | 114 min |
| Compound C | tert-Butyl | 11 min |
| Compound D | Cp-CF₃ | 100 min |
| Compound E | tert-Butyl | 13 min |
| Compound F | Cp-CF₃ | > 180 min |
| (Data adapted from studies on Finasteride analogues and other proprietary compounds)[3][4] |
These data clearly show that replacing the tert-butyl group with a Cp-CF₃ moiety consistently and significantly increases the metabolic half-life in human liver microsomes.[3][4]
Experimental Protocol: High-Throughput in vitro Metabolic Stability Assay
To proactively assess the metabolic liability of a tert-butyl group or its alternatives, the in vitro liver microsomal stability assay is the industry standard for early-stage drug discovery.[12][13][14] It provides a rapid and cost-effective way to rank compounds based on their intrinsic clearance.
Objective
To determine the rate of disappearance of a test compound in the presence of liver microsomes and necessary cofactors, and to calculate key metabolic parameters such as half-life (t½) and intrinsic clearance (Clᵢₙₜ).
Materials
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation and collection plates
-
LC-MS/MS system
Step-by-Step Methodology
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[13]
-
Compound Dilution: Dilute the test compound from the stock solution into buffer to achieve a final incubation concentration of 0.5-1.0 µM. The final DMSO concentration should be <0.1%.[15]
-
Pre-incubation: Add the microsomal suspension to a 96-well plate and pre-incubate at 37°C for 5-10 minutes to bring the system to physiological temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound. This marks Time 0.[16]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution. The acetonitrile precipitates the microsomal proteins and halts the reaction.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the resulting linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).[17]
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Directions
The tert-butyl group remains a valuable component in the medicinal chemist's toolkit, offering significant steric advantages that can be crucial for achieving drug potency and selectivity.[1][18] However, its inherent susceptibility to CYP-mediated oxidation is a critical liability that must be addressed early in the drug discovery process.[3][4] The strategic use of in vitro metabolic stability assays allows for the rapid identification of this liability. When metabolism is problematic, a range of validated bioisosteric replacements, such as the trifluoromethyl-cyclopropyl and bicyclo[1.1.1]pentane groups, provide rational solutions to enhance metabolic stability while aiming to preserve the desired pharmacological activity.[4][11] By understanding the metabolic pathways and employing these comparative design strategies, researchers can effectively navigate the challenges posed by the tert-butyl group, ultimately developing safer and more effective drug candidates.
References
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]
-
Masimirembwa, C. M., et al. (2016). Drug metabolic stability in early drug discovery to develop potential lead compounds. Future Medicinal Chemistry, 8(10), 1071-1087. [Link]
-
New England Drug Metabolism Discussion Group. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG Presentations. [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
ResearchGate. (2015). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
-
Rault, S., et al. (1995). Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. Xenobiotica. [Link]
-
Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design? Patsnap Synapse Blog. [Link]
-
eCampusOntario Pressbooks. Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Semantic Scholar. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Pharma Focus Asia. (2022). Metabolic Stability. Pharma Focus Asia. [Link]
-
ResearchGate. (2013). Metabolically Stable tert-Butyl Replacement. Request PDF. [Link]
-
Guengerich, F. P. (2003). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Reviews. [Link]
-
Opterion Health. In vitro drug metabolism: for the selection of your lead compounds. Opterion Health Services. [Link]
-
Taylor, R. J. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Medicinal Chemistry Letters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of the Tert-Butyl Group in Chemical Synthesis. Inno PharmChem Product Insights. [Link]
-
XenoTech. (2024). How to Conduct an In Vitro Metabolic Stability Study. XenoTech Blog. [Link]
-
Kent, U. M., et al. (2009). tert-Butylphenylacetylene is a potent mechanism-based inactivator of cytochrome P450 2B4: inhibition of cytochrome P450 catalysis by steric hindrance. Molecular Pharmacology, 76(5), 1011-1018. [Link]
-
ResearchGate. (2012). The tert-butyl group in chemistry and biology. Request PDF. [Link]
-
Semantic Scholar. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. [Link]
-
Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947-3980. [Link]
-
ResearchGate. (2013). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Download Scientific Diagram. [Link]
-
Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]
-
Munro, A. W., et al. (2013). Structural control of cytochrome P450-catalyzed ω-hydroxylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
de Visser, S. P., & Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry Books. [Link]
-
University of Florida College of Pharmacy. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Course Materials. [Link]
-
PubMed. (2013). Metabolically Stable tert-Butyl Replacement. National Library of Medicine. [Link]
-
Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]
-
Wang, L., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]
-
Bell, S. G., et al. (2017). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemBioChem. [Link]
-
Al-Hadiya, B. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Current Drug Metabolism. [Link]
-
Wang, L., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2018). Cytochrome P450 3A4-catalyzed Testosterone 6 -Hydroxylation Stereochemistry, Kinetic Deuterium Isotope Effects, and Rate-limiting Steps. PDF Download. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mttlab.eu [mttlab.eu]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Computational Docking Studies of Morpholine-Based Ligands
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking approaches for morpholine-based ligands. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of this critical aspect of modern drug discovery.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its presence can enhance potency and confer desirable drug-like characteristics.[2][3] Computational docking has become an indispensable tool for predicting the binding modes and affinities of these ligands with their biological targets, thereby accelerating the identification of promising drug candidates.[4][5]
Comparing Docking Software: A Performance Overview
The choice of docking software is a critical decision that can significantly impact the outcome of a virtual screening campaign. Various programs are available, each with its own set of algorithms for conformational sampling and scoring functions for predicting binding affinity.[4] Below is a comparison of some of the most widely used docking software in both academic and industrial settings.
| Software | Key Features | Strengths | Considerations |
| AutoDock Vina | Open-source, widely used, and known for its speed and accuracy.[6] It employs a Lamarckian genetic algorithm for ligand conformational searching. | High-speed performance suitable for virtual screening of large compound libraries. Generally provides a good balance of accuracy and computational cost.[4] | The scoring function is empirical and may not be universally applicable to all target classes. |
| Schrödinger Glide | A commercial software known for its high accuracy in pose prediction and binding affinity estimation. It uses a hierarchical series of filters to explore ligand conformations.[4] | Often considered one of the most accurate docking programs. Provides detailed analysis of protein-ligand interactions. | Requires a commercial license, which can be a significant investment. |
| GOLD (Genetic Optimisation for Ligand Docking) | A commercial program that uses a genetic algorithm to explore a wide range of ligand conformational flexibility.[5] | Highly effective for ligands with many rotatable bonds. Offers multiple scoring functions for cross-validation. | Can be computationally intensive, especially for large ligands or flexible receptor models. |
| MOE (Molecular Operating Environment) | An integrated software package with a highly flexible docking module that supports various docking protocols.[4] | Offers a comprehensive suite of tools for drug discovery beyond docking. Its flexibility allows for customized docking workflows. | As a commercial package, it requires a license. The extensive features may have a steeper learning curve. |
Expert Insight: The "best" software is often context-dependent. For high-throughput virtual screening of large morpholine-based libraries, the speed of AutoDock Vina is a significant advantage.[7] For lead optimization studies where high accuracy in predicting the binding pose is paramount, commercial software like Glide or GOLD may be more appropriate. It is always recommended to validate the chosen docking protocol by redocking a known ligand into the target's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8][9]
A Validated Experimental Protocol for Docking Morpholine-Based Ligands
The following protocol provides a detailed, step-by-step methodology for a typical computational docking study. This workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability of the results.[10][11]
Step 1: Target Protein Preparation
The quality of the receptor structure is fundamental to the accuracy of the docking results.[10]
-
Obtain the 3D Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[12] It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand in the binding site of interest.[10]
-
Pre-processing:
-
Remove all non-essential water molecules, co-solvents, and ions from the PDB file.[13] Some water molecules may be critical for ligand binding and should be retained if there is experimental evidence for their role.[8]
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign appropriate protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH.
-
Repair any missing side chains or loops in the protein structure using modeling software.
-
Energy minimize the protein structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
Proper preparation of the morpholine-based ligands is equally critical for a successful docking simulation.
-
Generate 3D Structures: Convert the 2D structures of the morpholine ligands into 3D conformers.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Charges and Torsion: Assign partial charges to the atoms and define the rotatable bonds within the ligand.
Step 3: Docking Simulation
This step involves defining the search space and running the docking algorithm.
-
Define the Binding Site: The search space for the docking is typically defined by a grid box centered on the co-crystallized ligand or a predicted binding pocket.[10][14] The size of the grid box should be sufficient to accommodate the ligand and allow for some rotational and translational freedom.
-
Run the Docking Program: Execute the docking simulation using the prepared protein and ligand files.[15] The program will generate multiple binding poses for each ligand, ranked by a scoring function.[16]
Step 4: Analysis and Visualization of Results
The final step involves interpreting the docking results to gain insights into the binding mechanism.
-
Analyze Docking Scores: The docking score provides an estimation of the binding affinity.[16] Ligands with lower (more negative) docking scores are predicted to have higher binding affinities.
-
Visual Inspection: Visually analyze the top-ranked poses using molecular visualization software like PyMOL or UCSF Chimera.[17][18][19] This allows for the examination of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the morpholine ligand and the protein's active site residues.[20]
Visualizing the Docking Workflow
The following diagram illustrates the key stages of a typical computational docking workflow.
Caption: A generalized workflow for computational docking studies.
Case Study: Docking of Morpholine Derivatives against Anticancer Targets
Several studies have successfully employed computational docking to investigate the potential of morpholine-based ligands as anticancer agents. For instance, a series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against various cancer cell lines.[20] Molecular docking studies were performed to understand the interaction of the most active compounds with the Bcl-2 protein, a key regulator of apoptosis.[20] The results indicated that the morpholine moiety played a crucial role in the binding of these compounds to the protein's active site.[20]
In another study, new morpholine-based heterocycles were synthesized and tested for their in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines.[21][22] Computational studies using MOE software supported the biological activity results, showing that the most active compounds fit well into the enzyme pocket of dihydrofolate reductase (DHFR).[21][23]
These examples highlight the power of combining in silico docking studies with experimental validation to guide the design and development of novel morpholine-based therapeutic agents.
Conclusion
Computational docking is a powerful and cost-effective technique for exploring the potential of morpholine-based ligands in drug discovery. By carefully selecting the appropriate software, adhering to a rigorous and validated protocol, and critically analyzing the results, researchers can gain valuable insights into the molecular basis of ligand-protein interactions. This knowledge is instrumental in guiding the rational design of more potent and selective drug candidates.
References
-
Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. (n.d.). research journal. Retrieved January 4, 2026, from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved January 4, 2026, from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved January 4, 2026, from [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Retrieved January 4, 2026, from [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved January 4, 2026, from [Link]
-
Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using PyMOL as a Platform for Computational Drug Design. Advanced Science News. Retrieved January 4, 2026, from [Link]
-
PyMol MasterClass: Perform Expert Level 3D Structure Visualization for Drug Discovery. (n.d.). BioCode. Retrieved January 4, 2026, from [Link]
-
PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE. Retrieved January 4, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 4, 2026, from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved January 4, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved January 4, 2026, from [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Retrieved January 4, 2026, from [Link]
-
Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Using PyMOL as a platform for computational drug design. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 4, 2026, from [Link]
-
Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Retrieved January 4, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 4, 2026, from [Link]
-
Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. (n.d.). University of Helsinki. Retrieved January 4, 2026, from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 4, 2026, from [Link]
-
How to Use PyMOL to Build a 3D Model: 1 Minute to Create Stunning Molecular Visualizations. (2025, September 8). Coohom. Retrieved January 4, 2026, from [Link]
-
How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Molecular Docking Software. (n.d.). CD ComputaBio. Retrieved January 4, 2026, from [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved January 4, 2026, from [Link]
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved January 4, 2026, from [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. Retrieved January 4, 2026, from [Link]
-
7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023, March 24). YouTube. Retrieved January 4, 2026, from [Link]
-
3.5. Validation of Molecular Docking. (n.d.). Bio-protocol. Retrieved January 4, 2026, from [Link]
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Retrieved January 4, 2026, from [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1198. Retrieved January 4, 2026, from [Link]
-
Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. PubMed Central. Retrieved January 4, 2026, from [Link]
-
Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Tasleem, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). Frontiers in Chemistry. Retrieved January 4, 2026, from [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Consensus. Retrieved January 4, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 4, 2026, from [Link]
-
Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening. (2022, December 12). PubMed Central. Retrieved January 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprems.com [ijprems.com]
- 4. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 17. Using PyMOL as a Platform for Computational Drug Design - Advanced Science News [advancedsciencenews.com]
- 18. PyMol MasterClass: Perform Expert Level 3D Structure Visualization for Drug Discovery – BioCode [biocode.org.uk]
- 19. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 20. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
Authored for Research, Safety, and Environmental Integrity
This document provides a detailed, procedural guide for the safe and compliant disposal of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (and its common salt forms). As a key building block in modern drug discovery, its responsible handling from bench to disposal is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that laboratory professionals can manage this chemical waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.
Foundational Knowledge: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1][2][3] The primary risks are associated with direct contact and inhalation, making containment and proper personal protective equipment (PPE) non-negotiable.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Statement | Implication for Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Prevents disposal via sanitary sewer; requires secure containment. |
| Skin Irritation | H315 | Causes skin irritation | Mandates use of appropriate gloves and lab coat; contaminated PPE becomes hazardous waste. |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Requires safety glasses or goggles; dictates immediate rinsing and medical attention upon exposure. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Necessitates handling within a fume hood to prevent inhalation of dust or aerosols. |
These classifications firmly place this compound within the scope of OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[4][5] This mandates that its disposal must be addressed within your institution's written Chemical Hygiene Plan (CHP).[6]
Pre-Disposal Operations: Spill Management and Waste Accumulation
Proper disposal begins long before the final waste pickup. It starts with rigorous laboratory practices, including how you handle spills and accumulate waste.
Emergency Spill Protocol
Accidental releases are a foreseeable part of laboratory work. A swift and correct response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate & Ventilate : Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[1]
-
Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[1][2]
-
Contain the Spill : Prevent the material from entering drains, waterways, or soil.[1][2] For solid spills, gently sweep up the material. For solutions, cover with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[1][2]
-
Collect & Package : Using spark-proof tools, carefully transfer the contained spill and absorbent material into a designated, sealable waste container.[7]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Label & Dispose : Label the container as "Hazardous Waste" with the full chemical name. Dispose of the container and any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.
Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or formulas.
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents.[2] Keep it in a cool, dry, and well-ventilated location.[1]
Core Disposal Protocol: A Step-by-Step Guide
Direct disposal of this chemical into the environment or via standard waste streams is prohibited. The only acceptable method is through a licensed hazardous waste disposal program.
Step 1: Waste Characterization Based on the GHS hazard classifications (Table 1), this compound must be managed as a hazardous chemical waste.[1][3] It cannot be poured down the sink or placed in regular trash.
Step 2: Final Packaging for Disposal Ensure the waste container is sealed tightly to prevent any leaks or release of dust.[1] If the primary container shows any signs of degradation, it should be placed within a larger, secure overpack container.
Step 3: Coordination with Environmental Health & Safety (EHS) Your institution's EHS department is the critical link to compliant disposal.
-
Contact EHS : Notify your EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation.
-
Do Not Transport Off-Site : Laboratory personnel are not authorized to transport hazardous waste. This must be handled by trained professionals from your EHS department or their licensed contractor.
Step 4: Record Keeping Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This is a key component of laboratory safety compliance and waste tracking under the Resource Conservation and Recovery Act (RCRA).[8][9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from initial use to final disposal, ensuring safety and compliance at each step.
Caption: Decision workflow for safe and compliant chemical disposal.
Conclusion: A Commitment to Professional Responsibility
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific conduct. By understanding the compound's hazards, implementing rigorous handling protocols, and adhering to a compliant disposal pathway managed by EHS professionals, researchers uphold their commitment to a safe laboratory environment and the protection of the wider ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste management.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound hydrochloride. Retrieved from AK Scientific.[1]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Laboratory Standard [Fact Sheet]. U.S. Department of Labor.[4]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.[6]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.[5]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[10]
-
Sigma-Aldrich. (n.d.). tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate. Retrieved from Sigma-Aldrich.
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.[11]
-
MsdsDigital.com. (n.d.). MORPHOLINE SDS.[12]
-
Guidechem. (n.d.). (S)-3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ES... (cas 1187929-79-8) SDS/MSDS download.[13]
-
Fluorochem Ltd. (2024, December 19). Safety Data Sheet: (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate.[2]
-
Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.[7]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.[14]
-
U.S. Waste Industries Inc. (2020, June 30). How To Dispose Non-Hazardous Waste.[8]
-
Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
-
ChemicalBook. (2025, July 19). 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheet.[3]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate.[15]
-
VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.[9]
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. msdsdigital.com [msdsdigital.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chemos.de [chemos.de]
- 15. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Handling Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
This document provides a comprehensive operational and safety guide for the handling and disposal of Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS No. 1802489-65-1). As a substituted morpholine derivative, this compound requires stringent adherence to safety protocols to mitigate risks. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.
Section 1: Hazard Profile Analysis
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is classified with specific risks that necessitate a multi-layered personal protective equipment (PPE) strategy. The primary hazards are skin, eye, and respiratory irritation[1][2].
While this specific derivative has a defined hazard profile, it is prudent to consider the properties of the parent morpholine structure. Morpholine is a flammable, corrosive, and toxic liquid[3][4]. This knowledge informs a conservative and cautious approach, treating the derivative with a high degree of respect and implementing controls that account for both known and potential risks.
The Globally Harmonized System (GHS) classification for this compound hydrochloride is summarized below.
| Hazard Classification | Category | Hazard Statement | Description of Risk |
| Skin Irritation | 2 | H315 | Causes skin irritation upon direct contact[1][5]. |
| Serious Eye Irritation | 2A | H319 | Causes serious, potentially damaging, eye irritation[1][5]. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause irritation to the respiratory system if inhaled[1][2][5]. |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed[2][5]. |
Section 2: The Multi-Layered Defense: A Comprehensive PPE Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified in Section 1. The guiding principle is to establish multiple barriers between the researcher and the chemical.
Eye and Face Protection: Due to the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory[1].
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes should be worn, especially when handling solutions or during transfer steps where splashing is possible.
-
Best Practice: When handling larger quantities (>50 mL) or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face[3][4].
Hand Protection: The H315 "Causes skin irritation" classification dictates the necessity of chemical-resistant gloves[1].
-
Glove Type: Nitrile gloves are a suitable initial choice. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves such as butyl rubber or fluoroelastomer (FKM), which offer excellent resistance to a broad range of chemicals, including amines and ethers common to morpholine derivatives[4].
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves[1][5]. Never wear contaminated gloves outside of the immediate work area.
Body Protection: To prevent incidental skin contact, appropriate body protection is essential.
-
Standard: A buttoned, long-sleeved laboratory coat must be worn at all times.
-
Contamination Response: If skin contact occurs, immediately remove any contaminated clothing and flush the affected area with water for at least 15 minutes[1]. Contaminated clothing must be washed before reuse[1][5].
Respiratory Protection: The H335 "May cause respiratory irritation" hazard is a key consideration, particularly when handling the compound as a solid or generating aerosols[1].
-
Engineering Controls First: All work with this compound should be performed in a certified chemical fume hood to minimize airborne concentrations[5][6].
-
When Respirators are Required: If a fume hood is unavailable or if engineering controls are insufficient to prevent inhalation (e.g., during a large spill cleanup), respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. For operations that may generate dust, a P95 or P100 particulate filter should be added[7]. All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training[8].
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP integrates the PPE requirements into a practical, step-by-step workflow to ensure safety from receipt of the chemical to its final use.
Workflow for Handling this compound
Caption: Safe Handling Workflow Diagram.
Step-by-Step Methodology
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Verify the location and accessibility of the nearest safety shower, eyewash station, and spill kit[6][8].
-
Don all required PPE as specified in Section 2: a long-sleeved lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
-
Handling (Inside Chemical Fume Hood):
-
Before retrieving the chemical, place all necessary apparatus (e.g., weigh paper, spatula, glassware) inside the fume hood to minimize traffic in and out of the workspace.
-
Transport the sealed container of this compound from its storage location to the fume hood. Store it in a cool, dry, well-ventilated area away from incompatible substances[1].
-
Perform all manipulations, including weighing and transferring the solid or solution, deep within the fume hood to ensure containment of dust and vapors.
-
If preparing a solution, add the chemical to the solvent slowly to avoid splashing.
-
Once the handling task is complete, securely close the primary container.
-
-
Cleanup and Disposal:
-
Wipe down the work surface and any equipment used with an appropriate solvent to decontaminate them.
-
Dispose of all contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated hazardous waste container[1].
-
Segregate chemical waste from regular trash. The compound should be disposed of via an approved waste disposal plant; consult local regulations for specific requirements[1][9].
-
Remove PPE carefully, avoiding contact with any contaminated surfaces. Gloves should be removed last.
-
Immediately wash hands with soap and water.
-
Section 4: Contingency and Disposal Planning
Emergency Procedures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of running water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[1][5].
Disposal Plan:
All waste materials, including the chemical itself, empty containers, and contaminated PPE, must be treated as hazardous waste.
-
Chemical Waste: Collect surplus chemicals and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Gloves, weigh paper, and other disposables that have come into contact with the chemical must be placed in a separate, sealed bag or container labeled as hazardous waste.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service. It may be suitable for chemical incineration, but the final determination rests with the disposal facility[7][9]. Do not discharge into drains or the environment[1][5].
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Morpholine, 99+%. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Mol-Instincts. (n.d.). MSDS of tert-Butyl morpholine-4-carboxylate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylate | 1187929-33-4 [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. redox.com [redox.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
